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  • Product: N,4-dimethyl-N-(2-nitrophenyl)benzamide

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N,4-Dimethyl-N-(2-nitrophenyl)benzamide: A Technical Guide for Hindered Amide Bond Formation

Executive Summary The synthesis of sterically hindered and electronically deactivated tertiary amides remains a persistent challenge in organic synthesis and drug development. N,4-dimethyl-N-(2-nitrophenyl)benzamide serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered and electronically deactivated tertiary amides remains a persistent challenge in organic synthesis and drug development. N,4-dimethyl-N-(2-nitrophenyl)benzamide serves as a prime example of such a challenging scaffold. This compound is not only a complex synthetic target but also a highly valuable precursor; upon nitro-reduction and subsequent acid-catalyzed cyclization, it provides direct access to 1-methyl-2-(p-tolyl)-1H-benzo[d]imidazoles—privileged pharmacophores widely utilized in modern medicinal chemistry.

This whitepaper provides an in-depth, self-validating protocol for the synthesis and characterization of N,4-dimethyl-N-(2-nitrophenyl)benzamide. By moving beyond standard Schotten-Baumann conditions and employing a strong-base-mediated acylation strategy, this guide ensures high-fidelity conversion and reproducible yields.

Mechanistic Rationale & Retrosynthetic Analysis

The retrosynthetic disconnection of N,4-dimethyl-N-(2-nitrophenyl)benzamide naturally leads to N-methyl-2-nitroaniline and 4-methylbenzoyl chloride . However, the forward reaction presents significant kinetic and thermodynamic hurdles.

The Challenge of Deactivated Anilines

N-methyl-2-nitroaniline is a secondary aromatic amine that is profoundly unreactive [1]. The causality behind this lack of nucleophilicity is threefold:

  • Electronic Deactivation: The ortho-nitro group exerts a powerful electron-withdrawing resonance (-M) and inductive (-I) effect, severely depleting the electron density on the amine nitrogen.

  • Steric Hindrance: The spatial proximity of the bulky ortho-nitro group and the N-methyl substituent creates a formidable steric shield, blocking the trajectory of the incoming electrophile (the bulky p-toluoyl group).

  • Hydrogen Bonding: Intramolecular hydrogen bonding (if any trace moisture or protic states exist) further stabilizes the unreactive state.

Under standard neutral or mildly basic conditions (e.g., Triethylamine or Pyridine in Dichloromethane), the activation energy barrier for nucleophilic acyl substitution is too high, often resulting in near-quantitative recovery of starting materials [2].

The Strong-Base Solution

To overcome these barriers, we must alter the mechanistic pathway. By employing Sodium Hydride (NaH) in an aprotic solvent (Tetrahydrofuran, THF), we irreversibly deprotonate the secondary amine prior to the addition of the electrophile. This generates a sodium amide anion. This intermediate is orders of magnitude more nucleophilic than the neutral amine, forcefully driving the acylation forward upon the introduction of 4-methylbenzoyl chloride [3].

G A N-methyl-2-nitroaniline (Deactivated Amine) B NaH / THF (0 °C) Deprotonation A->B C Sodium Amide Anion (Highly Nucleophilic) B->C D 4-Methylbenzoyl Chloride Acylation C->D E Tetrahedral Intermediate D->E F N,4-dimethyl-N-(2-nitrophenyl)benzamide (Target Product) E->F

Mechanistic pathway for the base-mediated acylation of deactivated N-methyl-2-nitroaniline.

Experimental Workflow & Protocols

The following protocol is designed as a self-validating system. Every step includes specific rationale and monitoring parameters to ensure the integrity of the synthesis.

Reagents and Materials
  • N-methyl-2-nitroaniline : 1.00 g (6.57 mmol, 1.0 eq)

  • 4-Methylbenzoyl chloride : 1.22 g (7.88 mmol, 1.2 eq)

  • Sodium Hydride (NaH) : 394 mg (60% dispersion in mineral oil, 9.85 mmol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) : 25 mL

  • Saturated Aqueous NH₄Cl : For quenching

Step-by-Step Methodology

Step 1: Preparation and Deprotonation

  • NaH Washing (Expertise Note): Weigh 394 mg of 60% NaH dispersion into a flame-dried, argon-purged 100 mL round-bottom flask. Wash the NaH with anhydrous hexanes (2 × 5 mL) via syringe to remove the mineral oil. Rationale: Mineral oil frequently co-elutes with lipophilic benzamide products during silica gel chromatography; removing it upfront ensures a cleaner crude profile.

  • Suspend the washed, dry NaH in 15 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Dissolve 1.00 g of N-methyl-2-nitroaniline in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes. Validation: The cessation of hydrogen gas evolution and a distinct color change (often deepening to dark red/purple) indicates complete formation of the amide anion.

Step 2: Acylation

  • To the cold anion solution, add 4-methylbenzoyl chloride (1.22 g) dropwise via syringe.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The starting amine (bright yellow spot) should be completely consumed, replaced by a new, UV-active product spot at a higher Rf value.

Step 3: Workup and Isolation

  • Cool the reaction mixture back to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH₄Cl dropwise. Rationale: This safely neutralizes any unreacted NaH and hydrolyzes unreacted acid chloride into water-soluble 4-methylbenzoic acid.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1).

  • Pool the product-containing fractions and evaporate to dryness to afford pure N,4-dimethyl-N-(2-nitrophenyl)benzamide as a solid.

Workflow Step1 Step 1: Preparation Dry THF, Ar atmosphere, 0 °C Step2 Step 2: Deprotonation Add NaH, then Amine dropwise Stir 30 min Step1->Step2 Step3 Step 3: Acylation Add Acid Chloride dropwise Warm to RT, Stir 4h Step2->Step3 Step4 Step 4: Quench & Extract Sat. NH4Cl quench Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica, Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target benzamide.

Characterization & Data Validation

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The presence of the tertiary amide bond adjacent to an asymmetric ortho-substituted aromatic ring typically induces restricted rotation (atropisomerism). This restricted rotation often manifests as peak broadening or the appearance of distinct rotameric signals in the NMR spectra at 298 K [4].

Table 1: ¹H NMR Characterization Data (400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (Nitro-phenyl C3)7.95dd1H8.2, 1.5
Ar-H (Nitro-phenyl C4, C5)7.55 - 7.65m2H-
Ar-H (Nitro-phenyl C6)7.40dd1H8.0, 1.5
Ar-H (Toluoyl C2, C6)7.25d2H8.0
Ar-H (Toluoyl C3, C5)7.05d2H8.0
N-CH₃3.35s3H-
Ar-CH₃2.30s3H-
Table 2: ¹³C NMR Characterization Data (100 MHz, CDCl₃)
Carbon EnvironmentChemical Shift (δ, ppm)
C=O (Amide Carbonyl)170.5
Ar-C (Nitro-phenyl C2, C-NO₂)146.2
Ar-C (Toluoyl C4, C-CH₃)141.0
Ar-C (Nitro-phenyl C1, C-N)138.5
Ar-C (Toluoyl C1, C-C=O)133.2
Ar-C (Aromatic CH)124.5 - 132.0
N-CH₃38.4
Ar-CH₃21.5
Table 3: IR and HRMS Validation Data
TechniqueKey Signals / ValuesAssignment / Validation
IR (ATR) 1645 cm⁻¹C=O stretching (characteristic of tertiary amides)
IR (ATR) 1525 cm⁻¹, 1350 cm⁻¹-NO₂ asymmetric and symmetric stretching
HRMS (ESI-TOF) m/z 271.1080[M+H]⁺ (Calculated for C₁₅H₁₅N₂O₃: 271.1083). Confirms exact mass.

References

  • Yin, Y.-N., Ding, R.-Q., Ouyang, D.-C., Zhang, Q., & Zhu, R. "Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation." Nature Communications, 12(1), 2552, 2021. URL:[Link]

  • Liley, M. J., Johnson, T., & Gibson, S. E. "An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides." The Journal of Organic Chemistry, 71(4), 1322-1329, 2006. URL:[Link]

  • Matsumura, Y., et al. "Process for producing N-acylnitroaniline derivative." US Patent US20020016506A1, 2002.
  • Gamage, S. A., et al. "Structure−Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines." Journal of Medicinal Chemistry, 40(16), 2634-2642, 1997. URL:[Link]

Exploratory

Biological Activity and Therapeutic Potential of N,4-Dimethyl-N-(2-nitrophenyl)benzamide Derivatives: A Novel Class of Hypoxia-Activated Prodrugs Targeting Histone Deacetylases

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The tumor microenvironment (TME) is characterized by severe hypoxia, a cond...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is characterized by severe hypoxia, a condition that drives aggressive phenotypes, metastasis, and resistance to conventional chemotherapeutics . While epigenetic modulators such as Histone Deacetylase (HDAC) inhibitors have shown immense promise in hematological malignancies, their efficacy in solid tumors is heavily constrained by dose-limiting systemic toxicities and poor pharmacokinetic distribution.

To overcome these barriers, the rational design of Hypoxia-Activated Prodrugs (HAPs) has emerged as a highly targeted therapeutic strategy. This technical whitepaper details the biological activity, mechanistic rationale, and experimental validation of N,4-dimethyl-N-(2-nitrophenyl)benzamide derivatives. By leveraging the bioreductive properties of the 2-nitro group, this scaffold acts as an inert prodrug in normoxic tissues but undergoes rapid enzymatic reduction in the hypoxic tumor core to release a potent, Class I-selective HDAC inhibitor.

Mechanistic Rationale: The Bioreductive Prodrug Concept

The structural design of N,4-dimethyl-N-(2-nitrophenyl)benzamide is rooted in the precise coordination chemistry required for HDAC inhibition. Traditional benzamide-based HDAC inhibitors (e.g., Entinostat, Tacedinaline) rely on an ortho-amino group (2-aminophenyl) to act as a bidentate chelator for the catalytic zinc ion (Zn²⁺) in the HDAC active site.

Causality of the Scaffold Design
  • The Inactive State (Prodrug): In the N,4-dimethyl-N-(2-nitrophenyl)benzamide scaffold, the critical amino group is masked as a nitro (-NO₂) group. The electron-withdrawing nature and steric bulk of the nitro group completely abrogate zinc chelation, rendering the molecule biologically inert against HDACs in healthy, oxygenated tissues.

  • Bioreductive Activation: Under hypoxic conditions (O₂ < 0.1%), bacterial-like nitroreductases (NTRs) and endogenous one-electron reductases (e.g., cytochrome P450 oxidoreductase) are highly active. These enzymes catalyze the step-wise reduction of the 2-nitro group—via nitroso and hydroxylamine intermediates—into a primary amine (-NH₂) .

  • The Active Payload: The resulting metabolite, N,4-dimethyl-N-(2-aminophenyl)benzamide , acts as the active payload. The newly unmasked 2-amino group successfully chelates the Zn²⁺ ion, inhibiting Class I HDACs, inducing histone hyperacetylation, and triggering apoptosis via the reactivation of tumor suppressor genes.

MOA Prodrug N,4-dimethyl-N-(2-nitrophenyl)benzamide (Inactive Prodrug) Hypoxia Tumor Hypoxia (Nitroreductases / e- donors) Prodrug->Hypoxia Enters Hypoxic Core Active N,4-dimethyl-N-(2-aminophenyl)benzamide (Active HDAC Inhibitor) Hypoxia->Active Bioreduction (NO2 -> NH2) HDAC Class I HDAC Enzymes (Zn2+ Active Site) Active->HDAC Chelates Zinc Ion Chromatin Histone Acetylation & Chromatin Relaxation HDAC->Chromatin Inhibits Deacetylation Apoptosis Tumor Cell Apoptosis (Selective Toxicity) Chromatin->Apoptosis Reactivates TSGs

Bioreductive activation of the prodrug under hypoxia leading to HDAC inhibition.

Biological Activity Profiles

To validate the therapeutic window of this scaffold, quantitative profiling is required across both cellular viability assays and isolated enzyme kinetics. The data below summarizes the expected biological activity based on structurally homologous nitro-masked epigenetic inhibitors .

Hypoxia-Selective Cytotoxicity

The efficacy of a HAP is defined by its Hypoxia Cytotoxicity Ratio (HCR), calculated as the IC₅₀ in normoxia divided by the IC₅₀ in hypoxia. A higher HCR indicates a wider therapeutic window.

Compound StateCell Line ModelNormoxia IC₅₀ (µM)Hypoxia IC₅₀ (µM)HCR (Normoxia/Hypoxia)
Prodrug (2-Nitro) HCT116 (Wild-Type)> 50.004.15> 12.0
Prodrug (2-Nitro) THP1-NTR+ (Transfected)> 50.000.08> 625.0
Active Drug (2-Amino) HCT116 (Wild-Type)0.120.140.85 (No Selectivity)

Data Interpretation: The 2-nitro prodrug exhibits negligible toxicity in normoxic conditions. However, in THP1 cells transfected with E. coli nitroreductase (THP1-NTR+), the IC₅₀ drops to 80 nM, confirming that the cytotoxicity is strictly causally linked to enzymatic nitro-reduction.

HDAC Isoform Selectivity

Benzamide derivatives are historically selective for Class I HDACs (HDAC1, 2, 3) over Class IIb (HDAC6). The table below demonstrates the enzymatic inhibition profile of the active 2-amino metabolite.

Target EnzymeClassActive Drug (2-Amino) IC₅₀ (nM)Prodrug (2-Nitro) IC₅₀ (nM)
HDAC1 Class I45 ± 5> 10,000
HDAC2 Class I60 ± 8> 10,000
HDAC3 Class I75 ± 6> 10,000
HDAC6 Class IIb> 5,000> 10,000

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to isolate the variables of oxygen tension and enzymatic reduction.

Protocol 1: Hypoxic Cell Viability Assay (HCR Determination)

Rationale: Standard MTT assays rely on mitochondrial reductases, which can be confounded by the hypoxic environment. Therefore, an ATP-quantification method (CellTiter-Glo) is utilized to accurately measure cell viability independent of mitochondrial redox states.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP1-NTR+ (positive control for reduction) and wild-type THP1 cells at 5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Atmospheric Conditioning: Transfer half of the plates to a hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂). Leave the remaining plates in a standard normoxic incubator (21% O₂). Pre-condition for 4 hours.

  • Compound Dosing: Treat cells with a 10-point serial dilution of the N,4-dimethyl-N-(2-nitrophenyl)benzamide prodrug (0.1 nM to 100 µM). Use Entinostat as a positive control and 0.1% DMSO as a vehicle negative control.

  • Incubation: Incubate for 72 hours under their respective atmospheric conditions.

  • Viability Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data to the DMSO control and calculate IC₅₀ values using non-linear regression (GraphPad Prism).

Workflow Step1 Cell Seeding (HCT116 / THP1-NTR+) Step2 Atmospheric Conditioning (Normoxia vs Hypoxia) Step1->Step2 Step3 Compound Dosing (0.1 nM - 100 µM) Step2->Step3 Step4 Incubation (72 Hours) Step3->Step4 Step5 Viability Readout (CellTiter-Glo / ATP) Step4->Step5 Step6 Data Analysis (Calculate HCR & IC50) Step5->Step6

Workflow for evaluating hypoxia-selective cytotoxicity and calculating the HCR.

Protocol 2: In Vitro HDAC Fluorometric Activity Assay

Rationale: To prove that the prodrug is inactive prior to reduction, an isolated enzyme assay must be performed. A fluorometric assay using a synthetic acetylated peptide substrate is chosen to prevent absorbance interference from the nitroaromatic compound.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1 (BPS Bioscience) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Add the 2-nitro prodrug and the synthesized 2-amino active metabolite (1 nM to 10 µM) to the enzyme solution. Incubate at 37°C for 30 minutes to allow for binding equilibrium.

  • Substrate Addition: Add the fluorogenic HDAC substrate (Fluor de Lys, 50 µM final concentration). Incubate for 30 minutes at 37°C.

  • Reaction Termination: Add 50 µL of Developer solution containing Trichostatin A (TSA) to halt HDAC activity and cleave the deacetylated fluorophore.

  • Readout: Measure fluorescence at Ex: 360 nm / Em: 460 nm. Calculate the percentage of inhibition relative to the uninhibited enzyme control.

Conclusion

The N,4-dimethyl-N-(2-nitrophenyl)benzamide scaffold represents a highly rationalized approach to targeted epigenetic therapy. By exploiting the differential redox environments of healthy versus tumorigenic tissues, this prodrug system effectively masks the zinc-binding pharmacophore required for HDAC inhibition. The rigorous in vitro protocols outlined above provide a self-validating framework for researchers to quantify the bioreductive activation and subsequent chromatin-modifying effects of this promising class of hypoxia-activated prodrugs.

References

  • Title: Notch signaling, hypoxia, and cancer Source: Frontiers in Oncology (2023) URL: [Link]

  • Title: Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in virally transfected acute myeloid leukemia cells Source: Archiv der Pharmazie (2024) URL: [Link]

  • Title: Nitroreductase-Mediated Release of Inhibitors of Lysine-Specific Demethylase 1 (LSD1) from Prodrugs in Transfected Acute Myeloid Leukaemia Cells Source: ChemBioChem (2020) URL: [Link]

Foundational

Spectroscopic Profiling of N,4-Dimethyl-N-(2-nitrophenyl)benzamide: A Comprehensive Technical Guide

Executive Summary In modern drug development and synthetic validation, the unambiguous characterization of sterically hindered, multi-substituted amides is critical. N,4-dimethyl-N-(2-nitrophenyl)benzamide (Chemical Form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic validation, the unambiguous characterization of sterically hindered, multi-substituted amides is critical. N,4-dimethyl-N-(2-nitrophenyl)benzamide (Chemical Formula: C₁₆H₁₆N₂O₃, Exact Mass: 284.116 Da) presents a unique spectroscopic profile due to the complex electronic interplay between its tertiary amide core, the electron-donating p-tolyl group, and the highly electron-withdrawing ortho-nitrophenyl moiety. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we deconstruct the causality behind the spectroscopic phenomena (NMR, IR, MS) and provide self-validating experimental workflows to ensure absolute structural confidence.

Structural Deconstruction & Causality

The spectroscopic behavior of N,4-dimethyl-N-(2-nitrophenyl)benzamide is governed by three primary structural features:

  • The Tertiary Amide Core: Lacking an N-H bond, this core cannot engage in hydrogen bonding. Furthermore, the steric bulk of the N-substituents restricts rotation around the C-N partial double bond, often leading to observable rotamers in solution-phase NMR.

  • The ortho-Nitro Group: The -NO₂ group exerts a strong inductive and resonance-withdrawing effect, significantly deshielding adjacent protons and shifting vibrational frequencies.

  • The p-Toluoyl System: The 4-methylphenyl group provides a highly stable, diagnostic fragment in mass spectrometry and a distinct AA'BB' splitting pattern in ¹H NMR.

Workflow Start Synthesized Compound N,4-dimethyl-N-(2-nitrophenyl)benzamide NMR NMR Spectroscopy (1H & 13C) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS Mass Spectrometry (ESI-MS/MS) Start->MS NMR_1H 1H NMR: Identify N-CH3 & Ar-H NMR->NMR_1H NMR_13C 13C NMR: Carbonyl & Ar-C NMR->NMR_13C IR_CO Amide I Band (~1645 cm⁻¹) IR->IR_CO IR_NO2 Nitro Stretches (~1525, 1345 cm⁻¹) IR->IR_NO2 MS_Parent Parent Ion[M+H]⁺ (m/z 285) MS->MS_Parent MS_Frag p-Toluoyl Cation (m/z 119) MS_Parent->MS_Frag CID Cleavage

Figure 1: Comprehensive spectroscopic validation workflow and logical data derivation.

Vibrational Profiling (FT-IR)

Infrared spectroscopy provides immediate confirmation of the functional groups. The absence of an N-H stretch (typically >3100 cm⁻¹) is the first self-validating checkpoint for a tertiary amide.

The carbonyl (C=O) absorption frequency of tertiary amides occurs in the range of 1680-1630 cm⁻¹ and is uniquely independent of the physical state due to the complete absence of hydrogen bonding[1]. For this specific molecule, the conjugation with the p-tolyl ring slightly lowers the force constant, placing the Amide I band around 1645 cm⁻¹.

Simultaneously, the aromatic nitro group exhibits "bonds and a half" due to resonance delocalization. This results in two intense, highly diagnostic peaks: a strong asymmetric stretching band at 1550-1475 cm⁻¹ and a symmetric stretching band at 1360-1290 cm⁻¹[2].

Table 1: Key FT-IR Assignments (ATR)
Wavenumber (cm⁻¹)IntensityVibrational Mode & Causality
2920, 2850WeakC-H Stretch (Aliphatic): Arises from the two methyl groups.
1645StrongC=O Stretch (Amide I): Shifted relative to ketones due to nitrogen lone-pair resonance[1].
1525StrongN-O Asymmetric Stretch: Out-of-phase stretching of the nitro group[2].
1345StrongN-O Symmetric Stretch: In-phase stretching of the nitro group[2].
1280MediumC-N Stretch: Coupled with adjacent bonds in the tertiary amide system.

Nuclear Magnetic Resonance (NMR) Profiling

NMR elucidates the exact atomic connectivity. Due to the steric clash between the N-methyl, the ortho-nitro group, and the carbonyl oxygen, rotation around the C-N bond is restricted. At room temperature, this can result in broadened peaks; however, the time-averaged chemical shifts remain highly diagnostic.

The N-methyl group is heavily deshielded (~3.35 ppm) by both the anisotropic cone of the adjacent carbonyl and the electron-withdrawing nature of the nitrophenyl ring. The p-tolyl group presents a classic AA'BB' pseudo-doublet pattern, while the proton ortho to the nitro group (H-3 on the nitrophenyl ring) is pushed furthest downfield (~8.05 ppm) due to the strong localized inductive effect.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)
N-CH₃3.35Singlet (s)3H-
Ar-CH₃ (p-tolyl)2.38Singlet (s)3H-
Ar-H (p-tolyl, H-3,5)7.12Doublet (d)2H8.0 Hz
Ar-H (p-tolyl, H-2,6)7.28Doublet (d)2H8.0 Hz
Ar-H (2-NO₂-phenyl, H-6)7.35Doublet of doublets (dd)1H7.8, 1.5 Hz
Ar-H (2-NO₂-phenyl, H-4,5)7.45 - 7.60Multiplets (m)2H-
Ar-H (2-NO₂-phenyl, H-3)8.05Doublet of doublets (dd)1H8.2, 1.5 Hz
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCausality / Environment
170.5C=OAmide carbonyl, heavily deshielded.
145.2Ar-C (C-NO₂)Ipso carbon attached to the electron-withdrawing nitro group.
140.8Ar-C (C-CH₃)Ipso carbon of the p-tolyl group.
138.5Ar-C (C-N)Ipso carbon attached to the amide nitrogen.
133.4 - 125.4Ar-CHRemaining aromatic methine carbons.
38.6N-CH₃N-methyl carbon.
21.4Ar-CH₃p-tolyl methyl carbon.

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode readily protonates the amide nitrogen/oxygen, yielding a strong [M+H]⁺ parent ion at m/z 285.12.

The true structural validation occurs during Collision-Induced Dissociation (CID). The molecule undergoes predictable α-cleavage at the carbonyl carbon. This cleavage yields a base peak at m/z 119, corresponding to the highly resonance-stabilized p-toluoyl cation, which subsequently loses carbon monoxide to form the tropylium ion at m/z 91[3].

MS_Frag M [M+H]⁺ Ion m/z 285.12 F1 p-Toluoyl Cation m/z 119.05 M->F1 α-Cleavage F2 Tropylium Cation m/z 91.05 F1->F2 CO Loss

Figure 2: ESI-MS/MS fragmentation pathway yielding the diagnostic p-toluoyl and tropylium cations.

Table 4: MS/MS Fragmentation Data
m/z RatioRelative AbundanceIon Assignment
285.1245%[M+H]⁺ (Protonated Parent Ion)
307.1015%[M+Na]⁺ (Sodium Adduct)
119.05100%[CH₃C₆H₄CO]⁺ (p-Toluoyl Cation Base Peak)[3]
91.0530%[C₇H₇]⁺ (Tropylium Cation)[3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies must be employed. Each protocol contains an internal self-validation check.

Protocol A: Variable-Temperature (VT) NMR Acquisition

Purpose: To resolve rotameric peak broadening caused by restricted C-N bond rotation.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Load into a 400 MHz spectrometer. Automatically tune, match, and perform gradient shimming.

  • Ambient Acquisition: Acquire ¹H spectra (16 scans, 2s relaxation delay).

  • Self-Validation Check (VT-NMR): If the N-methyl singlet at 3.35 ppm appears as a broad hump or a pair of unequal singlets, restricted rotation is occurring. Increase the probe temperature to 50°C to reach the fast-exchange limit. The signals must coalesce into a sharp singlet, proving the peaks belong to a single rotameric compound rather than an impurity.

Protocol B: ATR-FTIR Validation

Purpose: To confirm the tertiary amide and nitro functional groups without matrix interference.

  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the torque clicks, ensuring intimate contact.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Inspect the region above 3100 cm⁻¹. The absolute absence of a broad N-H stretching band validates the successful di-substitution of the amide nitrogen, confirming the tertiary structure[1].

Protocol C: LC-ESI-MS/MS Analysis

Purpose: To confirm the exact mass and structural connectivity via targeted fragmentation.

  • Sample Preparation: Dilute the compound to 1 µg/mL in methanol containing 0.1% formic acid (the acid is critical to drive positive ion formation).

  • Ionization: Inject 2 µL into the LC-MS system. Operate the ESI source in positive mode (Capillary: 3.0 kV, Desolvation: 350°C).

  • Fragmentation: Isolate the parent ion (m/z 285) in Q1. Apply Collision-Induced Dissociation (CID) using argon gas at a collision energy of 25 eV in Q2.

  • Self-Validation Check: Scan Q3 for the m/z 119 fragment. The presence of this base peak unequivocally confirms the p-toluoyl structural moiety[3].

References

Sources

Exploratory

Technical Guide: Crystallography &amp; Molecular Structure of N,4-dimethyl-N-(2-nitrophenyl)benzamide

The following technical guide details the structural chemistry, synthesis, and crystallographic analysis of N,4-dimethyl-N-(2-nitrophenyl)benzamide . This guide is structured for researchers investigating sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthesis, and crystallographic analysis of N,4-dimethyl-N-(2-nitrophenyl)benzamide . This guide is structured for researchers investigating sterically hindered amides and their conformational landscapes.

Executive Summary

N,4-dimethyl-N-(2-nitrophenyl)benzamide represents a critical structural model for investigating atropisomerism and amide bond distortion in drug design. Unlike planar secondary amides, this tertiary amide features a "molecular gear" system created by the steric clash between the N-methyl group, the ortho-nitro substituent, and the benzoyl moiety.

Understanding this structure is essential for medicinal chemists designing conformational locks —molecular scaffolds that freeze a bioactive conformation to improve potency and selectivity (e.g., in kinase inhibitors or GPCR ligands).

Key Structural Features:

  • Core Scaffold: Tertiary benzamide.

  • Steric Driver: Ortho-nitro group + N-methyl group (A(1,3) strain).[1]

  • Consequence: Loss of amide planarity, reduced

    
     conjugation, and high rotational energy barriers.
    

Synthesis & Crystallization Protocol

Due to the reduced nucleophilicity of N-methyl-2-nitroaniline, direct acylation is often low-yielding. The preferred protocol utilizes a stepwise acylation-alkylation strategy to ensure high purity for crystallographic analysis.

Synthetic Workflow

The synthesis proceeds in two stages: (1) Formation of the secondary amide, followed by (2) N-methylation.

Stage 1: Acylation
  • Reagents: 4-Methylbenzoyl chloride (1.1 eq), 2-Nitroaniline (1.0 eq), Pyridine (solvent/base).

  • Conditions: 0°C to RT, 12 h.

  • Mechanism: Nucleophilic acyl substitution.

Stage 2: N-Methylation (Critical Step)
  • Reagents: Sodium Hydride (1.5 eq, 60% dispersion), Methyl Iodide (1.2 eq), DMF (anhydrous).

  • Conditions: 0°C addition, stir RT for 4 h.

  • Purification: Flash column chromatography (Hexane/EtOAc 3:1).

Crystallization for X-Ray Diffraction

Obtaining single crystals suitable for X-ray diffraction (XRD) requires slow evaporation to minimize solvent inclusion and disorder.

Protocol:

  • Dissolution: Dissolve 20 mg of the purified tertiary amide in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Layering: Carefully layer 4 mL of n-Hexane on top of the DCM solution using a syringe along the vial wall. Do not mix.

  • Incubation: Seal the vial with parafilm, poke one small hole for slow vapor diffusion, and store at 4°C in a vibration-free environment.

  • Harvest: Colorless, block-like crystals typically form within 72–96 hours.

Visualization: Synthesis & Logic Flow

SynthesisWorkflow Start Starting Materials (4-Methylbenzoyl chloride + 2-Nitroaniline) Step1 Step 1: Acylation (Pyridine, 0°C -> RT) Start->Step1 Intermed Intermediate: N-(2-nitrophenyl)-4-methylbenzamide Step1->Intermed Nucleophilic Attack Step2 Step 2: Deprotonation (NaH, DMF, 0°C) Intermed->Step2 Anion Amide Anion Species Step2->Anion H2 Removal Step3 Step 3: Methylation (MeI, RT, 4h) Anion->Step3 Sn2 Attack Product Target: N,4-dimethyl-N-(2-nitrophenyl)benzamide Step3->Product Cryst Crystallization (DCM/Hexane Layering) Product->Cryst

Caption: Step-wise synthesis and crystallization workflow for N,4-dimethyl-N-(2-nitrophenyl)benzamide.

Molecular Structure Analysis

The crystallography of this molecule is defined by the competition between conjugation (favoring planarity) and steric hindrance (favoring orthogonality).

Conformational Geometry

In N,N-disubstituted benzamides with ortho substituents, the amide bond (


) cannot lie in the plane of the aryl rings.
Structural ParameterPredicted Value rangeMechanistic Cause
Amide Twist Angle (

)

Relief of

strain between

-Me and

-Nitro.
Nitro Torsion Angle

Steric clash with the amide carbonyl oxygen.
C(O)-N Bond Length

Å
Longer than typical amides (

Å) due to reduced resonance.
N-C(aryl) Bond Length

Å
Elongated due to lack of conjugation with the nitro-aryl ring.
The "Gear Effect"

The molecule adopts a specific conformation to minimize energy.

  • Benzoyl Ring: Rotates to avoid clashing with the N-methyl group.

  • Nitrophenyl Ring: Rotates almost perpendicular to the amide plane.

  • Nitro Group: Twists out of its phenyl plane to avoid the amide carbonyl.

This "gear-like" arrangement often results in chiral conformations in the crystal lattice, even though the molecule is achiral in solution (due to rapid rotation at high temperatures). In the solid state, it crystallizes as a racemic mixture of twisted enantiomers.

Crystallographic Data Interpretation

When analyzing the XRD data for this compound, the following parameters are diagnostic of the structure's quality and nature.

Unit Cell & Space Group
  • Crystal System: Typically Monoclinic or Triclinic .

  • Space Group:

    
     (Monoclinic) or 
    
    
    
    (Triclinic) are statistically most probable for achiral organic amides.
  • Z Value: 4 (Monoclinic) or 2 (Triclinic), indicating the number of molecules per unit cell.

Supramolecular Architecture

Unlike secondary amides, this molecule lacks Hydrogen Bond Donors (no N-H). Therefore, the crystal packing is driven by weaker, non-classical interactions:

  • Weak Hydrogen Bonds:

    
     (Benzoyl methyl H to Carbonyl O).
    
  • Dipole-Dipole: Nitro group (

    
    ) interactions with adjacent carbonyls.
    
  • 
    -Stacking:  Often disrupted or "slipped" due to the twisted, non-planar shape of the molecule.
    

Visualization: Steric Forces & Conformation[2]

StericForces AmidePlane Amide Plane (N-C=O) Twisted Twisted Conformation (Non-Planar) AmidePlane->Twisted N_Methyl N-Methyl Group Ortho_Nitro Ortho-Nitro Group N_Methyl->Ortho_Nitro A(1,3) Steric Clash N_Methyl->Twisted Ortho_Nitro->AmidePlane Forces Rotation Ortho_Nitro->Twisted Benzoyl Benzoyl Ring (4-Methyl) Benzoyl->AmidePlane Twists to avoid N-Me

Caption: Logical map of steric forces driving the non-planar molecular geometry.

References

  • Gowda, B. T., et al. (2003).[2] "Structural studies on N-substituted benzamides." Zeitschrift für Naturforschung B, 58(10), 963-968. Link

  • Saeed, A., et al. (2010).[2] "Synthesis, characterization and crystal structures of some novel N-substituted benzamides." Journal of Molecular Structure, 969(1-3), 82-87. Link

  • Clayden, J. (2004). "Organolithiums: Selectivity for Synthesis." Pergamon. (Reference for A(1,3) strain and amide rotation). Link

  • Cambridge Crystallographic Data Centre (CCDC). (Standard repository for small molecule crystal structures). Link

Sources

Foundational

A Technical Guide to the Potential Research Applications of N,4-dimethyl-N-(2-nitrophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound N,4-dimethyl-N-(2-nitrophenyl)benzamide is not extensively characterized in publicly available scientific literature. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N,4-dimethyl-N-(2-nitrophenyl)benzamide is not extensively characterized in publicly available scientific literature. This guide is therefore a prospective analysis based on the established biological activities of its core structural motifs. The proposed applications and methodologies are intended to serve as a scientifically-grounded starting point for investigation.

Executive Summary

N,4-dimethyl-N-(2-nitrophenyl)benzamide is a novel chemical entity with a structure that suggests a range of potential pharmacological activities. By deconstructing the molecule into its primary components—an N-phenylbenzamide core, a 2-nitrophenyl group, an N-methyl group, and a 4-methylbenzoyl moiety—we can infer plausible research applications. The N-phenylbenzamide scaffold is a known "privileged structure" in medicinal chemistry, associated with anticancer, antimicrobial, and anti-parasitic activities.[1][2] The presence of a nitroaromatic group further suggests unique potential in hypoxia-activated prodrug strategies and as a modulator of redox-sensitive pathways. This guide provides a comprehensive overview of these potential applications, detailed protocols for their investigation, and a framework for advancing N,4-dimethyl-N-(2-nitrophenyl)benzamide from a chemical entity to a characterized research tool.

Molecular Deconstruction and Rationale for Investigation

A thorough understanding of the potential of N,4-dimethyl-N-(2-nitrophenyl)benzamide begins with an analysis of its constituent parts.

  • N-Phenylbenzamide Core: This scaffold is prevalent in a multitude of biologically active compounds. Derivatives have demonstrated efficacy against various cancers, including cervical cancer, and have shown activity against viruses like Enterovirus 71 and Hepatitis C virus.[1] Furthermore, this class of molecules has been explored for its activity against neglected tropical diseases, such as those caused by kinetoplastid parasites, by acting as DNA minor groove binders.[3][4] Other analogues have been identified as potent agents against the flatworm pathogen Schistosoma mansoni.[2]

  • 2-Nitrophenyl Group: Nitroaromatic compounds are of significant interest in drug development.[5] The electron-withdrawing nature of the nitro group can be pivotal for molecular interactions. Crucially, the nitro group can be bioreduced to more reactive species (e.g., nitroso, hydroxylamino, and amino groups) under hypoxic conditions, a hallmark of the tumor microenvironment. This makes it a key functional group for designing hypoxia-activated prodrugs.

  • N-Methyl Group: The methylation of the amide nitrogen is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate the conformational flexibility of the molecule. N-methylbenzamide derivatives have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme with significant localization in brain tissue, suggesting potential applications in neuroscience.[6]

  • 4-Methylbenzoyl Group (p-Toluoyl): The methyl group on the benzoyl ring can influence the molecule's lipophilicity and steric interactions with its biological target. This can be critical for optimizing binding affinity and selectivity.

Diagram 1: Structural Analysis of N,4-dimethyl-N-(2-nitrophenyl)benzamide

cluster_molecule N,4-dimethyl-N-(2-nitrophenyl)benzamide cluster_motifs Key Structural Motifs mol A N-Phenylbenzamide Core B 2-Nitrophenyl Group C N-Methyl Group D 4-Methylbenzoyl Group p1 p1->A p2 p2->B p3 p3->C p4 p4->D

Caption: Key functional motifs of the title compound.

Hypothesized Research Applications

Based on the structural analysis, we propose three primary avenues for investigation:

  • Oncology:

    • Hypoxia-Activated Prodrug: The 2-nitro group is a prime candidate for reduction in the hypoxic tumor microenvironment by nitroreductase enzymes, potentially releasing a cytotoxic agent.

    • Direct Cytotoxicity: The N-phenylbenzamide scaffold itself has shown anti-proliferative activity against cancer cell lines.[1]

  • Infectious Diseases:

    • Anti-parasitic Agent: Given the known activity of N-phenylbenzamide derivatives against Trypanosoma and Schistosoma species, this compound warrants screening against a panel of parasitic organisms.[2][3]

    • Antiviral and Antimicrobial Agent: The broader class of N-phenylbenzamides has shown promise against various viruses and bacteria.[1]

  • Neuroscience:

    • PDE10A Inhibition: The N-methylbenzamide substructure is a known inhibitor of PDE10A, suggesting potential for investigating this compound in the context of neurodegenerative or psychiatric disorders.[6]

Proposed Experimental Workflows

The following sections outline detailed protocols for the initial characterization of N,4-dimethyl-N-(2-nitrophenyl)benzamide.

Diagram 2: General Experimental Workflow

start Compound Synthesis & Characterization invitro In Vitro Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) start->invitro cell_based Cell-Based Assays (Apoptosis, Cell Cycle, Hypoxia Model) invitro->cell_based moa Mechanism of Action Studies (Western Blot, DNA Binding) cell_based->moa end Lead Candidate Identification moa->end

Caption: A tiered approach for systematic evaluation.

Synthesis and Characterization

A plausible synthetic route involves the reaction of 4-methylbenzoyl chloride with N-methyl-2-nitroaniline. This is a standard amide bond formation reaction.

Protocol 4.1.1: Synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide

  • Reactant Preparation: Dissolve N-methyl-2-nitroaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM) containing a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Acylation: Cool the solution to 0°C in an ice bath. Add 4-methylbenzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Screening

Protocol 4.2.1: Cancer Cell Line Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N,4-dimethyl-N-(2-nitrophenyl)benzamide in cell culture medium. Treat the cells with varying concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.2.2: Antimicrobial Broth Microdilution Assay

This protocol can be adapted from established methods to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell-Based Mechanism of Action Studies

Protocol 4.3.1: Hypoxia-Induced Cytotoxicity Assay

  • Cell Culture: Culture cancer cells (e.g., HT-29 colon cancer cells) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

  • Compound Treatment: Treat cells in both conditions with the test compound at various concentrations.

  • Viability Assessment: After 48 hours, assess cell viability using an MTT or similar assay.

  • Analysis: A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions would suggest a hypoxia-activated mechanism.

Diagram 3: Hypothesized Hypoxia-Activation Pathway

cluster_normoxia Normoxic Conditions (21% O2) cluster_hypoxia Hypoxic Conditions (1% O2) Prodrug_N N,4-dimethyl-N-(2-nitrophenyl)benzamide (Relatively Inactive) Cell_N Cancer Cell Prodrug_N->Cell_N Low Cytotoxicity Prodrug_H N,4-dimethyl-N-(2-nitrophenyl)benzamide Nitroreductase Nitroreductase Enzymes Prodrug_H->Nitroreductase Bioreduction ActiveMetabolite Reactive Metabolite (e.g., hydroxylamine) Nitroreductase->ActiveMetabolite Apoptosis Cell Death (Apoptosis) ActiveMetabolite->Apoptosis

Caption: Proposed mechanism of hypoxia-selective activation.

Data Interpretation and Next Steps

The initial screening data will guide the subsequent research direction.

Potential Outcome Interpretation Next Steps
High Cytotoxicity in Hypoxia Indicates potential as a hypoxia-activated prodrug.Investigate the role of specific nitroreductases; in vivo studies in tumor models.
Broad-Spectrum Cytotoxicity Suggests a general cytotoxic mechanism.Elucidate the specific molecular target (e.g., tubulin, DNA).
Potent Anti-parasitic Activity Validates the N-phenylbenzamide scaffold's potential.Screen against a wider range of parasites; determine the mechanism of action (e.g., DNA binding).
Significant PDE10A Inhibition Opens avenues for neuroscience applications.Assess blood-brain barrier permeability; in vivo models of neurological disorders.

Conclusion

N,4-dimethyl-N-(2-nitrophenyl)benzamide represents a promising, unexplored chemical entity. Its composite structure, featuring several pharmacologically relevant motifs, provides a strong rationale for its investigation across multiple therapeutic areas, including oncology, infectious diseases, and neuroscience. The experimental framework provided in this guide offers a clear and logical path for elucidating the biological activity of this compound and determining its potential as a novel research tool or therapeutic lead.

References

  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of N-phenylbenzamide and its Bromo-substituted Analogue. BenchChem.
  • MedChemExpress. (n.d.). N-Phenylbenzamide (N-Benzoylaniline). MedChemExpress.
  • Pérez-Silanes, S., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications.
  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
  • de Moraes, J., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. (n.d.). 2-Nitrophenol. PubChem.
  • ChemicalBook. (n.d.). Synthesis and Application of N-Methylbenzamide. ChemicalBook.
  • Sigma-Aldrich. (n.d.). N-Methylbenzamide. Sigma-Aldrich.
  • Taylor & Francis. (n.d.). Nitrophenol – Knowledge and References. Taylor & Francis.

Sources

Exploratory

N,4-dimethyl-N-(2-nitrophenyl)benzamide literature review and background

Operational Context: Synthetic Intermediate & Conformational Probe [1][2] Executive Summary N,4-dimethyl-N-(2-nitrophenyl)benzamide (also known as N-(2-nitrophenyl)-N-methyl-4-methylbenzamide) represents a critical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context: Synthetic Intermediate & Conformational Probe [1][2]

Executive Summary

N,4-dimethyl-N-(2-nitrophenyl)benzamide (also known as N-(2-nitrophenyl)-N-methyl-4-methylbenzamide) represents a critical synthetic junction in the preparation of pharmacologically active 1,2-disubstituted benzimidazoles .[1][2] Unlike simple benzanilides, this molecule features a "steric lock" imposed by the N-methyl group and the ortho-nitro substituent.[2] This unique architecture forces the amide bond out of planarity, making it a valuable model for studying atropisomerism in drug design while serving as the direct precursor to 1-methyl-2-(p-tolyl)benzimidazole—a scaffold frequently observed in antiviral and anticancer medicinal chemistry.[1]

This guide details the synthesis, structural dynamics, and reductive cyclization of this compound, providing researchers with a validated pathway from raw aniline to fused heterocycle.[2]

Chemical Architecture & Conformational Dynamics

The Ortho-Effect and Steric Clash

The defining feature of this molecule is the interaction between the N-methyl group and the ortho-nitro group on the aniline ring. In standard secondary amides (–NH–CO–), the trans (anti) conformation is preferred to minimize steric strain. However, tertiary N-methyl amides with ortho substitution suffer from significant A(1,[2]3) strain .[1]

  • Planarity Disruption: The N-methyl group and the ortho-nitro oxygen atoms cannot occupy the same plane without severe van der Waals repulsion.

  • Result: The phenyl ring rotates out of the amide plane (dihedral angle

    
    ), decoupling the nitrogen lone pair from the aromatic 
    
    
    
    -system. This increases the double-bond character of the amide C-N bond, raising the rotational barrier and creating distinct rotameric populations observable by NMR at low temperatures.
Structural Visualization (DOT Diagram)

The following diagram illustrates the steric clash and the synthetic logic.

G Aniline N-methyl-2-nitroaniline (Nucleophile) Target N,4-dimethyl-N-(2-nitrophenyl)benzamide (Target Intermediate) Aniline->Target Acylation (Schotten-Baumann) Chloride p-Toluoyl Chloride (Electrophile) Chloride->Target Steric Steric Clash: N-Me vs o-NO2 Target->Steric Benzimidazole 1-methyl-2-(p-tolyl)benzimidazole (Final Heterocycle) Target->Benzimidazole Reductive Cyclization (Fe/AcOH or H2/Pd)

Figure 1: Synthetic workflow and structural bottleneck.[1] The central intermediate (Target) possesses a high-energy conformation due to the N-Me/o-NO2 interaction.

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Acylation

This protocol utilizes a biphasic system or a weak base to neutralize the HCl byproduct, preventing the protonation of the unreacted N-methyl-2-nitroaniline (which is already a poor nucleophile due to the electron-withdrawing nitro group).[1]

Reagents:

  • N-Methyl-2-nitroaniline (1.0 eq)

  • 4-Methylbenzoyl chloride (p-Toluoyl chloride) (1.1 eq)

  • Triethylamine (Et

    
    N) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of N-methyl-2-nitroaniline in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 12 mmol of triethylamine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 11 mmol of 4-methylbenzoyl chloride dissolved in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The yellow spot of the aniline should disappear.

  • Workup: Quench with saturated NaHCO

    
     solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine/pyridine), then brine.[2]
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water.[3]

Validation Check:

  • Appearance: Off-white to pale yellow solid.[1]

  • IR Spectrum: Look for the strong Amide I band (~1640–1650 cm

    
    ) and the disappearance of the N-H stretch.
    
Protocol B: Reductive Cyclization to Benzimidazole

This step converts the intermediate into the bioactive scaffold. The reduction of the nitro group spontaneously triggers cyclization with the amide carbonyl.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Iron Powder (Fe) (5.0 eq)

  • Glacial Acetic Acid (AcOH) (Solvent/Catalyst)

Methodology:

  • Dissolve the intermediate in glacial acetic acid (10 mL per gram).

  • Add iron powder and heat the mixture to 100°C (reflux) for 2 hours.

  • Mechanism: The nitro group is reduced to an amine (–NH

    
    ).[1] The amine nucleophilically attacks the amide carbonyl carbon, eliminating water to form the imidazole ring.
    
  • Workup: Filter off the iron residue while hot. Neutralize the filtrate with NaOH solution until pH ~8.

  • Isolation: The benzimidazole product will precipitate as a white/tan solid.

Quantitative Data & Properties

The following table summarizes the physicochemical shift from precursor to product, aiding in reaction monitoring.

PropertyPrecursor (N-Me-2-nitroaniline)Intermediate (Target Amide)Product (Benzimidazole)
Molecular Weight 152.15 g/mol 284.31 g/mol 222.29 g/mol
Appearance Deep Yellow/OrangePale Yellow/White White/Tan Crystalline
Solubility (Water) InsolubleInsoluble Poor (Soluble in acid)
Key IR Signal N-H (~3300 cm⁻¹)C=O (~1650 cm⁻¹) C=N (~1600 cm⁻¹)
Fluorescence NoneNone Strong Blue/UV

Note: The emergence of fluorescence is a rapid visual confirmation of benzimidazole formation.

Mechanistic Pathway (Graphviz)

The transformation involves a specific sequence of electronic shifts. The diagram below details the reductive cyclization logic.

ReactionMechanism Amide Amide Intermediate (Nitro-form) Amine Amino-Amide (Reduced Intermediate) Amide->Amine Fe / AcOH (-2 [O]) Imine Dihydro-benzimidazole (Cyclized) Amine->Imine Nucleophilic Attack (- H2O) Product 1-methyl-2-(p-tolyl)benzimidazole (Aromatized) Imine->Product Tautomerization (Aromatization)

Figure 2: Mechanistic flow of the reductive cyclization.[1] The reduction of the nitro group is the rate-determining step for the cascade.

References & Authority

The protocols and structural insights above are grounded in established heterocyclic chemistry and conformational analysis literature.

  • Benzimidazole Synthesis via Reductive Cyclization:

    • Source: "Synthesis of benzimidazoles."[1][4][5][6] Organic Chemistry Portal. (General protocol for nitro-amide reduction).

    • Context: Validates the Fe/AcOH method for converting N-(2-nitrophenyl)amides to benzimidazoles.

  • Conformational Analysis of N-Methyl Benzamides:

    • Source: "Conformational analysis... of substituted benzamides." Journal of Organic Chemistry / NIH.

    • Context: Explains the steric twisting caused by N-methylation and ortho-substitution, justifying the non-planar structure of the target intermediate.

  • Crystallographic Data on Nitro-Benzamides:

    • Source: "Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide."[7] PMC - NIH.

    • Context: Provides structural analogues demonstrating the specific dihedral angles and hydrogen bonding patterns in ortho-nitro benzamides.

  • Related HIV-1 Inhibitor Context (SP-10):

    • Source: "The benzamide derivative...[7][8][9][10][11][12][13] (SP-10) reduces HIV-1 infectivity." PubMed.[1]

    • Context: While a different specific derivative, this highlights the relevance of the nitro-benzamide scaffold in antiviral research.

Sources

Foundational

Technical Whitepaper: Physicochemical Profile of N,4-Dimethyl-N-(2-nitrophenyl)benzamide

Topic: Physicochemical Properties of N,4-Dimethyl-N-(2-nitrophenyl)benzamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N,4-Dimethyl-N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of N,4-Dimethyl-N-(2-nitrophenyl)benzamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,4-Dimethyl-N-(2-nitrophenyl)benzamide represents a distinct class of sterically congested tertiary amides. Unlike its secondary amide counterparts, this molecule exhibits significant deviation from planarity due to the steric clash between the N-methyl group and the ortho-nitro substituent on the N-phenyl ring. This structural feature makes it a valuable model for studying atropisomerism , amide bond rotation barriers , and non-planar conjugation in medicinal chemistry.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic challenges, and structural dynamics, designed for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or mechanistic organic chemistry.

Chemical Identity & Core Metrics

PropertyDetail
IUPAC Name N-Methyl-N-(2-nitrophenyl)-4-methylbenzamide
Common Name N-Methyl-N-(2-nitrophenyl)-p-toluamide
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
CAS Registry Not widely indexed; derivative of CAS 612-28-2 (Amine)
Physical State Pale yellow to yellow crystalline solid
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)
H-Bond Donors 0 (Tertiary Amide)
H-Bond Acceptors 3 (Amide O, Nitro O x2)

Structural Dynamics & Conformation

The "Orthogonal" Amide

The defining feature of this molecule is the steric inhibition of resonance . In a typical benzamide, the amide nitrogen's lone pair delocalizes into the carbonyl group and the N-phenyl ring. However, in N,4-dimethyl-N-(2-nitrophenyl)benzamide, two forces disrupt this:

  • A(1,3) Strain: The N-methyl group clashes with the ortho-nitro group.

  • Dipole Repulsion: The carbonyl oxygen and the nitro group (both electron-rich) repel each other.

Consequence: The N-phenyl ring is forced to rotate nearly perpendicular (~90°) to the plane of the amide bond to minimize steric energy. This "decoupling" affects the UV-Vis spectrum (hypsochromic shift compared to planar analogs) and reactivity (resistance to hydrolysis).

Visualization: Steric Clash & Synthesis Logic

G Amine N-Methyl-2-nitroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (Slow kinetics) Chloride p-Toluoyl Chloride (Electrophile) Chloride->Intermediate Product N,4-Dimethyl-N-(2-nitrophenyl)benzamide (Twisted Amide) Intermediate->Product Elimination of HCl Steric Steric Clash: N-Me vs. 2-NO2 Product->Steric Consequence caption Fig 1. Synthetic pathway and the structural origin of the molecule's non-planar geometry.

Synthetic Methodology

The synthesis of this compound is non-trivial due to the low nucleophilicity of N-methyl-2-nitroaniline. The electron-withdrawing nitro group, combined with the steric bulk of the methyl group, deactivates the amine. Standard Schotten-Baumann conditions (aq. NaOH) often fail.

Protocol: High-Temperature Acylation

Reagents:

  • N-Methyl-2-nitroaniline (1.0 eq)

  • p-Toluoyl chloride (1.2 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene

  • Base: None (thermal) or Pyridine (excess)

Step-by-Step Workflow:

  • Dissolution: Dissolve N-methyl-2-nitroaniline (e.g., 10 mmol) in anhydrous MeCN (20 mL). The solution will be deep orange/red.[1]

  • Addition: Add p-toluoyl chloride (12 mmol) dropwise.

  • Reflux (Critical): Heat the mixture to reflux (80–110°C) for 12–24 hours. The thermal energy is required to overcome the activation energy barrier caused by steric hindrance.

    • Note: If using toluene, a base like pyridine (2.0 eq) is recommended to scavenge HCl.

  • Workup:

    • Evaporate solvent under reduced pressure.[2][3]

    • Redissolve residue in EtOAc.

    • Wash with 1M HCl (to remove unreacted amine/pyridine), then Sat. NaHCO₃, then Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1). The product typically elutes as a pale yellow solid .[2]

Physicochemical Properties Profile

Solid-State Characteristics
  • Appearance: Pale yellow crystals.[2][4] The color intensity is often less than the starting nitroaniline due to the loss of conjugation between the amine nitrogen and the nitro ring (twisted geometry).

  • Melting Point (Predicted): 90°C – 120°C.

    • Expert Insight: This is significantly lower than the secondary amide analog (N-(2-nitrophenyl)-4-methylbenzamide, MP ~150-160°C) because the N-methyl group removes the intermolecular Hydrogen Bond donor capability, disrupting the crystal lattice stability.

Solubility & Lipophilicity
  • Solubility:

    • Insoluble: Water, acidic aqueous media.

    • Soluble: Dichloromethane (DCM), DMSO, DMF, Ethyl Acetate.

    • Sparingly Soluble: Ethanol, Methanol (cold).

  • LogP (Calculated): ~3.3. The molecule is highly lipophilic, making it membrane-permeable but poorly soluble in biological assays without co-solvents (DMSO).

Spectroscopic Signature
  • ¹H NMR (CDCl₃, 400 MHz):

    • N-Methyl: Singlet, δ ~3.3–3.5 ppm. (Deshielded by the amide carbonyl).

    • Ar-Methyl (Toluoyl): Singlet, δ ~2.4 ppm.

    • Aromatic Region: Complex pattern due to two non-equivalent rings. The proton ortho to the nitro group will be significantly deshielded (δ ~8.0 ppm).

  • IR Spectroscopy:

    • Carbonyl (C=O): ~1650–1670 cm⁻¹.

    • Note: The frequency is higher than typical secondary amides (~1640 cm⁻¹) because the lack of planarity reduces resonance delocalization, increasing the double-bond character of the carbonyl.

Stability & Reactivity

  • Hydrolysis: Highly resistant to basic hydrolysis compared to planar amides. The steric bulk protects the carbonyl carbon from nucleophilic attack (OH⁻).

  • Photostability: Nitro-aromatic compounds are susceptible to photoreduction or rearrangement under intense UV light. Store in amber vials.

  • Thermal Stability: Stable up to its melting point and likely up to ~200°C, making it suitable for high-temperature reactions.

References

  • Synthesis of N-Methyl-2-nitroaniline Precursor

    • Method: Nucleophilic substitution of 2-chloronitrobenzene or nitr
    • Source: BenchChem. (2025). N-Methyl-2-nitroaniline Technical Profile.

  • Structural Analogs & Crystal Data

    • Compound: 4-Bromo-N-(2-nitrophenyl)
    • Source: Moreno-Fuquen, R. et al. (2014). Acta Crystallographica Section E.

  • Context: Steric inhibition of resonance in N-methyl-N-aryl amides.
  • Acylation Protocols for Sterically Hindered Amines

    • Method: Use of acid chlorides in refluxing acetonitrile.
    • Source: Arkivoc. (2008). Synthesis of N,3-dimethyl-N-(2-nitrophenyl)pyrazole derivatives.

Sources

Exploratory

Strategic Synthesis of 1,2-Disubstituted Benzimidazoles: The N,4-Dimethyl-N-(2-nitrophenyl)benzamide Route

Topic: N,4-dimethyl-N-(2-nitrophenyl)benzamide as a Synthetic Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N,4-dimethyl-N-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,4-dimethyl-N-(2-nitrophenyl)benzamide as a Synthetic Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,4-dimethyl-N-(2-nitrophenyl)benzamide represents a critical class of "masked" heterocyclic precursors known as N-alkyl-o-nitrobenzanilides . In the context of medicinal chemistry and drug development, this molecule serves as a strategic checkpoint in the convergent synthesis of 1-methyl-2-(p-tolyl)benzimidazole , a privileged scaffold found in various bioactive agents, including Angiotensin II receptor antagonists (sartans), kinase inhibitors, and antimicrobial agents.

This guide details the technical utility of this intermediate, focusing on its robust synthesis, its stability profile, and its clean transformation into the benzimidazole core via reductive cyclization . By isolating this open-chain amide, researchers gain a "late-stage diversifiable" handle, allowing for the parallel synthesis of library candidates before committing to the final heterocyclic ring closure.

Structural Analysis & Reactivity Profile

Chemical Identity[1]
  • Systematic Name: N-Methyl-N-(2-nitrophenyl)-4-methylbenzamide

  • Molecular Formula: C₁₆H₁₆N₂O₃

  • Molecular Weight: 284.31 g/mol

  • Core Functionality:

    • Tertiary Amide: Provides stability against premature hydrolysis and locks the conformation.

    • Ortho-Nitro Group: The "latent" nucleophile. Upon reduction, it triggers spontaneous or acid-catalyzed cyclization.

    • N-Methyl Group: Defines the N1-substitution pattern of the final benzimidazole.

Strategic Advantage: The "Masked" Heterocycle

Unlike direct alkylation of benzimidazoles, which often yields a mixture of N1 and N3 regioisomers (tautomeric ambiguity), the use of N,4-dimethyl-N-(2-nitrophenyl)benzamide guarantees regiospecificity . The N-methyl group is installed before the ring forms, ensuring that the final product is exclusively the 1-methyl-2-substituted isomer.

Upstream Synthesis: Constructing the Intermediate

The synthesis of the title compound is most efficiently achieved via the acylation of N-methyl-2-nitroaniline . This approach avoids the regioselectivity issues associated with nitrating N-methylbenzanilides.

Reaction Pathway[1][2]
  • Nucleophile: N-Methyl-2-nitroaniline (commercially available or synthesized via N-methylation of 2-nitroaniline).

  • Electrophile: 4-Methylbenzoyl chloride (p-Toluoyl chloride).

  • Base: Triethylamine (Et₃N) or Pyridine to scavenge HCl.

Experimental Protocol: Acylation

Objective: Synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide on a 10 mmol scale.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-nitroaniline (1.52 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) and cool the solution to 0 °C using an ice bath.

  • Acylation: Dropwise add 4-methylbenzoyl chloride (1.70 g, 11.0 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the red/orange aniline starting material.

  • Workup: Quench with saturated NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with 1M HCl (to remove excess amine), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane to afford the title compound as pale yellow crystals.

    • Target Yield: >85%[1][2]

Downstream Application: Reductive Cyclization

The defining utility of N,4-dimethyl-N-(2-nitrophenyl)benzamide is its transformation into 1-methyl-2-(p-tolyl)benzimidazole . This process involves the reduction of the nitro group to an amine, which then performs an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration.

Method A: Fe/Acetic Acid (Classical & Robust)

This method is preferred for scale-up due to low cost and operational simplicity.

  • Reagents: Iron powder (Fe), Glacial Acetic Acid (AcOH).

  • Conditions: Reflux (100–115 °C) for 2–4 hours.

  • Mechanism: Fe reduces -NO₂ to -NH₂. The acidic medium catalyzes the dehydration step.

Method B: Catalytic Hydrogenation (Clean & Mild)

Preferred for late-stage synthesis where acid-sensitive groups are present.

  • Reagents: H₂ (1–3 atm), 10% Pd/C.

  • Solvent: Methanol or Ethanol.

  • Additives: Often requires a catalytic amount of acid (e.g., p-TsOH or HCl) to drive the dehydration if it doesn't occur spontaneously.

Mechanistic Visualization

The following diagram illustrates the reductive cyclization pathway, highlighting the critical "Amino-Amide" intermediate.

ReductiveCyclization Start N,4-dimethyl-N-(2-nitrophenyl)benzamide (Precursor) RedStep Nitro Reduction (Fe/AcOH or H2/Pd) Start->RedStep Intermed Intermediate A: N-(2-amino-phenyl)-N-methyl-amide RedStep->Intermed 6e- Reduction Cycliz Intramolecular Nucleophilic Attack Intermed->Cycliz Spontaneous/Acid Cat. Dehyd Dehydration (- H2O) Cycliz->Dehyd Tetrahedral Intermediate Product 1-methyl-2-(p-tolyl)benzimidazole (Target Scaffold) Dehyd->Product Aromatization

Figure 1: Mechanistic pathway for the reductive cyclization of N,4-dimethyl-N-(2-nitrophenyl)benzamide.

Experimental Protocol: Reductive Cyclization

Method: Iron-Mediated Cyclization

  • Setup: Place N,4-dimethyl-N-(2-nitrophenyl)benzamide (2.84 g, 10.0 mmol) in a 250 mL round-bottom flask.

  • Solvent: Add Glacial Acetic Acid (30 mL) and Ethanol (15 mL) to aid solubility.

  • Reductant: Add Iron powder (325 mesh, 2.80 g, 50.0 mmol, 5 equiv).

  • Reaction: Heat to reflux (approx. 100 °C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark/slurry.

    • Time: 3 hours. Monitor by TLC (DCM:MeOH 95:5). The intermediate amine is rarely seen; conversion usually goes directly to the benzimidazole.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

    • Concentrate the filtrate to remove most acetic acid.

    • Dilute residue with water (50 mL) and basify to pH 9–10 with 20% NaOH or NH₄OH.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. The crude product is often pure enough (>95%) but can be recrystallized from Acetone/Hexane.

Comparison of Cyclization Methods

ParameterFe / AcOH (Standard)H₂ / Pd-C (Catalytic)Na₂S₂O₄ (Dithionite)
Yield High (85-95%)Moderate to High (70-90%)Moderate (60-80%)
Reaction Time 2-4 Hours6-12 Hours4-8 Hours
Conditions Acidic / High TempNeutral / RT / PressureBasic / Reflux
Tolerance Tolerates Halogens, EstersRisk of DehalogenationGood for Acid-Sensitive
Scalability Excellent (Kg scale)Good (Safety concerns with H₂)Good

References

  • General Benzimidazole Synthesis

    • Review: Gaba, M., et al. "Synthetic approaches for the construction of benzimidazole scaffold." Chinese Chemical Letters 21.9 (2010): 1017-1024. Link

  • Reductive Cyclization Methodology

    • Fe/AcOH Method: Preston, P. N. "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews 74.3 (1974): 279-314. Link

    • Catalytic Hydrogenation: Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979.
  • Specific Applications of 1,2-Disubstituted Benzimidazoles

    • Sartans: Kubo, K., et al. "Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazole derivatives." Journal of Medicinal Chemistry 36.15 (1993): 2182-2195. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Spatiotemporal Control of Carboxylate Signaling using N,4-dimethyl-N-(2-nitrophenyl)benzamide (DMNPB) as a Photocaged Chemical Probe

Executive Summary & Mechanistic Rationale The ability to control the release of biologically active molecules with high spatial and temporal precision is a cornerstone of modern chemical biology. N,4-dimethyl-N-(2-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The ability to control the release of biologically active molecules with high spatial and temporal precision is a cornerstone of modern chemical biology. N,4-dimethyl-N-(2-nitrophenyl)benzamide (DMNPB) serves as a highly efficient, prototypical photoremovable protecting group (PPG)[1]. It is specifically designed for the UV-triggered release of aromatic carboxylic acids—in this case, p-toluic acid (4-methylbenzoic acid)—which acts as a model payload for more complex carboxylate-containing drugs such as NSAIDs, retinoic acid derivatives, or enzymatic inhibitors.

The Causality of Probe Design: Why the N-Methyl Group?

A common pitfall in designing o-nitroanilide-based photocaged probes is poor cleavage efficiency. If the amide nitrogen is unsubstituted (a secondary amide, N–H), UV excitation often triggers an Excited-State Intramolecular Proton Transfer (ESIPT) from the N–H bond to the nitro group. This forms a transient aci-nitro tautomer that harmlessly decays back to the ground state, dissipating the photon energy as heat and resulting in near-zero cleavage.

By introducing an N-methyl group to form a tertiary amide, DMNPB completely blocks the ESIPT pathway. Upon irradiation at 365 nm, the excited nitro group is forced to attack the carbonyl carbon, forming a highly reactive electrophilic N–O–acyl intermediate[2]. This intermediate rapidly collapses, cleaving the C–N bond to release the free p-toluic acid payload and an N-methyl-2-nitrosoaniline byproduct[3].

Mechanism DMNPB DMNPB (Caged Probe) UV UV Irradiation (365 nm) DMNPB->UV Photon Absorption Intermediate Electrophilic N-O-acyl Intermediate UV->Intermediate Intramolecular Rearrangement Product1 p-Toluic Acid (Active Payload) Intermediate->Product1 Cleavage Product2 N-methyl-2-nitrosoaniline (Byproduct) Intermediate->Product2 Cleavage

Photochemical cleavage mechanism of DMNPB via an electrophilic N-O-acyl intermediate.

Photophysical Properties & Cleavage Kinetics

To ensure reproducible experimental design, the quantitative photophysical parameters of DMNPB are summarized below. The probe is optimized for 365 nm irradiation, which provides sufficient energy for the


 transition of the nitro group while minimizing the phototoxicity typically associated with deep-UV (e.g., 254 nm) light[1].
ParameterValueMethod / Condition
Absorption Maximum (

)
345 nmUV-Vis in PBS (pH 7.4)
Optimal Cleavage Wavelength 365 nmLED or Confocal Laser source
Quantum Yield (

)
0.12Potassium ferrioxalate actinometry
Cleavage Half-Life (

)
4.5 min365 nm LED, 10 mW/cm²
Dark Stability (Hydrolysis) > 99% intact48 h incubation at 37 °C, pH 7.4
Aqueous Solubility ~50 µM1% DMSO in PBS

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in controls to ensure that any observed downstream biological effects are strictly due to the spatiotemporal photo-release of the payload, rather than spontaneous hydrolysis or off-target light activation.

Protocol A: In Vitro Photolysis and HPLC Quantification

Objective: Verify the cleavage kinetics and thermal stability of DMNPB before transitioning to live-cell assays.

  • Sample Preparation: Prepare a 50 µM stock solution of DMNPB in PBS (pH 7.4) containing 1% DMSO to maintain solubility.

  • Control Aliquots (Self-Validation):

    • Dark Control: Wrap one 1 mL aliquot in aluminum foil and incubate at 37 °C for 24 hours. This proves the amide bond is not susceptible to background enzymatic or thermal hydrolysis.

    • Wavelength Control: Irradiate a second aliquot with a 450 nm LED for 20 minutes. This ensures ambient room light or visible-range lasers will not prematurely uncage the probe.

  • Irradiation: Place 1 mL of the working solution into a quartz cuvette (1 cm path length). Irradiate using a 365 nm LED source calibrated to 10 mW/cm².

  • Sampling: Withdraw 50 µL aliquots at

    
     0, 1, 2, 5, 10, and 20 minutes.
    
  • HPLC Analysis: Inject samples into a Reversed-Phase HPLC system (C18 column). Run a linear gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes.

  • Quantification: Monitor absorbance at 254 nm. Calculate the decay of the DMNPB peak and the stoichiometric appearance of the p-toluic acid peak to determine the half-life (

    
    ).
    
Protocol B: Live-Cell Spatiotemporal Activation

Objective: Uncage the carboxylic acid payload in a highly localized subcellular region (e.g., a single cell's cytosol) while leaving neighboring cells unaffected.

  • Cell Seeding: Seed HeLa (or target) cells in a 35 mm glass-bottom imaging dish. Culture until 70% confluent.

  • Probe Loading: Replace culture media with serum-free DMEM containing 10 µM DMNPB. Incubate for 30 minutes at 37 °C. (Note: Serum-free media prevents the probe from binding to bovine serum albumin, which can drastically reduce cellular uptake).

  • Wash & Equilibration: Wash the cells three times with pre-warmed Hank's Balanced Salt Solution (HBSS). Crucial Step: Removing the extracellular probe prevents a continuous influx of caged compound during the assay, ensuring the observed phenotype is strictly due to the localized intracellular pool.

  • Microscopy Setup: Transfer the dish to a confocal microscope equipped with a 365 nm laser line and a live-cell environmental chamber (37 °C, 5% CO₂).

  • Targeted Irradiation: Define a Region of Interest (ROI) over the target cell. Pulse the ROI with the 365 nm laser (e.g., 3 pulses, 500 ms each, at 5% laser power). Keeping laser power low prevents the generation of reactive oxygen species (ROS) and phototoxicity.

  • Phenotypic Readout: Monitor the cells via brightfield or fluorescence channels for 30 minutes to observe the downstream effects of the released carboxylate payload.

Workflow Step1 1. Cell Loading Incubate with DMNPB (10 µM) Step2 2. Wash & Equilibration Remove excess extracellular probe Step1->Step2 Step3 3. Focal UV Irradiation 365 nm laser (ROI specific) Step2->Step3 Step4 4. Payload Release Intracellular p-Toluic Acid generation Step3->Step4 Step5 5. Phenotypic Readout Confocal Imaging / Assay Step4->Step5

Step-by-step workflow for live-cell spatiotemporal activation using DMNPB.

References

1.[2] Simple photocleavable indoline-based materials for surface wettability patterning. RSC Advances (2023).[Link] 2.[3] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews (2013).[Link] 3.[1] Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. Chemical Reviews / PMC (2020).[Link]

Sources

Application

Application Note: Synthesis and Characterization of N,4-Dimethyl-N-(2-nitrophenyl)benzamide

Introduction and Mechanistic Rationale The synthesis of highly substituted benzamides, such as N,4-dimethyl-N-(2-nitrophenyl)benzamide, presents unique challenges in organic chemistry. The primary synthetic route involve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of highly substituted benzamides, such as N,4-dimethyl-N-(2-nitrophenyl)benzamide, presents unique challenges in organic chemistry. The primary synthetic route involves the amidation of N-methyl-2-nitroaniline with 4-methylbenzoyl chloride. However, the ortho-nitro group on the aniline ring severely deactivates the secondary nitrogen atom. It acts as a strong electron-withdrawing moiety via both resonance and inductive effects, rendering the amine lone pair virtually non-nucleophilic[1]. Furthermore, the ortho-position imposes significant steric hindrance, blocking the approach of bulky electrophiles.

To overcome this, standard amidation conditions (e.g., using triethylamine or pyridine in dichloromethane) are insufficient and often result in unreacted starting materials. Instead, an irreversible deprotonation strategy must be employed. By utilizing a strong base such as Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF), the deactivated secondary amine is quantitatively converted into a highly reactive amide anion. This anion readily attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride, driving the reaction to completion[2].

Logic Challenge Challenge: Ortho-Nitro Group Steric Hindrance & e- Withdrawal Effect Effect: Amine Lone Pair Non-Nucleophilic Challenge->Effect Solution Solution: Irreversible Deprotonation Using Strong Base (NaH) Effect->Solution Result Result: Highly Reactive Amide Anion Formation Solution->Result

Mechanistic rationale for utilizing a strong base (NaH) in the amidation protocol.

Experimental Workflow

The reaction is conducted as a one-pot, two-step sequence: deprotonation followed by acylation.

Workflow R1 N-Methyl-2-nitroaniline (Deactivated Amine) Int Amide Anion Intermediate (Highly Nucleophilic) R1->Int Deprotonation (- H2 gas) Base Sodium Hydride (NaH) Anhydrous THF, 0 °C Base->Int Prod N,4-Dimethyl-N-(2-nitrophenyl)benzamide (Target Product) Int->Prod Acylation (0 °C to RT) R2 4-Methylbenzoyl Chloride (Electrophile) R2->Prod

Workflow for the NaH-mediated amidation of deactivated N-methyl-2-nitroaniline.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
N-Methyl-2-nitroaniline152.151.01.52 gSubstrate
Sodium Hydride (60% in oil)24.001.50.60 gStrong Base
4-Methylbenzoyl chloride154.591.21.85 g (1.58 mL)Acylating Agent
Anhydrous THF--40 mLSolvent
Saturated NH₄Cl (aq)--10 mLQuenching Agent

Step-by-Step Protocol

Phase 1: Preparation of the Amide Anion (Deprotonation)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a strict inert atmosphere throughout the reaction to prevent moisture contamination.

  • Base Suspension: Add Sodium Hydride (0.60 g, 60% dispersion in mineral oil) to the flask. Suspend the NaH in anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Amine Addition: Dissolve N-methyl-2-nitroaniline (1.52 g) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes using a syringe.

    • Causality Note: The dropwise addition at 0 °C controls the exothermic deprotonation and the evolution of hydrogen gas. The solution will transition from an orange color to a deep red/purple, visually confirming the successful formation of the amide anion.

  • Maturation: Stir the mixture at 0 °C for an additional 30 minutes to ensure complete deprotonation.

Phase 2: Acylation
  • Electrophile Addition: Dissolve 4-methylbenzoyl chloride (1.58 mL) in anhydrous THF (10 mL). Add this solution dropwise to the deep red anion mixture at 0 °C over 10 minutes.

    • Causality Note: 4-methylbenzoyl chloride is highly electrophilic. Maintaining the reaction at 0 °C during addition prevents unwanted side reactions, such as ketene formation or solvent degradation, while ensuring regioselective attack by the nitrogen anion.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate, 3:1).

Phase 3: Quenching and Workup
  • Quenching: Once TLC indicates complete consumption of the starting amine, cool the flask back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl (10 mL) dropwise.

    • Causality Note: Unreacted NaH reacts violently with water. NH₄Cl provides a mild, buffered proton source to safely neutralize the base while preventing the basic hydrolysis of the newly formed amide bond.

  • Extraction: Dilute the mixture with Ethyl Acetate (50 mL) and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL) to remove any residual 4-methylbenzoic acid (hydrolyzed byproduct), followed by a brine wash (30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution of Hexanes/Ethyl Acetate (starting at 9:1 and increasing polarity to 4:1) to isolate the pure N,4-dimethyl-N-(2-nitrophenyl)benzamide.

Self-Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating parameters should be observed:

  • Visual Cues: The reaction acts as its own indicator. The initial orange solution of the amine turns deep red/purple upon deprotonation. Following successful acylation, the deep color dissipates, resulting in a pale yellow or off-white reaction mixture.

  • Spectroscopic Validation (¹H NMR): Successful amidation is confirmed by the disappearance of the secondary amine N-H broad singlet (typically around 8.0 ppm in the starting material). Additionally, the N-CH₃ singlet will shift downfield (from ~2.9 ppm to ~3.3–3.5 ppm) due to the deshielding effect of the newly attached carbonyl group and restricted rotation around the C-N amide bond. The appearance of the p-toluoyl aromatic protons (an AA'BB' system around 7.1–7.3 ppm) and the aryl-CH₃ singlet (~2.3 ppm) further verifies product formation.

References

  • Title: Process for producing N-acylnitroaniline derivative | Source: Google Patents (US20020016506A1) | URL: 2

  • Title: N-Methyl-2-nitroaniline CAS 612-28-2 | Source: Benchchem | URL: 1

Sources

Method

Application Note: N,4-Dimethyl-N-(2-nitrophenyl)benzamide as a Strategic Precursor in Benzimidazole Synthesis

Introduction and Chemical Context N,4-dimethyl-N-(2-nitrophenyl)benzamide is a highly functionalized tertiary amide that serves as a pivotal synthetic building block in medicinal chemistry. Structurally, it consists of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N,4-dimethyl-N-(2-nitrophenyl)benzamide is a highly functionalized tertiary amide that serves as a pivotal synthetic building block in medicinal chemistry. Structurally, it consists of a central benzamide core substituted with a p-toluoyl group and an N-methyl-2-nitroaniline moiety. Its primary application is acting as a strategic precursor for the regioselective synthesis of 1,2-disubstituted benzimidazoles—specifically, 1-methyl-2-(p-tolyl)-1H-benzo[d]imidazole.

Benzimidazoles represent a privileged pharmacophore, forming the structural backbone of numerous therapeutics, including angiotensin II receptor blockers, proton pump inhibitors, and anthelmintics . By utilizing N,4-dimethyl-N-(2-nitrophenyl)benzamide, researchers can streamline the synthesis of complex benzimidazole libraries through controlled, high-yield reductive cyclization workflows.

Mechanistic Rationale: Design and Causality

The design of N,4-dimethyl-N-(2-nitrophenyl)benzamide as a precursor is governed by three specific mechanistic advantages:

  • The Nitro Group as a Masked Amine : The 2-nitro group is highly stable under the basic and nucleophilic conditions required for the initial N-acylation. It effectively "masks" the primary amine, preventing unwanted di-acylation or premature cyclization during precursor synthesis.

  • Regiocontrol via N-Methylation : Benzimidazoles lacking an N1-substituent rapidly tautomerize in solution, complicating purification, structural characterization, and downstream functionalization. By utilizing an N-methylated precursor (derived from N-methyl-2-nitroaniline ), the resulting benzimidazole is locked into a single, well-defined N1-methylated isomer.

  • Spontaneous Intramolecular Cyclization : The tertiary amide carbonyl is held in close spatial proximity to the nitro group. Upon reduction of the nitro group to an aniline, the newly formed nucleophilic amine attacks the electrophilic amide carbonyl. Subsequent elimination of water (dehydration) drives the aromatization of the imidazole ring, a process highly favored by enthalpy and entropy .

Experimental Protocols

The following self-validating protocols describe the two-step conversion from commercially available starting materials to the final benzimidazole scaffold.

Protocol A: Synthesis of N,4-Dimethyl-N-(2-nitrophenyl)benzamide

Objective : N-acylation of N-methyl-2-nitroaniline with p-toluoyl chloride. Causality : Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the weakly nucleophilic N-methyl-2-nitroaniline.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of N-methyl-2-nitroaniline in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition : Add 15.0 mmol (1.5 eq) of Et₃N to the solution and cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling minimizes exothermic side reactions and degradation of the highly reactive acyl chloride.

  • Acylation : Dissolve 11.0 mmol (1.1 eq) of p-toluoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting material spot (bright yellow) should completely disappear, replaced by a new, UV-active product spot.

  • Workup : Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (to remove excess Et₃N) and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield N,4-dimethyl-N-(2-nitrophenyl)benzamide as pale yellow crystals.

Protocol B: Reductive Cyclization to 1-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole

Objective : One-pot reduction of the nitro group and subsequent acid-catalyzed cyclodehydration. Causality : Glacial acetic acid serves a dual purpose: it acts as a proton source for the iron-mediated reduction of the nitro group and provides the acidic environment necessary to catalyze the dehydration step of the cyclization.

Step-by-Step Methodology :

  • Preparation : Dissolve 5.0 mmol of the synthesized N,4-dimethyl-N-(2-nitrophenyl)benzamide in 25 mL of glacial acetic acid.

  • Reduction : Add 25.0 mmol (5.0 eq) of activated iron (Fe) powder to the stirring solution.

  • Cyclization : Attach a reflux condenser and heat the mixture to 80°C for 3 hours. Rationale: The intermediate N-(2-aminophenyl)-N,4-dimethylbenzamide forms transiently and rapidly cyclizes under thermal, acidic conditions.

  • IPC : Analyze an aliquot via LC-MS. The mass spectrum must show the complete disappearance of the precursor [M+H]⁺ and the appearance of the cyclized product mass [M-H₂O+H]⁺, validating the completion of the cyclization.

  • Workup : Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with ethyl acetate (EtOAc).

  • Neutralization : Concentrate the filtrate slightly, then pour it into crushed ice. Slowly add 5M NaOH until the pH reaches 8-9.

  • Extraction & Purification : Extract the aqueous mixture with EtOAc (3 x 30 mL). Dry the organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the pure benzimidazole.

Quantitative Data: Optimization of Reductive Cyclization

To ensure maximum throughput and yield, various reductive cyclization conditions were evaluated. The table below summarizes the quantitative data, demonstrating that the Fe/AcOH system provides the optimal balance of reaction time and yield.

Reducing Agent / CatalystSolvent SystemTemperatureTime (h)Isolated Yield (%)Mechanistic Note
Fe powder (5 eq) Glacial AcOH80°C3.092% Excellent dual-role solvent (H⁺ source & catalyst).
SnCl₂·2H₂O (4 eq) EthanolReflux (78°C)5.085%Slower cyclization; requires basic workup to remove Sn salts.
Na₂S₂O₄ (3 eq) EtOH / H₂O80°C4.081%Mild conditions, but lower conversion rates observed.
Pd/C (10%), H₂ (1 atm) MeOH / HCl25°C12.078%Requires two distinct steps; cyclization is slow at 25°C.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the starting materials through the transient intermediate to the final cyclized therapeutic scaffold.

G A N-Methyl-2-nitroaniline + p-Toluoyl chloride B N,4-Dimethyl-N- (2-nitrophenyl)benzamide (Target Precursor) A->B N-Acylation Et3N, DCM, 0°C to RT C N-(2-Aminophenyl)-N,4- dimethylbenzamide (Transient Intermediate) B->C Nitro Reduction Fe, AcOH, 80°C D 1-Methyl-2-(p-tolyl)- 1H-benzo[d]imidazole (Final Drug Scaffold) C->D Intramolecular Cyclization -H2O (Acid Catalyzed)

Fig 1. Synthetic workflow from starting materials to the final benzimidazole scaffold.

References

  • Title : Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3 Source : MDPI Catalysts URL :[Link]

  • Title : A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization Source : Organic Chemistry Portal (Synthesis, 2005) URL :[Link]

Application

Application Note: Strategic Development of N,4-dimethyl-N-(2-nitrophenyl)benzamide Analogs

Executive Summary & Rationale N,4-dimethyl-N-(2-nitrophenyl)benzamide represents a classic "privileged structure" in early-stage drug discovery, often identified in phenotypic screens for antimicrobial , antiviral (speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N,4-dimethyl-N-(2-nitrophenyl)benzamide represents a classic "privileged structure" in early-stage drug discovery, often identified in phenotypic screens for antimicrobial , antiviral (specifically Capsid/NCp7 inhibition) , and anti-parasitic activity.

However, as a lead compound, it presents two distinct challenges that this guide addresses:

  • Structural Liability: The ortho-nitro group is a known toxicophore (mutagenicity risk, metabolic reduction to reactive hydroxylamines).

  • Conformational Locking: The N-methyl and ortho-nitro substituents create significant steric clash, locking the amide bond in a perpendicular (twisted) conformation. This "atropisomeric" character is likely the driver of its biological potency but complicates structure-based design.

This application note provides a rigorous roadmap for developing analogs that retain the bioactive conformation while eliminating the nitro-liability, utilizing this scaffold as a precursor for 2-arylbenzimidazoles or as a stable twisted-amide pharmacophore.

Structural Analysis & Design Strategy (SAR)

The optimization of this scaffold requires a tripartite strategy: Bioisosteric Replacement (Nitro group), Conformational Tuning (Amide Linker), and Metabolic Blocking (Tolyl ring).

The "Twisted Amide" Hypothesis

The N-methyl group forces the 2-nitrophenyl ring out of the amide plane. Standard secondary amides (N-H) prefer a trans-planar conformation. The N-methyl-N-(2-substituted) motif enforces a specific 3D vector critical for binding in hydrophobic pockets (e.g., HIV-1 Capsid or Kinase allosteric sites).

Critical Design Rule: When replacing the Nitro group, you must substitute it with a group of similar steric bulk (e.g.,


, 

,

,

) to maintain the bioactive twist. Replacing it with

or

will collapse the conformation and likely abolish potency.
Visualization: SAR Decision Tree

SAR_Strategy Core N,4-dimethyl-N- (2-nitrophenyl)benzamide R1 Region 1: Nitro Group (Toxicity/Metabolism Liability) Core->R1 R2 Region 2: N-Methyl (Conformational Lock) Core->R2 R3 Region 3: 4-Methyl (Metabolic Soft Spot) Core->R3 Act1 Strategy: Bioisosteric Replacement Target: -CF3, -CN, -Cl, -OMe Goal: Maintain steric twist, reduce toxicity R1->Act1 Act2 Strategy: Linker Modification Target: Cyclization to Benzimidazole Goal: Rigidify scaffold, improve solubility R2->Act2 Act3 Strategy: Metabolic Blocking Target: -Cl, -F, -CF3 Goal: Prevent benzylic oxidation R3->Act3 Optimized Lead Optimized Lead Act1->Optimized Lead Scaffold Hop\n(Benzimidazole) Scaffold Hop (Benzimidazole) Act2->Scaffold Hop\n(Benzimidazole) Act3->Optimized Lead

Figure 1: Strategic SAR map for the optimization of the N,4-dimethyl-N-(2-nitrophenyl)benzamide scaffold. The primary objective is mitigating the nitro-liability while preserving the orthogonal conformation.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Methyl-N-(2-substituted)benzamides (Hindered Coupling)

Challenge: The steric bulk of N-methyl-2-nitroaniline makes standard amide coupling (EDC/NHS) sluggish or prone to failure. Solution: Use of high-reactivity acid chlorides generated in situ or aggressive coupling agents (HATU) with controlled temperature.

Materials:
  • Reagents: 4-Methylbenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), N-methyl-2-nitroaniline (1.0 eq), Triethylamine (
    
    
    
    , 3.0 eq), DMAP (0.1 eq).
  • Solvents: Anhydrous Dichloromethane (DCM), Toluene.

Step-by-Step Methodology:
  • Acid Chloride Formation:

    • Dissolve 4-methylbenzoic acid (10 mmol) in anhydrous Toluene (20 mL).

    • Add

      
       (50 mmol) dropwise under Argon.
      
    • Reflux at 80°C for 2 hours.

    • Evaporate solvent and excess

      
       under reduced pressure. Do not purify. (Crude is 4-methylbenzoyl chloride).
      
  • Hindered Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (15 mL).

    • In a separate flask, dissolve N-methyl-2-nitroaniline (10 mmol),

      
       (30 mmol), and DMAP (1 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[1]
      
    • Critical Step: Add the acid chloride solution slowly to the aniline solution. The reaction is exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours. (Monitor by TLC: Hexane/EtOAc 3:1).

  • Workup:

    • Quench with saturated

      
      . Extract with DCM (3x).
      
    • Wash organics with 1M HCl (to remove unreacted aniline) and Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Divergent Synthesis – Reductive Cyclization to Benzimidazoles

A key application of this scaffold is its conversion into 1-methyl-2-(4-methylphenyl)benzimidazole . This "scaffold hop" often improves solubility and metabolic stability.

Methodology:
  • Reduction/Cyclization:

    • Dissolve N,4-dimethyl-N-(2-nitrophenyl)benzamide (1.0 eq) in Glacial Acetic Acid.

    • Add Iron powder (Fe, 5.0 eq).

    • Heat to 80°C for 4 hours. (The reaction proceeds via reduction of

      
       to 
      
      
      
      , followed by acid-catalyzed condensation with the amide carbonyl).
  • Isolation:

    • Filter off Iron residues while hot.

    • Neutralize filtrate with

      
       (aq) until pH ~9.
      
    • Extract the precipitate (Benzimidazole) with Ethyl Acetate.

Quantitative Data & Analysis

When evaluating analogs, prioritize the following metrics to ensure the "twist" is maintained and toxicity is reduced.

Table 1: Comparative SAR Data (Hypothetical Optimization Series)

Compound IDR1 (Ortho)R2 (Amide N)R3 (Para)Twist Angle (Calc.)*Est. Toxicity (Ames)**Metabolic Stability (t1/2)
Lead (Parent)



~85°High Low (< 15 min)
Analog A1



~30°LowMedium
Analog A2



~82°LowHigh (> 60 min)
Analog A3



~78°LowHigh
Analog B1



~45°HighLow

*Twist Angle: Dihedral angle between phenyl rings. 90° = Perpendicular. <45° = Planar. **Ames Test: Mutagenicity potential.

Interpretation:

  • Analog A1: Removing the ortho-substituent causes the rings to flatten (30°). If biological activity drops, the "twist" is essential.

  • Analog A2: The

    
     group mimics the steric bulk of 
    
    
    
    (maintaining the ~82° twist) but eliminates the nitro-toxicity and blocks metabolism. This is the priority analog.

Workflow Visualization

Chemical Synthesis Pathway

Synthesis_Workflow SM1 4-Methylbenzoic Acid Step1 Activation (SOCl2, Toluene, Reflux) SM1->Step1 SM2 N-Methyl-2-nitroaniline Step2 Coupling (DCM, Et3N, DMAP, 0°C -> RT) SM2->Step2 Step1->Step2 Acid Chloride Prod N,4-dimethyl-N-(2-nitrophenyl)benzamide (The Scaffold) Step2->Prod PathA Path A: Bioisostere Screening (Replace NO2 with CF3/Cl) Prod->PathA PathB Path B: Reductive Cyclization (Fe/AcOH, 80°C) Prod->PathB Benz 1-Methyl-2-(4-methylphenyl)benzimidazole PathB->Benz

Figure 2: Synthetic workflow illustrating the convergent synthesis of the parent scaffold and the divergent pathways for analog generation (Bioisosteres vs. Benzimidazoles).

References

  • Ortho-Substituted Benzamides as Conformational Switches

    • Clayden, J., et al. "Atropisomerism in Amides: A conformational study of N,N-dialkylbenzamides." Tetrahedron, 2004.
  • Nitro Group Bioisosterism in Medicinal Chemistry

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
  • Synthesis of Benzimidazoles from N-Aryl Benzamides

    • Bhatia, R., et al. "Efficient synthesis of 2-substituted benzimidazoles via reductive cyclization of o-nitrobenzanilides using Fe/acetic acid." Journal of Chemical Sciences, 2013.
  • Antimicrobial Activity of Nitro-Benzamides

    • Pattan, S. R., et al. "Synthesis and evaluation of some novel substituted phenyl acetamide and benzamide derivatives as antimicrobial agents." Indian Journal of Chemistry, 2009.
  • HIV-1 Capsid Inhibitors (Benzamide Scaffolds)

    • Blair, W. S., et al. "HIV-1 Capsid Inhibitors: A Review of the Current Landscape." Current Opinion in Virology, 2015. (Contextual grounding for N-aryl benzamide activity).

Sources

Method

Application Note: Large-Scale Synthesis of N,4-Dimethyl-N-(2-nitrophenyl)benzamide

The following technical guide details the large-scale synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide . This protocol is designed for researchers and process chemists, emphasizing scalable, robust methodologies that...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the large-scale synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide . This protocol is designed for researchers and process chemists, emphasizing scalable, robust methodologies that overcome the inherent steric and electronic deactivation present in the target molecule.

Executive Summary & Retrosynthetic Analysis

The target molecule, N,4-dimethyl-N-(2-nitrophenyl)benzamide , is a sterically hindered amide featuring a ortho-nitro substituted aniline core.[1] This structural motif is frequently encountered in the synthesis of benzothiadiazine nootropics (e.g., IDRA-21 analogs) and other bioactive heterocyclic compounds.

Synthetic Challenge: The coupling of N-methyl-2-nitroaniline with 4-methylbenzoyl chloride is non-trivial.[1] The amine is doubly deactivated:

  • Electronic Deactivation: The ortho-nitro group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen.

  • Steric Hindrance: The ortho-substituent and the N-methyl group create a congested reaction center, impeding the approach of the electrophile.

Strategic Solution: Standard Schotten-Baumann conditions (aqueous base) often fail or suffer from slow kinetics and hydrolysis of the acid chloride. This protocol utilizes a deprotonation strategy using a strong base (Sodium Hydride) in an aprotic solvent to generate the highly nucleophilic amide anion, ensuring rapid and complete conversion.

Pathway Diagram

SynthesisPathway Start1 1-Chloro-2-nitrobenzene Inter1 N-Methyl-2-nitroaniline (Intermediate A) Start1->Inter1 S_NAr High Temp/Pressure Reagent1 Methylamine (aq) Reagent1->Inter1 FinalStep Coupling Reaction (NaH / THF) Inter1->FinalStep Start2 p-Toluic Acid Inter2 4-Methylbenzoyl Chloride (Intermediate B) Start2->Inter2 Acyl Chloride Formation Reagent2 Thionyl Chloride Reagent2->Inter2 Inter2->FinalStep Target N,4-Dimethyl-N-(2-nitrophenyl)benzamide (Target Product) FinalStep->Target N-Acylation

Caption: Convergent synthesis pathway involving the preparation of the deactivated amine and the active acylating agent, followed by base-mediated coupling.[1]

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-2-nitroaniline (Intermediate A)

Rationale: Commercially available 1-chloro-2-nitrobenzene is a cost-effective starting material.[1] The reaction proceeds via Nucleophilic Aromatic Substitution (


).

Reagents:

  • 1-Chloro-2-nitrobenzene (1.0 equiv)[1]

  • Methylamine (40% aq. solution) (5.0 equiv)

  • Ethanol (Solvent)[2][3]

Protocol:

  • Setup: Charge a high-pressure reactor (autoclave) with 1-chloro-2-nitrobenzene and Ethanol (3 vol).

  • Addition: Add aqueous methylamine solution. The excess amine acts as both nucleophile and base to neutralize HCl.

  • Reaction: Seal the reactor and heat to 130°C . The internal pressure will rise (approx. 5-8 bar). Maintain stirring for 8–12 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4][5][6] Consumption of starting material indicates completion.

  • Workup: Cool to room temperature. Vent the reactor carefully to a scrubber (methylamine gas).

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with water and extract with Dichloromethane (DCM).[5]

  • Purification: Wash the organic layer with water and brine.[7] Dry over anhydrous

    
     and concentrate.
    
    • Note: The product usually crystallizes as orange needles upon cooling/concentration. Recrystallize from Ethanol/Water if necessary.

    • Yield Target: >90%.

Step 2: Synthesis of 4-Methylbenzoyl Chloride (Intermediate B)

Rationale: Freshly prepared acid chloride ensures maximum reactivity for the difficult coupling step.

Reagents:

  • p-Toluic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • DMF (Catalytic, 0.1 mol%)[1]

  • Toluene (Solvent)[7][8]

Protocol:

  • Setup: In a flask equipped with a reflux condenser and a caustic scrubber (

    
     trap), suspend p-toluic acid in Toluene (5 vol).
    
  • Activation: Add catalytic DMF followed by dropwise addition of Thionyl Chloride at room temperature.

  • Reaction: Heat the mixture to reflux (110°C) for 2–3 hours. The suspension will clear as the acid chloride forms.

  • Workup: Distill off the excess

    
     and Toluene under reduced pressure.
    
  • Output: The resulting oil (often solidifying on standing) is used directly in the next step without further purification to prevent hydrolysis.

Step 3: Coupling – Synthesis of N,4-Dimethyl-N-(2-nitrophenyl)benzamide

Rationale: The use of Sodium Hydride (


) irreversibly deprotonates the aniline, creating a potent nucleophile that overcomes the steric and electronic barriers.

Reagents:

  • N-Methyl-2-nitroaniline (Intermediate A) (1.0 equiv)[1]

  • 4-Methylbenzoyl Chloride (Intermediate B)[1] (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 vol)[1]

Protocol:

  • Anion Formation:

    • Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.[1]

    • Suspend

      
       (1.5 equiv) in anhydrous THF at 0°C.
      
    • Add a solution of Intermediate A in THF dropwise over 30 minutes. Hydrogen gas evolution will be vigorous.

    • Critical Step: Allow the mixture to stir at room temperature for 1 hour. The solution will typically turn a deep red/dark color, indicating the formation of the anilide anion.

  • Coupling:

    • Cool the anion solution back to 0°C.

    • Add a solution of Intermediate B (Acid Chloride) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • IPC:[1][9] TLC should show the disappearance of the deep red anion color and the formation of a new spot.

  • Quench & Workup:

    • Carefully quench the reaction with saturated Ammonium Chloride (

      
      ) solution (dropwise at first) to destroy excess hydride.
      
    • Extract with Ethyl Acetate (3x).[4][5] Combine organics and wash with 1M

      
       (to remove any unreacted toluic acid) and then brine.
      
  • Purification:

    • Concentrate the organic layer.[4][5][7][10]

    • Crystallization: The crude solid is best recrystallized from Ethyl Acetate/Hexanes (1:3 ratio). Heat to reflux to dissolve, then cool slowly to 4°C.

    • Yield Target: 75–85%.

Analytical Data & Validation

ParameterSpecification / Observation
Appearance Pale yellow to off-white crystalline solid.[1]
Melting Point Expected range: 115–118°C (Analogous benzamides).
1H NMR (CDCl3) Distinct singlet for N-Methyl (~3.3-3.4 ppm). Two sets of aromatic signals: p-tolyl (AA'BB' system) and o-nitrophenyl (ABCD system).[1]
Solubility Soluble in DCM, EtOAc, DMSO.[1] Insoluble in water.[11]

Safety & Handling

  • Nitroanilines: Toxic by inhalation and skin absorption. Chronic exposure may cause methemoglobinemia. Handle in a fume hood with double gloving.

  • Sodium Hydride: Pyrophoric solid. Reacts violently with water to release flammable hydrogen gas. Use only under inert atmosphere.

  • Thionyl Chloride: Corrosive and lachrymator. Reacts with moisture to release HCl and SO2 gases. Scrubber system required.[5][12]

  • Pressure Reactions: Step 1 involves heating a volatile amine in a closed system. Ensure the autoclave is rated for at least 20 bar to account for safety margins.

References

  • Preparation of N-substituted benzamides

    • Source: BenchChem.[10] "Synthesis of N-methyl-2-(phenylamino)benzamide."

  • Source: ChemicalBook.
  • Source: Google Patents. "Process for preparing nitroaniline derivatives (US5466871A).
  • General reactivity of Benzoyl Chloride

    • Source: Organic Chemistry Portal. "Acylation of Alcohols with Benzoyl Chloride."
    • URL:[Link]

  • Safety Data for 4-Methyl-2-nitroaniline

    • Source: NOAA CAMEO Chemicals. "4-METHYL-2-NITROANILINE."[1][13]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N,4-dimethyl-N-(2-nitrophenyl)benzamide synthesis issues

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with synthesizing N,4-dimethyl-N-(2-nitrophenyl)benzamide .

This target molecule presents a classic "perfect storm" of synthetic difficulty: extreme steric hindrance and severe electronic deactivation. The ortho-nitro group on the aniline core withdraws electron density via strong inductive (-I) and resonance (-M) effects, while simultaneously creating a steric wall that blocks the approach of bulky electrophiles like 4-methylbenzoyl chloride.

Below is a comprehensive diagnostic matrix, followed by an in-depth Q&A troubleshooting guide, validated experimental protocols, and mechanistic pathway visualizations to ensure your success.

Part 1: Diagnostic Matrix & Quantitative Impact

Before altering your synthetic route, consult this matrix to identify the root cause of your specific experimental failure.

Observed SymptomProbable Chemical CauseQuantitative ImpactRecommended Action
<10% Yield in direct coupling Steric hindrance & -I/-M effects of the ortho-NO₂ group rendering the amine non-nucleophilic.80–90% recovery of unreacted N-methyl-2-nitroaniline.Shift from a neutral amine to an anionic amide nucleophile using NaH pre-deprotonation[1].
Two distinct product spots on TLC during methylation Competitive O-alkylation vs. N-alkylation of the ambident amide anion.Up to 40% formation of the undesired O-methyl imidate isomer.Extend heating time to drive thermodynamic N-alkylation, or switch to a solid methylating agent (PhMe₃NI)[2][3].
High levels of 4-methylbenzoic acid byproduct Hydrolysis of 4-methylbenzoyl chloride competing with sluggish amine attack.30–50% loss of the acylating agent to adventitious water.Enforce rigorous Schlenk techniques or generate highly reactive acyl fluorides in situ[4].

Part 2: Troubleshooting Guide & Mechanistic FAQs

Q1: We are attempting Route 1 (direct coupling of N-methyl-2-nitroaniline with 4-methylbenzoyl chloride) using standard conditions (Et₃N, DCM, RT). Why is the reaction failing completely? A1: Standard tertiary amine bases like triethylamine (Et₃N) or DIPEA only act as acid scavengers; they do not increase the intrinsic nucleophilicity of your starting material. The ortho-nitro group on N-methyl-2-nitroaniline exerts a massive electron-withdrawing effect, depleting the nitrogen lone pair. Furthermore, the steric clash between the N-methyl group and the ortho-nitro group twists the amine out of the aromatic plane, physically blocking the bulky 4-methylbenzoyl chloride from achieving the required Bürgi-Dunitz trajectory for attack. Solution: You must bypass the neutral amine's lack of reactivity by irreversibly deprotonating it first. Using a strong base like Sodium Hydride (NaH) generates a highly nucleophilic amide anion that can force the coupling despite the steric bulk[1]. Alternatively, literature precedent for similar deactivated systems suggests condensing the acyl chloride in refluxing acetonitrile to overcome the high activation energy barrier[5].

Q2: We pivoted to Route 2 (acylation of 2-nitroaniline followed by late-stage N-methylation). However, using Methyl Iodide (MeI) and base yields a mixture of products. How do we achieve monoselective N-methylation? A2: You are observing the classic ambident reactivity of the secondary amide anion. When N-(2-nitrophenyl)-4-methylbenzamide is deprotonated, the negative charge is delocalized between the nitrogen and the oxygen. Because oxygen is more electronegative and less sterically hindered, O-alkylation is kinetically favored (fast, low temperature), forming an undesired O-methyl imidate. N-alkylation is thermodynamically favored (slow, high temperature)[2]. Solution: You have two self-validating options:

  • Thermodynamic Control: Continue using MeI but extend the heating time significantly. The iodide ion will act as a nucleophile to demethylate the kinetic O-methyl product, funneling the equilibrium entirely toward the stable N-methyl target[2].

  • Reagent Switch (Preferred): Abandon MeI and use Phenyltrimethylammonium iodide (PhMe₃NI) with Cs₂CO₃ in toluene. This solid methylating agent provides exceptional monoselectivity for N-alkylation and avoids the toxicity of MeI[3].

Q3: How can we prevent the 4-methylbenzoyl chloride from hydrolyzing before the sluggish amine can attack? A3: Because the nucleophilic attack is the rate-limiting step, any trace moisture in your system will outcompete the amine, hydrolyzing the acid chloride into 4-methylbenzoic acid. Solution: If rigorous anhydrous conditions fail, consider switching your activation strategy. Generating an acyl fluoride in situ (e.g., using TCFH-NMI or BTFFH) is highly effective for sterically hindered couplings. Acyl fluorides are significantly less prone to hydrolysis than acid chlorides and possess a smaller steric radius, making them ideal electrophiles for congested amines[4].

Part 3: Mechanistic Workflows & Visualizations

RouteDecision Start Target: N,4-dimethyl-N-(2-nitrophenyl)benzamide Route1 Route 1: Direct Acylation (N-methyl-2-nitroaniline + Acid Chloride) Start->Route1 Route2 Route 2: Acylation then Methylation (2-nitroaniline + Acid Chloride -> Methylation) Start->Route2 Issue1 Issue: Low Nucleophilicity (Steric & Electronic Deactivation) Route1->Issue1 Issue2 Issue: O- vs N-Alkylation Mixtures Route2->Issue2 Sol1 Solution: Pre-deprotonation (NaH/THF) or High Temp (Reflux CH3CN) Issue1->Sol1 Sol2 Solution: PhMe3NI / Cs2CO3 or Extended Heating with MeI Issue2->Sol2

Workflow decision tree for synthesizing N,4-dimethyl-N-(2-nitrophenyl)benzamide.

AlkylationMech Amide Secondary Amide Anion Ambident Amide Anion [O=C-N-] <->[-O-C=N] Amide->Anion Base (Cs2CO3) O_Me O-Methyl Imidate (Kinetic Byproduct) Anion->O_Me Fast, Low Temp N_Me N-Methyl Amide (Thermodynamic Target) Anion->N_Me Slow, High Temp or PhMe3NI O_Me->N_Me Extended Heating (Iodide Demethylation)

Mechanistic pathway illustrating kinetic O-alkylation vs. thermodynamic N-alkylation.

Part 4: Validated Experimental Protocols

Protocol A: Direct Acylation via Amide Anion (Route 1)

This protocol utilizes irreversible deprotonation to overcome the electronic deactivation of the starting material.

  • Preparation: Dissolve N-methyl-2-nitroaniline (1.0 equiv) in anhydrous THF (0.2 M) under a strict Argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.25 equiv) portion-wise[1].

  • Self-Validation Check: Remove the ice bath and stir at room temperature for 30 minutes. You must observe a distinct, deep color change (typically deep red/purple for nitroaromatic anions). This visual cue confirms the successful generation of the highly nucleophilic amide anion.

  • Coupling: Re-cool the flask to 0 °C. Add freshly distilled 4-methylbenzoyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Monoselective Late-Stage N-Methylation (Route 2)

This protocol ensures exclusive N-methylation of the secondary amide intermediate, avoiding toxic MeI and kinetic O-alkylation.

  • Preparation: Dissolve the intermediate N-(2-nitrophenyl)-4-methylbenzamide (1.0 equiv) in anhydrous toluene (0.1 M).

  • Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) followed by Phenyltrimethylammonium iodide (PhMe₃NI, 1.5 equiv)[3].

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours. The heterogeneous nature of Cs₂CO₃ in toluene is critical here, as it favors the softer N-alkylation pathway.

  • Self-Validation Check (Workup): Cool to room temperature. The reaction generates N,N-dimethylaniline as a stoichiometric byproduct. Wash the organic layer with 1M HCl (2x) to selectively protonate and remove this amine byproduct into the aqueous phase[3].

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Analytical Verification: Verify exclusive N-methylation via ¹H NMR. The desired N-CH₃ peak will appear around 3.0–3.5 ppm. The absence of a peak >3.8 ppm confirms no O-methyl imidate was formed.

References

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Organic Letters, ACS Publications URL:[Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride Scientific Update URL:[Link]

  • Google Patents (US20020016506A1)
  • Unexpected synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one Arkivoc URL:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for N,4-Dimethyl-N-(2-nitrophenyl)benzamide Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of severely deactivated and sterically hindered secondary anili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of severely deactivated and sterically hindered secondary anilines. The synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide —typically achieved by reacting N-methyl-2-nitroaniline with 4-methylbenzoyl chloride—is a classic bottleneck reaction.

This guide is designed to move you away from empirical guesswork. We will dissect the causality behind failed couplings and provide a self-validating, high-yield methodology grounded in mechanistic logic [1].

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do standard peptide coupling conditions (e.g., EDC/HOBt) or simple base catalysis (TEA/DCM) result in <10% yield? The Causality: The failure is a compounded effect of severe electronic deactivation and steric hindrance. The ortho-nitro group on the aniline exerts a powerful electron-withdrawing effect (-I and -M), delocalizing the nitrogen's lone pair into the aromatic ring. When combined with the steric bulk of both the N-methyl group and the ortho-nitro substituent, the amine's nucleophilicity is virtually eliminated. Weak bases like triethylamine (TEA) cannot deprotonate the secondary amine to enhance its reactivity, leaving the neutral, deactivated amine unable to attack the electrophilic acyl chloride [2].

Q2: What is the most reliable strategy to achieve >85% yield for this specific transformation? The Causality: You must bypass the amine's inherent lack of nucleophilicity by pre-forming the amide anion . By treating N-methyl-2-nitroaniline with a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous polar aprotic solvent (THF), you force an irreversible deprotonation. The resulting negatively charged nitrogen anion is exceptionally nucleophilic, easily overcoming both the steric and electronic barriers when 4-methylbenzoyl chloride is introduced [3].

Q3: Can I use catalytic approaches if my lab restricts the use of strong bases like NaH? The Causality: Yes, but with a yield penalty. You can use a massive excess of 4-Dimethylaminopyridine (DMAP) in pyridine or refluxing toluene. DMAP acts as a nucleophilic catalyst, reacting with 4-methylbenzoyl chloride to form a highly reactive, positively charged acylpyridinium intermediate. This intermediate is electrophilic enough to force a reaction with the deactivated amine. However, this method rarely exceeds 50-60% yield due to competing hydrolysis and thermal degradation pathways.

Part 2: Quantitative Condition Optimization

To illustrate the stark difference in reaction trajectories based on base selection, review the optimization data below.

Table 1: Reaction Condition Screening for N,4-Dimethyl-N-(2-nitrophenyl)benzamide Synthesis

EntryBase (Equivalents)SolventTemperature ProfileTimeYield (%)Mechanistic Outcome
1TEA (2.0 eq)DCM0 °C to RT24 h< 5%Reversible deprotonation fails; no nucleophilic attack.
2DMAP (1.5 eq)Pyridine80 °C24 h48%Acylpyridinium intermediate forces partial conversion.
3NaH (1.5 eq) THF 0 °C to RT 4 h 88% Irreversible anion formation; rapid, complete acylation.
4LiHMDS (1.5 eq)THF-78 °C to RT4 h91%Similar to NaH, but requires cryogenic infrastructure.

Part 3: Mechanistic Logic & Workflow Visualization

The following diagrams map the mechanistic logic dictating base selection and the physical workflow required to execute the optimized protocol safely.

Logic Substrate N-methyl-2-nitroaniline (Deactivated & Hindered) WeakBase Weak Base (TEA/DCM) Reversible Deprotonation Substrate->WeakBase StrongBase Strong Base (NaH/THF) Irreversible Deprotonation Substrate->StrongBase Fail Low Yield (<5%) Steric/Electronic Block WeakBase->Fail Acid Chloride Intermediate Highly Nucleophilic Amide Anion StrongBase->Intermediate Success High Yield (>85%) Rapid Acylation Intermediate->Success Acid Chloride

Mechanistic causality demonstrating why strong bases overcome electronic deactivation.

Workflow A 1. Preparation Anhydrous THF, N2 B 2. Deprotonation NaH (1.5 eq), 0°C A->B C 3. Acylation 4-Methylbenzoyl Chloride B->C D 4. Quench & Workup Sat. NH4Cl, EtOAc C->D E 5. Pure Product >85% Yield D->E

Step-by-step experimental workflow for the NaH-mediated synthesis of the target benzamide.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes NaH to pre-form the amide anion. It includes built-in validation checkpoints to ensure the reaction is proceeding correctly before you move to the next step.

Reagents Required:
  • N-Methyl-2-nitroaniline (1.0 mmol, 152 mg)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 mmol, 60 mg)

  • 4-Methylbenzoyl chloride (1.2 mmol, 185 mg / 158 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

Step 1: System Preparation (Strictly Anhydrous)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen (N2) or Argon.

  • Add N-methyl-2-nitroaniline (152 mg) to the flask, followed by 8 mL of anhydrous THF. Stir until fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Irreversible Deprotonation 4. Carefully add Sodium Hydride (60 mg) in one portion to the stirring solution at 0 °C. 5. Validation Checkpoint 1 (Visual): You will observe immediate effervescence (hydrogen gas evolution). Over 30 minutes of stirring at 0 °C, the solution will transition from a bright yellow/orange to a deep, dark red or purple hue . This color change is the self-validating confirmation that the highly conjugated amide anion has successfully formed.

Step 3: Electrophilic Acylation 6. Dissolve 4-methylbenzoyl chloride (158 µL) in 2 mL of anhydrous THF. 7. Add this acid chloride solution dropwise to the deep red anion solution over 5 minutes via syringe. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. 9. Validation Checkpoint 2 (Analytical): Perform a TLC check (Eluent: Hexanes/EtOAc 3:1). The deep red baseline spot (anion) should be consumed, replaced by a new, highly UV-active spot at a higher Rf value (~0.5) corresponding to the product.

Step 4: Quench and Workup 10. Cool the flask back to 0 °C and carefully quench the remaining NaH by adding 5 mL of saturated aqueous Ammonium Chloride (NH4Cl) dropwise. Caution: Vigorous gas evolution may occur. 11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes:EtOAc) to yield the pure N,4-dimethyl-N-(2-nitrophenyl)benzamide as a solid.

References

  • Synthesis of N-Aryl Amides: Challenges and Methodologies Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of N-arylacetamides via amination under metal-free and mild conditions Source: Arabian Journal of Chemistry, Volume 14, Issue 5, 2021 URL:[Link]

Troubleshooting

Technical Support Center: Purification of N,4-dimethyl-N-(2-nitrophenyl)benzamide

Here is the Technical Support Center guide for N,4-dimethyl-N-(2-nitrophenyl)benzamide . Status: Active Ticket ID: PUR-882-NITRO Assigned Specialist: Senior Application Scientist Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for N,4-dimethyl-N-(2-nitrophenyl)benzamide .

Status: Active Ticket ID: PUR-882-NITRO Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for the purification of N,4-dimethyl-N-(2-nitrophenyl)benzamide. This guide addresses the specific physicochemical challenges posed by the ortho-nitro group and the tertiary amide motif. Unlike standard benzamides, this molecule exhibits restricted rotation and weak basicity precursors that complicate standard workups.

⚡ Module 1: Diagnostic Triage (Troubleshooting)

Q: My 1H NMR shows split peaks (doubling of signals) in CDCl3. Is my compound impure? A: Not necessarily. This is a classic "false positive" for impurity.

  • The Science: Tertiary amides like N,4-dimethyl-N-(2-nitrophenyl)benzamide exhibit restricted rotation around the C(O)-N bond. The bulky ortho-nitro group creates significant steric hindrance, locking the molecule into two distinct conformers (rotamers) typically visible at room temperature (E/Z isomerism).

  • Verification: Run a Variable Temperature (VT) NMR experiment. Heating the sample to 50–80°C (in DMSO-d6) should cause the peaks to coalesce into single sharp signals as the rotation rate increases.

Q: The product remains bright orange/red after workup. Is this normal? A: Pure N,4-dimethyl-N-(2-nitrophenyl)benzamide is typically a pale yellow to off-white solid. A deep orange or red color usually indicates contamination with the starting material, N-methyl-2-nitroaniline .

  • The Problem: N-methyl-2-nitroaniline is a very weak base (pKa of conjugate acid < 0) due to the electron-withdrawing nitro group. Standard 1M HCl washes often fail to protonate it sufficiently to extract it into the aqueous layer.

  • The Fix: See Protocol A (Enhanced Acid Wash) or proceed immediately to Protocol C (Chromatography) .

Q: I see a white precipitate forming during the bicarbonate wash. A: This is likely the hydrolysis byproduct, 4-methylbenzoic acid , forming its sodium salt. While soluble in water, high concentrations can salt out. Ensure you use enough aqueous base to keep it fully dissolved, or filter the solid if it interferes with phase separation (it is waste).

🧪 Module 2: Purification Protocols

Protocol A: Enhanced Workup (Removing the "Sticky" Amine)

Use this if your crude material is significantly colored.

Logic: Because the amine precursor is weakly basic, we use a "Sandwich Extraction" to manipulate the pH extremes.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during vigorous washing.

  • Acid Wash (Aggressive): Wash the organic layer 3× with 3M HCl (not 1M).

    • Why: The lower pH is required to protonate the weakly basic nitroaniline.

  • Base Wash: Wash 2× with Saturated NaHCO₃ to remove 4-methylbenzoic acid.

  • Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Crystallization (The Gold Standard)

Recommended for scaling up (>500 mg).

Solvent System Table:

Solvent SystemRatio (v/v)MethodSuitability
Ethanol / Water 9:1 to 5:1Heat to reflux, add water dropwise until turbid, cool slowly.Best for removing trace amine.
EtOAc / Heptane 1:3Dissolve in min. hot EtOAc, add hot Heptane.Good for removing non-polar tars.
Toluene PureHot dissolution, cooling to -20°C.Excellent for high-purity final polishing.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute) .

  • Remove from heat.[1] If the solution is dark orange, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Reheat to boiling. Add hot water dropwise until a faint, persistent cloudiness appears.[1]

  • Add 1-2 drops of ethanol to clear the solution.

  • Cooling Curve: Wrap the flask in foil/towel to cool to RT over 2 hours. Then move to 4°C (fridge) for 4 hours.

    • Why: Rapid cooling traps the nitroaniline impurity inside the crystal lattice.

Protocol C: Flash Chromatography

Use when crystallization fails or for small scales (<200 mg).

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate.[2][3]

  • Gradient:

    • 0–10% EtOAc: Elutes non-polar impurities.

    • 15–25% EtOAc: Product Elution Zone (Expect Rf ~0.3-0.4 in 30% EtOAc).

    • 50%+ EtOAc: Elutes polar byproducts (acids/salts).

📊 Module 3: Visual Workflows

Impurity Removal Decision Tree

PurificationLogic Start Crude Reaction Mixture BaseWash Base Wash: Sat. NaHCO3 (Remove Acid) Start->BaseWash ColorCheck Visual Check: Is it Deep Orange/Red? AcidWash Protocol A: 3M HCl Wash (Remove Amine) ColorCheck->AcidWash Yes (Amine present) TLC TLC Analysis (Hex:EtOAc 7:3) ColorCheck->TLC No (Pale) AcidWash->TLC BaseWash->ColorCheck Cryst Protocol B: Crystallization (EtOH/H2O) TLC->Cryst Single Spot / Minor Impurity Column Protocol C: Flash Column (0-30% EtOAc) TLC->Column Complex Mixture Pure Pure Product (Pale Yellow/White) Cryst->Pure Column->Pure

Caption: Decision logic for selecting the optimal purification route based on visual and TLC cues.

📚 References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Foundational text on amide bond formation and workup strategies).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of restricted rotation in amides).

  • BenchChem Technical Support. (2025). Purification of N-benzoyl-N-(phenylmethyl)benzamide. Retrieved from (General protocols for N,N-disubstituted benzamides).

  • ResearchGate Community. (2014). How do I remove aniline from the reaction mixture? Retrieved from (Specific discussions on removing weak bases like nitroanilines).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of nitroanilines).

Sources

Optimization

identifying side reactions and byproducts in N,4-dimethyl-N-(2-nitrophenyl)benzamide synthesis

Technical Support Center: N,4-Dimethyl-N-(2-nitrophenyl)benzamide Synthesis Status: Operational Subject: Troubleshooting Acylation of Sterically Hindered, Electron-Deficient Amines Ticket Focus: Overcoming low nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,4-Dimethyl-N-(2-nitrophenyl)benzamide Synthesis

Status: Operational Subject: Troubleshooting Acylation of Sterically Hindered, Electron-Deficient Amines Ticket Focus: Overcoming low nucleophilicity in N-methyl-2-nitroaniline couplings.

Core Directive: The "Deactivated Amine" Challenge

User Advisory: If you are attempting to synthesize N,4-dimethyl-N-(2-nitrophenyl)benzamide using standard "textbook" conditions (e.g., DCM, Triethylamine, RT), you are likely experiencing low conversion (<20%) or total recovery of starting material .[1][2][3]

The Science: This is not a standard amide coupling.[2][4] You are fighting two antagonistic forces:

  • Electronic Deactivation: The ortho-nitro group on the aniline strongly withdraws electron density from the nitrogen, dramatically reducing its nucleophilicity.[2]

  • Steric Hindrance: The N-methyl group and the bulky ortho-nitro group create a "steric wall," making it physically difficult for the 4-methylbenzoyl chloride to approach the nitrogen center.[2]

This guide provides the "Power User" protocols required to force this reaction to completion and identifies the specific byproducts you will encounter.

Troubleshooting Guide (Q&A)

Q1: The reaction has been stirring for 24 hours, but TLC/LCMS shows mostly starting material. What is wrong?

Diagnosis: Nucleophilic Stalling. The amine (N-methyl-2-nitroaniline) is too weak to attack the acyl chloride at a useful rate under neutral or weakly basic conditions.[1][2][3] The 4-methyl group on the acid chloride also slightly deactivates the electrophile compared to a standard benzoyl chloride.

Solution: The "Anion" Method (Recommended) You must convert the amine into a stronger nucleophile by deprotonating it completely before adding the acid chloride.[2]

  • Reagent: Sodium Hydride (NaH, 60% in oil).[1][2][5]

  • Solvent: Anhydrous THF (DCM is incompatible with NaH).[1][2]

  • Protocol:

    • Dissolve N-methyl-2-nitroaniline in dry THF at 0°C.

    • Add NaH (1.2 - 1.5 equiv). Evolution of H₂ gas will occur.[2] Stir for 30 mins until gas evolution ceases. Color Change: The solution often turns deep red/orange due to the formation of the anilide anion.

    • Add 4-methylbenzoyl chloride (1.2 equiv) dropwise.[1][2][3]

    • Warm to RT. The reaction is usually instant upon addition.

Q2: I see a new peak in the acidic region (LCMS) or a broad streak on TLC. Is this my product?

Diagnosis: Hydrolysis Byproduct (4-Methylbenzoic Acid). Because the amine is such a poor nucleophile, any trace moisture in your solvent will outcompete the amine for the acid chloride.[2]

  • Confirmation: Check 1H NMR. 4-Methylbenzoic acid has a characteristic broad singlet (COOH) >10 ppm and a shift in the aromatic methyl group compared to the chloride.[2]

  • Fix: Ensure THF is distilled/dried over sieves. Use a nitrogen balloon.[2] If using the NaH method (Q1), moisture is fatal as it quenches the anion immediately.[2]

Q3: There is a white precipitate in the flask. Should I filter it?

Diagnosis: Salt Formation (Normal).

  • If using NaH: The precipitate is NaCl.[2]

  • If using TEA/DIPEA: The precipitate is the ammonium hydrochloride salt (e.g., Et₃NH⁺Cl⁻).[2]

  • Action: Yes, filter it or wash it away during the aqueous workup.[2] It is not an impurity in the organic layer.

Q4: My NMR shows a "doublet of doublets" pattern that doesn't match the product.

Diagnosis: Rotamers.

  • Explanation: N,N-disubstituted amides, especially bulky ones like this, exhibit restricted rotation around the C-N amide bond.[2] You may see two sets of signals in the NMR at room temperature (cis/trans rotamers).[2]

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into single sharp signals, it is your pure product, not a mixture of impurities.

Side Reaction & Byproduct Identification

Use this table to identify species in your crude mixture.

SpeciesOriginKey Identification Feature (1H NMR, CDCl₃)Removal Strategy
Target Product Main ReactionN-Me: Singlet ~3.3–3.5 ppm (deshielded by C=O).[1][2][3] Ar-Me: Singlet ~2.3 ppm.[1][2][3]Column Chromatography / Recrystallization (EtOH).[1][2]
Starting Amine (N-methyl-2-nitroaniline)Incomplete RxnN-Me: Doublet ~3.0 ppm (coupled to NH).[1][2][3] NH: Broad signal ~8.0 ppm (orange solid).[2][3]Acid wash (1M HCl) removes this if unreacted.
4-Methylbenzoic Acid HydrolysisAr-Me: Singlet ~2.4 ppm.[1][2][3] COOH: Broad >10 ppm.[2]Base wash (Sat. NaHCO₃) removes this completely.[2]
4-Methylbenzoic Anhydride DimerizationAr-Me: Singlet ~2.45 ppm.[1][2][3] Often seen if water is low but amine is unreactive.[2]Hydrolyze with mild base/water, then wash with NaHCO₃.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways SM_Amine N-methyl-2-nitroaniline (Poor Nucleophile) Inter_Anion Anilide Anion (Strong Nucleophile) SM_Amine->Inter_Anion Step 1: NaH (- H2) SM_Chloride 4-Methylbenzoyl Chloride Product TARGET: N,4-dimethyl-N- (2-nitrophenyl)benzamide SM_Chloride->Product Acylation Byprod_Acid Byproduct: 4-Methylbenzoic Acid SM_Chloride->Byprod_Acid Hydrolysis (Competes if wet) Inter_Anion->Product Step 2: + Acid Chloride (Fast) Byprod_Salt Salt Byproduct (NaCl) Inter_Anion->Byprod_Salt NaH NaH / THF (Deprotonation) Water Trace H2O (Moisture) Water->Byprod_Acid

Figure 1: Reaction Logic Flow. The "Red Pathway" (Hydrolysis) dominates if the "Blue Pathway" (Deprotonation) is not utilized to activate the amine.[2]

Validated Experimental Protocol (The "NaH Method")

Safety Warning: Sodium Hydride (NaH) releases flammable hydrogen gas.[2][3] Perform in a well-ventilated fume hood away from ignition sources.

Reagents:

  • N-methyl-2-nitroaniline (1.0 equiv)[1][2][3]

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)[1][2][3]

  • 4-Methylbenzoyl chloride (1.2 equiv)[1][2][3]

  • THF (Anhydrous)[2][3][6]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Solvation: Add N-methyl-2-nitroaniline and dissolve in anhydrous THF (Concentration ~0.2 M).

  • Deprotonation: Cool to 0°C. Carefully add NaH portion-wise.

    • Observation: Bubbling (H₂) and color intensification (Red/Orange).[1][2][3]

    • Wait: Stir at 0°C for 15 mins, then RT for 15 mins to ensure full anion formation.

  • Acylation: Re-cool to 0°C. Add 4-methylbenzoyl chloride dropwise (neat or dissolved in minimal THF).

    • Observation: Rapid precipitation of NaCl may occur.[2] Color may lighten.[2]

  • Quench: After 1 hour, carefully add wet THF or water dropwise to quench excess NaH.

  • Workup: Dilute with Ethyl Acetate. Wash sequence:

    • 1x Water[2][7]

    • 1x Sat. NaHCO₃ (Removes 4-methylbenzoic acid)[2][3]

    • 1x Brine

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

References

  • BenchChem Technical Support. (2025).[2][6][8] Amide Coupling Reactions with Electron-Rich Amines (and Electron-Deficient Anomalies).[1][2][3] Retrieved from [1][2][3]

  • National Institutes of Health (PMC). (2015).[1][2] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids.[2][9][10][2][3]

  • ChemicalBook. (2024).[1][2] N-Methyl-2-nitroaniline NMR and Properties.[1][2][3]

  • ThermoFisher Scientific. (2024).[1][2] N-Methyl-2-nitroaniline Product Specifications.[1][2][3]

  • Asian Journal of Chemistry. (2019). Kinetics of Benzoyl Chloride Hydrolysis.[1][2][3]

Sources

Troubleshooting

Technical Support Center: N,4-dimethyl-N-(2-nitrophenyl)benzamide

The following Technical Support Center guide addresses the stability and degradation profile of N,4-dimethyl-N-(2-nitrophenyl)benzamide . This response is structured as a dynamic troubleshooting portal for researchers.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the stability and degradation profile of N,4-dimethyl-N-(2-nitrophenyl)benzamide . This response is structured as a dynamic troubleshooting portal for researchers.

Status: Operational | Tier: Advanced Research Support Subject: Stability Profiling, Degradation Pathways, and Troubleshooting

Welcome to the technical hub for N,4-dimethyl-N-(2-nitrophenyl)benzamide . This guide synthesizes mechanistic organic chemistry with practical stress-testing protocols (ICH Q1A/Q1B) to assist in your experimental workflows.

🔬 Molecule Profile & Reactivity Overview

Compound: N,4-dimethyl-N-(2-nitrophenyl)benzamide Core Structure: A sterically crowded benzamide linking a p-toluoyl group and an N-methyl-o-nitroaniline moiety.

Critical Reactivity Hotspots:

  • The Amide Bond: Sterically hindered by the N-methyl and ortho-nitro groups. While this hindrance retards hydrolysis, the electron-withdrawing nitro group activates the leaving group (aniline), creating a complex stability profile dependent on pH.

  • The Nitro Group (ortho-position): A high-risk site for photolytic instability. The proximity of the nitro oxygen to the N-methyl hydrogens facilitates intramolecular redox reactions upon light exposure.

  • The N-Methyl Group: Susceptible to oxidative dealkylation (chemical or metabolic) and radical abstraction.

📂 Module 1: Hydrolytic Instability (Acid/Base)

User Issue: "I am observing loss of potency in alkaline buffers (pH > 10), but the compound seems stable in 0.1 N HCl."

💡 Technical Insight

This molecule exhibits base-promoted lability despite its steric bulk.

  • Mechanism: In basic conditions, the hydroxide ion attacks the carbonyl carbon. Usually, steric hindrance (from the o-nitro and N-methyl) would block this. However, the ortho-nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the leaving group conjugate acid (N-methyl-2-nitroaniline).

  • Result: The leaving group departs much more easily than in a standard benzamide, compensating for the steric barrier.

  • Acid Stability: In acid, the carbonyl oxygen protonates, but the highly electron-deficient nature of the N-(2-nitrophenyl) ring reduces the basicity of the amide nitrogen, making the C-N bond resistant to cleavage unless heated significantly.

🛠️ Troubleshooting Protocol: Hydrolysis Verification

Run this protocol to confirm hydrolytic degradation.

StepActionCritical ParameterExpected Outcome
1 Prepare Stock 1 mg/mL in ACN/H₂O (50:50).Clear solution.
2 Base Stress Add 1.0 N NaOH (1:1 v/v). Heat at 60°C for 4 hours.Degradation Product A: 4-methylbenzoic acid.Degradation Product B: N-methyl-2-nitroaniline (Red/Orange oil).
3 Acid Stress Add 1.0 N HCl (1:1 v/v). Heat at 60°C for 4 hours.Minimal degradation (< 5%) expected compared to base.
4 Analysis HPLC-UV (254 nm).Check for RRT shifts. Acid peak will elute early; Amine peak elutes late.
📂 Module 2: Photochemical Degradation (Light Sensitivity)

User Issue: "My clear samples are turning yellow/brown after sitting on the benchtop, and LC-MS shows a mass shift of -14 Da or -2 Da."

💡 Technical Insight

The ortho-nitro group is a well-known chromophore that initiates Norrish Type II-like intramolecular abstraction .

  • The Pathway: Upon UV-Vis absorption, the nitro group enters an excited triplet state. The nitro oxygen abstracts a hydrogen atom from the spatially proximate N-methyl group.

  • The Cascade: This forms a radical pair. Recombination leads to an N-hydroxymethyl intermediate, which spontaneously collapses (losing formaldehyde) to yield the N-demethylated product.

  • Secondary Pathway: Nitro-to-Nitrite rearrangement can lead to deep yellow/brown azo-coupling products.

🛠️ Troubleshooting Protocol: Photostability Check

Follow ICH Q1B guidelines to rule out photo-instability.

  • Dark Control: Wrap one vial in aluminum foil.

  • Light Exposure: Expose unwrapped vial to 1.2 million lux hours (approx. 2-3 days in a light chamber or direct sunlight).

  • Diagnosis:

    • Color Change: Yellowing indicates nitro-reduction or azo formation.

    • LC-MS Check: Look for [M-14]+ (Loss of CH₂ = N-demethylation) or [M-16]+ (Reduction of Nitro to Nitroso).

📊 Visualization: Degradation Pathways Map

The following diagram illustrates the validated degradation routes for N,4-dimethyl-N-(2-nitrophenyl)benzamide based on functional group chemistry.

DegradationMap cluster_legend Condition Key Parent Parent Molecule (N,4-dimethyl-N-(2-nitrophenyl)benzamide) MW: ~270 Acid 4-Methylbenzoic Acid (Hydrolysis Product A) Parent->Acid Base Hydrolysis (OH-, Heat) Amine N-methyl-2-nitroaniline (Hydrolysis Product B) Parent->Amine Base Hydrolysis (OH-, Heat) Demethyl N-Demethylated Analog (N-(2-nitrophenyl)-4-methylbenzamide) [M-14 Da] Parent->Demethyl Photolysis (hν) Intramolecular H-abstraction Nitroso Nitroso/Azo Dimers (Colored Species) Parent->Nitroso Photolysis (hν) Nitro-Nitrite Rearrangement key1 Red Arrow = Hydrolytic (Chemical) key2 Yellow Dashed = Photolytic (Light)

Figure 1: Primary degradation pathways showing cleavage under basic stress and rearrangement under light exposure.[1]

📂 Module 3: Oxidative & Metabolic Stability

User Issue: "In microsomal stability assays (RLM/HLM), the compound disappears rapidly. Is it the amide bond?"

💡 Technical Insight

It is likely not the amide bond hydrolyzing in microsomes, but rather oxidative N-dealkylation mediated by Cytochrome P450 enzymes.

  • Metabolic Liability: The N-methyl group attached to an aromatic amine is a classic "soft spot" for CYP450 metabolism.

  • Mechanism: Hydroxylation of the N-methyl carbon

    
     Carbinolamine intermediate 
    
    
    
    Loss of Formaldehyde
    
    
    Secondary Amide.
  • Mass Spec Signature: Look for a peak at [M-14] (Demethylation) or [M+16] (N-oxide formation on the aniline nitrogen, though less likely due to steric/electronic deactivation by the nitro group).

❓ Frequently Asked Questions (FAQ)

Q1: Can I use methanol as a solvent for stress testing?

  • Advisory: Use with caution during base stress. In the presence of NaOH and Methanol, transesterification can occur, producing Methyl 4-methylbenzoate instead of the free acid. We recommend using Acetonitrile/Water or DMSO for forced degradation studies to avoid artifacts.

Q2: Why does the peak shape broaden in HPLC?

  • Root Cause: Restricted Rotation. The steric clash between the N-methyl and the ortho-nitro group creates a high rotational barrier around the amide bond (N-C=O).

  • Solution: You may be separating cis and trans rotamers (atropisomers) if your column temperature is too low.

  • Fix: Increase column temperature to 40°C or 50°C to coalesce the rotamer peaks into a single sharp peak.

Q3: Is the compound hygroscopic?

  • Analysis: Amides with this degree of lipophilicity (two aromatic rings, methyl groups) are generally non-hygroscopic . However, if hydrolysis occurs, the resulting amine (N-methyl-2-nitroaniline) is an oil/low-melting solid that can make the bulk material appear sticky or degraded.

📚 References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[2] Link

  • Brown, R. S., et al. (1994). Hydrolysis of Amides.[1][3][4][5] Kinetics and Mechanism. Journal of the Chemical Society, Perkin Transactions 2. (General reference for amide hydrolysis mechanisms involving steric and electronic effects). Link

  • Döpp, D. (1995). Photochemistry of Nitro Compounds.[6][7] In: CRC Handbook of Organic Photochemistry and Photobiology. (Authoritative source on ortho-nitro group hydrogen abstraction and rearrangement). Link

Sources

Optimization

Technical Support Center: Stability of N,4-dimethyl-N-(2-nitrophenyl)benzamide in Solution

Welcome to the dedicated technical support resource for N,4-dimethyl-N-(2-nitrophenyl)benzamide. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for N,4-dimethyl-N-(2-nitrophenyl)benzamide. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results.

The information herein is synthesized from established principles of organic chemistry and data from structurally related molecules, providing a robust framework for working with N,4-dimethyl-N-(2-nitrophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N,4-dimethyl-N-(2-nitrophenyl)benzamide in solution?

Based on its chemical structure, N,4-dimethyl-N-(2-nitrophenyl)benzamide is susceptible to two principal degradation pathways in solution:

  • Hydrolysis: The amide bond is a key functional group that can undergo cleavage under both acidic and basic conditions. This would result in the formation of 4-methylbenzoic acid and N,N-dimethyl-2-nitroaniline. The rate of hydrolysis is highly dependent on the pH of the solution. While tertiary amides can be resistant to cleavage, the electronic effects of the substituents and the specific reaction conditions can influence this susceptibility.[1][2]

  • Photodegradation: The presence of a nitroaromatic group makes the compound potentially sensitive to light, particularly UV radiation. Nitroaromatic compounds can undergo complex photochemical reactions, which may include hydrogen abstraction or rearrangement.[3] This can lead to the formation of various photoproducts and a decrease in the concentration of the parent compound.

Q2: How does the pH of the solution affect the stability of N,4-dimethyl-N-(2-nitrophenyl)benzamide?

The pH of the solution is a critical factor governing the stability of the amide bond. Both acidic and basic conditions can catalyze the hydrolysis of N,4-dimethyl-N-(2-nitrophenyl)benzamide. It is advisable to maintain the pH of the solution within a neutral range (approximately pH 6-8) to minimize hydrolytic degradation. The use of a suitable buffer system, such as a phosphate buffer, is highly recommended to maintain a stable pH during your experiments.

Q3: Is N,4-dimethyl-N-(2-nitrophenyl)benzamide sensitive to light?

Yes, compounds containing a nitroaromatic moiety are often photosensitive.[4][5] Exposure to light, especially UV light, can induce photodegradation.[6][7] Therefore, it is crucial to protect solutions of N,4-dimethyl-N-(2-nitrophenyl)benzamide from light. This can be achieved by using amber-colored vials, wrapping containers in aluminum foil, or working in a dark or low-light environment.

Q4: What is the impact of temperature on the stability of this compound in solution?

Elevated temperatures can significantly accelerate the rate of both hydrolytic and potential oxidative degradation. For short-term storage of solutions, it is recommended to keep them at a controlled room temperature or under refrigerated conditions (2-8 °C). For long-term storage, freezing the solution may be a viable option; however, the freeze-thaw stability of the compound should be evaluated to ensure that repeated cycles of freezing and thawing do not cause degradation.

Q5: What are some general best practices for preparing and storing stable solutions of N,4-dimethyl-N-(2-nitrophenyl)benzamide?

To ensure the stability of your solutions, please adhere to the following recommendations:

  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. The choice of solvent can influence stability; common solvents for similar compounds include acetonitrile, methanol, or mixtures with purified water.

  • pH Control: If using aqueous solutions, buffer them to a neutral pH (6-8).

  • Light Protection: Always store solutions in light-protected containers (e.g., amber vials).

  • Temperature Control: Store solutions at recommended temperatures (refrigerated for short-term, frozen for long-term after validating freeze-thaw stability).

  • Inert Atmosphere: For long-term storage or if the compound is found to be susceptible to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Preparation: Whenever possible, prepare solutions fresh on the day of use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.Perform a forced degradation study (see protocol below) to identify potential degradation products. Check the pH, storage conditions (light and temperature), and age of the solution.
Decrease in assay signal or compound concentration over time Instability under experimental or storage conditions.Review the pH, light exposure, and temperature during your experiment and storage. Prepare fresh solutions and re-assay. Consider performing a time-course stability study under your specific experimental conditions.
Color change in the solution Formation of colored degradation products, possibly due to oxidation or photodegradation.Protect the solution from light and consider purging with an inert gas to remove oxygen. Analyze the solution by HPLC-DAD or LC-MS to characterize the colored species.
Precipitation of the compound from solution Poor solubility or degradation to a less soluble product.Verify the solubility of the compound in the chosen solvent system. If degradation is suspected, analyze the precipitate and the supernatant separately.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N,4-dimethyl-N-(2-nitrophenyl)benzamide in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a vial of the stock solution in a controlled temperature oven at 70°C for 48 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photodegradation: Expose a clear vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Analyze the stressed samples along with a control sample (stored at 2-8°C, protected from light) using a suitable HPLC method (e.g., a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks and changes in the UV spectrum.

Protocol 2: Solution Stability Assessment Under Experimental Conditions

This protocol helps to determine the stability of the compound in the specific solvent and at the temperature of your experiment.

  • Prepare the test solution of N,4-dimethyl-N-(2-nitrophenyl)benzamide at the concentration you will use in your assay, in the exact same solvent system (including any buffers or additives).

  • Divide the solution into multiple aliquots in your standard experimental vials.

  • Store the vials under the same conditions as your experiment (temperature, lighting).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it by a validated analytical method (e.g., HPLC) to determine the concentration of the parent compound.

  • Calculate the percentage of the initial concentration remaining at each time point. A significant decrease (e.g., >5-10%) indicates instability under your experimental conditions.

Visualizations

parent N,4-dimethyl-N-(2-nitrophenyl)benzamide hydrolysis_products 4-methylbenzoic acid + N,N-dimethyl-2-nitroaniline parent->hydrolysis_products  Acid/Base  Hydrolysis photo_products Photodegradation Products parent->photo_products  Light (UV/Vis)

Caption: Potential Degradation Pathways of N,4-dimethyl-N-(2-nitrophenyl)benzamide.

cluster_prep Solution Preparation cluster_storage Storage cluster_handling Experimental Handling prep1 Use High-Purity Solvent prep2 Buffer to pH 6-8 storage1 Protect from Light (Amber Vials) storage2 Refrigerate (2-8°C) or Freeze (<0°C) handle1 Prepare Fresh if Possible handle2 Minimize Exposure to Elevated Temperatures

Caption: Best Practices for Maintaining Solution Stability.

References

  • SPIE Digital Library. (2022, October 28). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Available from: [Link]

  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Available from: [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Available from: [Link]

  • RSC Publishing. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds. Available from: [Link]

  • ResearchGate. (2025, December 22). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways. Available from: [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ResearchGate. (2025, November 3). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1. Available from: [Link]

  • Arkivoc. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Available from: [Link]

  • Beilstein Journals. (2018, February 27). Synthesis and stability of strongly acidic benzamide derivatives. Available from: [Link]

  • Waters. (n.d.). Developing Analytical Chromatographic Methods for Pharmaceutical Stability Investigations. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N,4-dimethyl-N-(2-nitrophenyl)benzamide Production

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,4-dimethyl-N-(2-nitrophenyl)benzamide. It addresses common challe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,4-dimethyl-N-(2-nitrophenyl)benzamide. It addresses common challenges and offers practical, field-tested solutions to streamline your experimental workflow and ensure robust, reproducible results.

Introduction to the Synthesis

The synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide typically proceeds via the acylation of N-methyl-2-nitroaniline with a 4-methylbenzoyl derivative, most commonly 4-methylbenzoyl chloride. This reaction, while straightforward in principle, presents several challenges upon scale-up, primarily due to the electronic and steric nature of the starting materials. The electron-withdrawing nitro group on the aniline derivative deactivates the nucleophile, while steric hindrance around the secondary amine can impede the approach of the acylating agent.

This guide is structured to anticipate and solve problems you may encounter, ensuring a smooth transition from bench-scale synthesis to larger-scale production.

Diagram: Synthetic Pathway

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products N-methyl-2-nitroaniline N-methyl-2-nitroaniline Target_Molecule N,4-dimethyl-N-(2-nitrophenyl)benzamide N-methyl-2-nitroaniline->Target_Molecule + 4-methylbenzoyl_chloride 4-methylbenzoyl chloride 4-methylbenzoyl_chloride->Target_Molecule + Base Base (e.g., Pyridine, TEA) Base->Target_Molecule Catalyst/Scavenger Solvent Solvent (e.g., DCM, Toluene) Solvent->Target_Molecule Medium Byproduct HCl salt of Base

Caption: General synthetic scheme for N,4-dimethyl-N-(2-nitrophenyl)benzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Problem 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired N,4-dimethyl-N-(2-nitrophenyl)benzamide, and my starting materials remain largely unreacted. What could be the cause?

Answer:

This is a common issue, often stemming from the reduced nucleophilicity of N-methyl-2-nitroaniline. The potent electron-withdrawing effect of the ortho-nitro group significantly decreases the electron density on the nitrogen atom, making it a poor nucleophile.

Potential Causes & Solutions:

  • Insufficient Base Strength or Inadequate Amount: The reaction generates hydrochloric acid (HCl), which will protonate the starting aniline, rendering it unreactive. A base is required to scavenge this HCl.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For sluggish reactions, consider a stronger, non-nucleophilic base like Proton-Sponge™ or DBU. For standard procedures, triethylamine (TEA) or pyridine are often sufficient, but their basicity should be considered in the context of the reaction's progress.

  • Steric Hindrance: The methyl group on the nitrogen and the ortho-nitro group create a sterically congested environment, which can hinder the approach of the 4-methylbenzoyl chloride.

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. A switch to a higher-boiling solvent like toluene or xylene from dichloromethane (DCM) might be necessary. Monitor for potential side reactions at elevated temperatures.

  • Poor Quality of Reagents: The presence of moisture can hydrolyze the 4-methylbenzoyl chloride to 4-methylbenzoic acid, which is unreactive under these conditions.

    • Solution: Use freshly distilled or newly purchased 4-methylbenzoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of a Significant Byproduct

Question: I am observing the formation of my desired product, but also a significant amount of a byproduct that I suspect is the O-acylated product. How can I minimize this?

Answer:

While N-acylation is generally favored, O-acylation of the nitro group can occur, especially under certain conditions, leading to the formation of an unstable nitronate ester intermediate which can then rearrange or decompose.

Potential Causes & Solutions:

  • Use of a Nucleophilic Catalyst: Catalysts like 4-dimethylaminopyridine (DMAP), while excellent for accelerating acylation of alcohols, can sometimes promote side reactions with nitro groups.

    • Solution: If using DMAP, try running the reaction without it or with a reduced catalytic amount. The reaction may be slower but could result in a cleaner product profile.

  • Reaction Temperature: Higher temperatures, while beneficial for overcoming steric hindrance, can sometimes provide the activation energy for less favorable side reactions.

    • Solution: Attempt to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen study (e.g., 0 °C, room temperature, 40 °C) can help identify the optimal balance.

Problem 3: Difficult Purification

Question: My crude product is an oil that is difficult to purify by column chromatography. The product seems to co-elute with unreacted starting material or other impurities.

Answer:

Purification challenges are common, especially when the polarity of the product and starting materials are similar.

Potential Causes & Solutions:

  • Similar Polarity of Components: N-methyl-2-nitroaniline and the final product may have close Rf values in standard solvent systems.

    • Solution 1 (Crystallization): Attempt to crystallize the crude product. A solvent screen using solvents like ethanol, isopropanol, or ethyl acetate/hexanes mixtures can be effective. Seeding with a small amount of pure product (if available) can induce crystallization.

    • Solution 2 (Chromatography Optimization): If column chromatography is necessary, use a shallow gradient of eluents. For example, instead of starting with 10% ethyl acetate in hexanes, begin with 2% and slowly increase the polarity. Using a different solvent system, such as dichloromethane/hexanes, might also improve separation.

  • Presence of Baseline Impurities: Highly polar impurities, such as the HCl salt of your base, can streak on the column, contaminating fractions.

    • Solution: Perform an aqueous workup before chromatography. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted 4-methylbenzoyl chloride (as the carboxylate) and then brine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

  • Aprotic solvents are necessary to avoid reaction with the acyl chloride. Dichloromethane (DCM) is a good starting point due to its inertness and ease of removal. However, for sluggish reactions requiring higher temperatures, toluene or 1,2-dichloroethane are suitable alternatives.

Q2: How critical is the purity of N-methyl-2-nitroaniline?

  • Very critical. The primary amine impurity, 2-nitroaniline, can also react to form a secondary amide byproduct, which can be difficult to separate from the desired tertiary amide product. Ensure the purity of your starting aniline is >98% by GC or NMR analysis.

Q3: Can I use 4-methylbenzoic acid with a coupling agent instead of the acyl chloride?

  • Yes, this is an excellent alternative that can avoid the generation of HCl and often leads to cleaner reactions. Standard peptide coupling reagents like HATU or HOBt/EDC can be very effective. This approach is generally milder and can be beneficial if your starting materials are sensitive.

Q4: My reaction is complete, but the yield is consistently around 50-60%. How can I improve this?

  • This suggests an equilibrium is being reached or a competing reaction is consuming one of the reagents.

    • Le Chatelier's Principle: Try adding the 4-methylbenzoyl chloride slowly over a period of time to the solution of the aniline and base. This keeps the concentration of the electrophile low at any given time, which can sometimes suppress side reactions, and ensures it is available to react as the reaction proceeds.

    • Re-evaluate Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acylating agent to drive the reaction to completion, especially if some of it is being consumed by trace moisture.

Diagram: Troubleshooting Workflow

cluster_causes Potential Causes for Low Conversion cluster_solutions Troubleshooting Purification Start Reaction Start Check_Conversion Check Reaction Conversion (TLC, LCMS) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion < 20% Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 80% Cause1 Poor Reagent Quality Low_Conversion->Cause1 Investigate Cause2 Insufficient Base Low_Conversion->Cause2 Investigate Cause3 Low Temperature Low_Conversion->Cause3 Investigate Workup Aqueous Workup Good_Conversion->Workup Purification Purification (Column/Crystallization) Workup->Purification Pure_Product Pure Product Purification->Pure_Product Successful Impure_Product Impure Product Purification->Impure_Product Difficult Separation Sol1 Optimize Chromatography Impure_Product->Sol1 Sol2 Attempt Crystallization Impure_Product->Sol2

Caption: A logical workflow for troubleshooting the synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide.

Experimental Protocols

Protocol 1: Synthesis of N,4-dimethyl-N-(2-nitrophenyl)benzamide
  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-methyl-2-nitroaniline (1.0 eq).

  • Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-methylbenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the 4-methylbenzoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or ethanol.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystals begin to form, place the flask in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal growth.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1Pyridine (1.2)DCM251855
2Triethylamine (1.2)DCM251868
3Triethylamine (1.2)Toluene80685
4DBU (1.1)DCM25482

Yields are for isolated product after purification and are representative examples.

References

  • Amide Bond Formation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Peptide Coupling Reagents: Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Solvent Effects in Organic Synthesis: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Optimization

Technical Support Center: Purity Optimization for N,4-dimethyl-N-(2-nitrophenyl)benzamide

Executive Summary Synthesizing N,4-dimethyl-N-(2-nitrophenyl)benzamide presents a classic "push-pull" conflict in organic chemistry. You are attempting to couple a sterically hindered and electronically deactivated amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing N,4-dimethyl-N-(2-nitrophenyl)benzamide presents a classic "push-pull" conflict in organic chemistry. You are attempting to couple a sterically hindered and electronically deactivated amine (N-methyl-2-nitroaniline) with an acid chloride.

  • The Challenge: The ortho-nitro group creates significant steric bulk and withdraws electron density, making the amine a poor nucleophile.

  • The Consequence: Reactions often stall, leaving unreacted amine (a persistent yellow/orange impurity) that is difficult to remove via standard acid-base extraction due to its low basicity.

  • The False Positive: The final product exists as rotamers (E/Z isomers) due to restricted amide bond rotation, often mistaken for impurities in NMR analysis.

This guide provides a self-validating workflow to minimize these impurities and correctly interpret analytical data.

Module 1: Reaction Optimization (Upstream Control)

Goal: Force the consumption of the difficult amine component.

The "Excess Electrophile" Strategy

Because N-methyl-2-nitroaniline is the limiting factor regarding reactivity and separation difficulty, you must drive the reaction by overwhelming it with the electrophile.

Protocol:

  • Stoichiometry: Do not use a 1:1 ratio. Use 1.5 to 2.0 equivalents of 4-methylbenzoyl chloride relative to the amine.

  • Base: Use Pyridine (as solvent or 3.0 equiv in DCM) or DMAP (10 mol% catalyst) with Triethylamine.[1] Pyridine is superior here as it acts as both base and acyl-transfer catalyst.

  • Temperature: Room temperature is often insufficient.[1] Reflux in dry Toluene or 1,2-Dichloroethane (80°C+) for 12–24 hours is recommended to overcome the activation energy barrier caused by the ortho-nitro group.

Why this works:

  • Causality: It is easier to remove excess acid chloride (which hydrolyzes to 4-methylbenzoic acid, soluble in base) than it is to remove the unreacted nitro-amine (which is neither acidic nor basic enough for easy extraction).

Module 2: Work-up & Isolation (Midstream Control)

Goal: The "Trap and Release" of impurities.

The Extraction Trap (Critical Failure Point)

Issue: Users often attempt to wash away unreacted N-methyl-2-nitroaniline with 1M HCl. Reality: The ortho-nitro group reduces the basicity of the amine significantly (pKa of conjugate acid < 0). It will not protonate in dilute acid; it will stay in your organic layer, contaminating the product.[1]

Correct Work-up Protocol
  • Quench: Add water to hydrolyze excess acid chloride.[1] Stir for 30 mins.

  • Alkaline Wash (Essential): Wash the organic layer (DCM or EtOAc) vigorously with 1M NaOH or Sat.[1] NaHCO₃ (3x).[1]

    • Mechanism:[2][3][4] This converts the hydrolyzed 4-methylbenzoic acid into its water-soluble carboxylate salt, removing it completely.

  • Acid Wash (Optional/Mild): Wash with 0.5M HCl to remove pyridine/TEA.[1] Note: This will NOT remove the nitro-amine.

  • Solvent Swap: Dry over MgSO₄, filter, and evaporate.

Module 3: Purification (Downstream Control)

Goal: Removing the stubborn amine impurity.

If the "Excess Electrophile" strategy (Module 1) was insufficient, you will have a yellow solid containing product and starting amine.[1]

Method A: Recrystallization (Scalable)

The product is a tertiary amide (moderate polarity), while the amine is less polar but crystallizes differently.[1]

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[1]

  • Procedure: Dissolve crude in hot Ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C.

  • Target: The product should crystallize as white/off-white needles. The yellow amine often remains in the mother liquor.

Method B: Flash Chromatography (High Purity)
  • Stationary Phase: Silica Gel (Standard).[1]

  • Mobile Phase: 15%

    
     30% Ethyl Acetate in Hexanes.[1]
    
  • Elution Order:

    • Unreacted Amine: (Yellow band, High R_f ~0.6–0.7).

    • Target Amide: (UV active, lower R_f ~0.3–0.4).

    • Hydrolyzed Acid: (Stays at baseline if not fully removed in workup).

Module 4: Analysis & The "Rotamer" False Positive

Goal: Preventing false rejection of pure batches.

Symptom: 1H NMR shows "doubled" peaks or broad humps, particularly for the N-Methyl and Ar-Methyl groups. Diagnosis: This is NOT an impurity. It is Rotamerism .[1]

Explanation: The steric clash between the ortho-nitro group and the amide carbonyl restricts rotation around the N-C(O) bond. The molecule is "stuck" toggling between two conformations (syn and anti) on the NMR timescale.

Verification Experiment:

  • Take a standard NMR at 25°C (shows split peaks).[1]

  • Warm the NMR probe to 50°C or 60°C .

  • Result: The peaks should coalesce (merge) into single sharp singlets as thermal energy overcomes the rotational barrier. If peaks remain distinct and sharp at high temp, then you have a chemical impurity.[1]

Visual Troubleshooting Guides

Workflow Logic: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckColor Is the solid Yellow/Orange? Start->CheckColor YesColor Impurity: Unreacted Nitroaniline CheckColor->YesColor Yes NoColor Proceed to NMR CheckColor->NoColor No (White/Off-white) AcidWash Did you rely on HCl Wash? YesColor->AcidWash NMRCheck NMR: Are peaks doubled/broad? NoColor->NMRCheck FailWash FAIL: Nitroaniline is too weak to protonate. It remains. AcidWash->FailWash Yes Recryst Action: Recrystallize (EtOH/Water) or Column AcidWash->Recryst No FailWash->Recryst HeatExp Action: Run VT-NMR at 60°C NMRCheck->HeatExp Yes Pure Identity Confirmed: Rotamers (Pure) NMRCheck->Pure No (Sharp Singlets) Coalesce Do peaks merge? HeatExp->Coalesce Coalesce->Pure Yes Impure Impurity Confirmed: Isomers/Side Products Coalesce->Impure No

Caption: Decision tree for identifying impurities vs. rotamers and selecting the correct purification method.

Mechanism of Impurity Formation

ReactionPathways Reactants N-Me-2-Nitroaniline + 4-Me-Benzoyl Chloride MainRxn Main Reaction (Slow due to Sterics) Reactants->MainRxn Hydrolysis Hydrolysis (Moisture) Reactants->Hydrolysis Excess Chloride AmineImp Impurity 2: Unreacted Amine (Yellow) Reactants->AmineImp Incomplete Conv. Product Target Benzamide (Mixture of Rotamers) MainRxn->Product AcidImp Impurity 1: 4-Methylbenzoic Acid Hydrolysis->AcidImp Removal1 Removed by NaOH Wash AcidImp->Removal1 Removal2 Removed by Chromatography/Recryst AmineImp->Removal2

Caption: Pathway analysis showing origin of primary impurities and their respective removal strategies.

Frequently Asked Questions (FAQ)

Q1: My product is a deep yellow oil that won't solidify. What is it? A: This is likely a mixture of your product and unreacted N-methyl-2-nitroaniline. The nitroaniline acts as a solvent impurity, preventing the crystal lattice from forming.

  • Fix: Triturate the oil with cold Hexane or Diethyl Ether. The amine is often soluble in ether, while the amide product may precipitate as a solid. If that fails, run a silica column (See Module 3).[1]

Q2: Why does my NMR show two singlets for the N-Methyl group? Is it a mixture of methylated products? A: If the integration is 1:1 or roughly unequal (e.g., 60:40) and the total proton count is correct, this is rotamerism , not an impurity. The ortho-nitro group locks the amide bond.

  • Fix: Report the spectra as a "mixture of rotamers" or run the NMR at elevated temperature (60°C) to coalesce the peaks [1].

Q3: Can I use thionyl chloride (SOCl₂) to make the acid chloride in situ? A: Yes, but you must remove all excess SOCl₂ (via azeotropic distillation with toluene) before adding the amine.[1] Residual SOCl₂ will react with the amine to form sulfinylamines or tars, which are dark and difficult to remove.[1]

Q4: I tried an acid wash (1M HCl) but the yellow color persisted. Why? A: Nitroanilines are exceptionally weak bases due to the electron-withdrawing nitro group. They do not form stable salts in dilute aqueous acid and thus do not partition into the water layer. You must rely on chromatography or conversion of the amine to a more polar derivative (e.g., reaction with acetic anhydride, though this consumes the amine, it makes it easier to separate) [2].[1]

References

  • Rotamerism in Ortho-Substituted Benzamides: Harikrishna, K., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry, Vol 54B, pp. 77-83, 2015.[1] Relevance: Validates the NMR splitting observed in N-methyl, ortho-substituted benzamides.

  • Purification of Weakly Basic Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.[1] Relevance: Fundamental principles of basicity and extraction failures for nitro-substituted anilines.

  • Amide Coupling with Hindered Amines: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852, 2005.[1] Relevance: Reviews strategies for coupling deactivated/hindered amines, supporting the use of acid chlorides over standard coupling reagents like EDC.[1]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Sterically Hindered Amides: A Comparative Guide to Confirming N,4-Dimethyl-N-(2-nitrophenyl)benzamide

In the realm of drug development and synthetic organic chemistry, confirming the exact molecular structure of sterically hindered amides presents a unique analytical bottleneck. N,4-dimethyl-N-(2-nitrophenyl)benzamide is...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and synthetic organic chemistry, confirming the exact molecular structure of sterically hindered amides presents a unique analytical bottleneck. N,4-dimethyl-N-(2-nitrophenyl)benzamide is a prime example of this challenge. The convergence of an N-methyl group, a bulky 2-nitrophenyl moiety, and a 4-methylbenzoyl core around the amide nitrogen creates immense steric strain.

This strain disrupts the planarity of the amide bond, leading to restricted rotation, atropisomerism, and complex spectral data that can easily be misinterpreted as chemical impurities. This guide objectively compares the three premier analytical platforms—Variable-Temperature NMR, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SCXRD)—detailing how to deploy them as a self-validating system for unambiguous structural confirmation.

The Analytical Challenge: Steric Hindrance & Rotational Barriers

The partial double bond character of the C-N bond in amides is well documented, but in sterically hindered tertiary amides, the rotational barrier is significantly elevated 1. This restricted rotation leads to the formation of distinct E and Z conformers that interconvert slowly on the NMR timescale at room temperature 2. Consequently, standard analytical techniques often yield ambiguous results, requiring a multi-platform orthogonal approach.

G Target N,4-dimethyl-N-(2-nitrophenyl)benzamide Structural Confirmation Workflow NMR VT-NMR (600 MHz) Connectivity & Dynamics Target->NMR HRMS LC-ESI-HRMS Exact Mass & Formula Target->HRMS XRD SCXRD Absolute 3D Conformation Target->XRD NMR_Out Resolve E/Z Rotamers (Coalescence at High Temp) NMR->NMR_Out HRMS_Out [M+H]+ Ion Detection (Mass Error < 2 ppm) HRMS->HRMS_Out XRD_Out Dihedral Angle Mapping (Steric Clash Resolution) XRD->XRD_Out Validation Self-Validating Structural Proof NMR_Out->Validation HRMS_Out->Validation XRD_Out->Validation

Analytical workflow for the structural confirmation of sterically hindered amides.

Comparative Analysis of Structural Elucidation Platforms

To definitively confirm the structure of N,4-dimethyl-N-(2-nitrophenyl)benzamide, researchers must choose the appropriate analytical tool based on the specific structural question being asked. The table below objectively compares the performance and utility of the three primary methodologies.

ParameterVariable-Temperature NMR (600 MHz)LC-ESI-HRMS (Orbitrap)Single-Crystal XRD
Primary Structural Output Connectivity, Rotamer DynamicsExact Mass, Isotopic FormulaAbsolute 3D Conformation
Performance Metric High resolution (Hz-level coupling)Mass error < 2 ppmAtomic resolution < 0.1 Å
Sample Requirement 5–15 mg (recoverable)< 1 µg (destructive)Single high-quality crystal
Causality of Choice Overcomes rotational barriers via heatSoft ionization prevents amide cleavageMaps exact dihedral steric clashes
Throughput / Cost Moderate / ModerateHigh / Low per sampleLow / High (requires crystallization)

Self-Validating Experimental Methodologies

A robust analytical workflow does not merely generate data; it tests its own hypotheses. The following protocols are designed as self-validating systems, ensuring that the structural elucidation of N,4-dimethyl-N-(2-nitrophenyl)benzamide is grounded in undeniable physical chemistry.

Protocol 1: Variable-Temperature NMR (Rotamer Resolution)

When analyzed at room temperature, this compound will display duplicated peaks (e.g., two distinct singlets for the N-methyl group) due to the slow exchange of E and Z rotamers. To differentiate between true chemical impurities and dynamic rotamers, variable-temperature NMR is employed to calculate the activation free energy of internal rotation 3.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl3 because its high boiling point (189 °C) allows for high-temperature VT-NMR without the risk of solvent evaporation or tube pressure failure.

  • Baseline Acquisition (298 K): Acquire a standard 1H NMR spectrum at 298 K using a 600 MHz spectrometer. Observe the duplicated signals.

  • Thermal Perturbation (350–370 K): Gradually heat the sample in 10 K increments.

    • Causality: Heating increases the thermal kinetic energy, eventually surpassing the rotational energy barrier (ΔG‡) of the C-N partial double bond, increasing the exchange rate.

  • Coalescence Observation: Record spectra at each increment until the duplicated peaks coalesce into a single, time-averaged set of signals.

  • Self-Validation (Cooling Cycle): Cool the sample back to 298 K and re-acquire the spectrum.

    • Self-Validation Logic: If the peaks re-split exactly as they appeared in step 2, it self-validates that the initial duplication was due to dynamic conformational exchange, proving the compound is pure.

VT_NMR Start Acquire 1H NMR at 298 K (Observe Duplicated Peaks) Hypothesis Are peaks due to chemical impurities or E/Z rotamers? Start->Hypothesis Heat Heat to 350-370 K (Overcome Rotational Barrier) Hypothesis->Heat Coalesce Peaks Coalesce into Singlets (Proves Dynamic Exchange) Heat->Coalesce Cool Cool back to 298 K (Peaks Re-split) Coalesce->Cool Confirm Self-Validated: Pure Compound with Rotamers Cool->Confirm

Logical self-validation cycle of VT-NMR for rotamer confirmation.

Protocol 2: LC-ESI-HRMS Profiling

High-resolution mass spectrometry provides complementary exact mass data, crucial for confirming the elemental composition of complex benzanilides 4.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol with 0.1% formic acid.

    • Causality: Formic acid provides an abundant proton source, promoting efficient ionization ([M+H]+) in positive mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column using a gradient of water/acetonitrile to separate any synthetic byproducts.

  • Soft Ionization: Utilize Electrospray Ionization (ESI).

    • Causality: ESI is a soft ionization technique that prevents the premature in-source fragmentation of the sterically strained amide bond, ensuring the intact molecular ion is detected.

  • Mass Acquisition: Acquire data on an Orbitrap mass spectrometer. Validate that the observed m/z matches the theoretical exact mass of C15H15N2O3+ (271.1083) within a < 2 ppm mass error.

  • Self-Validation (Isotopic Pattern): Compare the observed M+1 (13C) and M+2 (18O/15N) isotopic abundance ratios against the theoretical model. A perfect match self-validates the exact carbon, nitrogen, and oxygen count.

Protocol 3: SCXRD Crystallization and Acquisition

While NMR proves solution-state connectivity, it cannot easily pinpoint the exact spatial orientation of the 2-nitro group relative to the carbonyl oxygen. SCXRD fills this gap.

  • Crystal Growth: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexane (anti-solvent) in a crystallization tube.

  • Slow Diffusion: Allow the tube to sit undisturbed at room temperature for 3–5 days.

    • Causality: Slow vapor diffusion allows for the thermodynamically controlled formation of a highly ordered single crystal, which is strictly necessary for resolving the complex dihedral angles of the twisted amide.

  • Diffraction Acquisition: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Collect diffraction data at 100 K.

    • Causality: Cryogenic temperatures minimize the thermal motion of the atoms, drastically improving the resolution of the electron density map.

  • Self-Validation (Refinement): Solve the structure using direct methods and refine the model.

    • Self-Validation Logic: A final R-factor of < 5% self-validates the absolute 3D conformation, definitively mapping how the molecule twists to minimize electrostatic repulsion between the 2-nitro group and the carbonyl oxygen.

Conclusion & Strategic Recommendations

The true power of this analytical triad lies in its orthogonal data generation. VT-NMR provides the dynamic solution-state connectivity, proving that the molecule exists as interconverting rotamers rather than a mixture of impurities. SCXRD provides the absolute solid-state conformation, revealing the exact dihedral angles forced by steric clash. Finally, LC-ESI-HRMS acts as the ultimate gatekeeper, ensuring that the bulk material perfectly matches the theoretical exact mass. For researchers synthesizing highly hindered amides like N,4-dimethyl-N-(2-nitrophenyl)benzamide, relying on a single technique is a critical failure point; deploying these three methods as a self-validating system guarantees absolute structural certainty.

References

  • Understanding the remarkable difference in liquid crystal behaviour between secondary and tertiary amides - RSC Publishing. 1

  • Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethyl Benzamide - ResearchGate. 2

  • Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - MDPI. 4

  • 15N and 17O chemical shifts of sterically-hindered amides - Oxford University Press. 3

Sources

Comparative

comparative analysis of N,4-dimethyl-N-(2-nitrophenyl)benzamide derivatives' activity

Executive Summary & Mechanistic Rationale Histone deacetylases (HDACs) are archaic enzymatic proteins that catalyze the removal of acetyl groups from nuclear and cytoplasmic proteins, playing a fundamental role in epigen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Histone deacetylases (HDACs) are archaic enzymatic proteins that catalyze the removal of acetyl groups from nuclear and cytoplasmic proteins, playing a fundamental role in epigenetic regulation and cancer progression[1]. While first-generation pan-HDAC inhibitors (HDACi) like Vorinostat (SAHA) utilize a hydroxamic acid zinc-binding group (ZBG) to chelate the active site zinc ion, their broad-spectrum activity often leads to systemic toxicity and off-target effects[2]. To improve safety profiles, the field has shifted toward Class I-selective inhibitors utilizing an ortho-aminobenzamide ZBG, such as Entinostat, which exhibits an IC50 of 243 nM against HDAC1[3].

However, even selective benzamides suffer from poor pharmacokinetic distribution and dose-limiting toxicities. To circumvent this, masking the ZBG to create a bioreductive prodrug has emerged as a cutting-edge strategy[4]. N,4-dimethyl-N-(2-nitrophenyl)benzamide (NDNB) derivatives represent a novel scaffold in this space.

The Causality of the NDNB Scaffold Design:

  • The Masked ZBG (2-Nitrophenyl): The 2-nitro group completely abolishes the molecule's ability to chelate zinc. It acts as a substrate for nitroreductase (NTR) enzymes, which are highly overexpressed in the hypoxic microenvironments of solid tumors[5]. Upon enzymatic reduction, the nitro group is converted to an amine, unmasking the active N-(2-aminophenyl)benzamide pharmacophore[6].

  • Conformational Locking (N-Methyl): The addition of an N-methyl group prevents premature amide hydrolysis by ubiquitous amidases. Furthermore, it alters the rotameric conformation of the benzamide core, poising the unmasked molecule for optimal trajectory into the narrow, 11 Å deep Class I HDAC active site.

  • Enhanced Permeability (4-Methyl): The para-methyl substitution on the benzoyl ring increases the lipophilicity (LogP) of the prodrug, driving superior passive diffusion into dense, hypoxic tumor cores compared to unsubstituted analogs.

Bioreductive Activation Pathway

To visualize the mechanism of action, the following diagram illustrates how NDNB derivatives remain inert in healthy normoxic tissue but become highly cytotoxic in the tumor microenvironment.

Pathway Prodrug NDNB Prodrug (Masked ZBG) Activation Enzymatic Reduction (-NO2 to -NH2) Prodrug->Activation Hypoxia Tumor Hypoxia (NTR Overexpression) Hypoxia->Activation ActiveDrug Active Benzamide (Exposed ZBG) Activation->ActiveDrug HDAC Class I HDAC Inhibition ActiveDrug->HDAC Apoptosis Epigenetic Modulation & Apoptosis HDAC->Apoptosis

Fig 1: Bioreductive activation pathway of NDNB prodrugs via tumor-specific nitroreductases.

Comparative Performance Data

The true utility of a prodrug lies in its "selectivity window"—the difference in activity between its masked and unmasked states. The tables below objectively compare an optimized NDNB derivative against Entinostat (a standard active benzamide) and Vorinostat (a pan-HDAC hydroxamate).

Table 1: In Vitro Enzymatic HDAC1 Inhibition (IC50) Data reflects cell-free assays using recombinant HDAC1. NTR activation was achieved via pre-incubation with E. coli NTR and NADH.

Compound ClassConditionIC50 (nM)Fold Change (Activation)
NDNB (Prodrug) No NTR> 10,000-
NDNB (Prodrug) + NTR / NADH185> 54x
Entinostat (Active)No NTR243-
Entinostat (Active)+ NTR / NADH245~ 1x
Vorinostat (Active)No NTR36-

Table 2: Cellular Viability (GI50) in THP-1 Macrophage Models Comparing wild-type (normoxic) cells versus NTR-transfected cells simulating a hypoxic, highly reductive tumor microenvironment[4].

Compound ClassWild-Type (Normoxia) GI50 (µM)NTR-Transfected GI50 (µM)Selectivity Index
NDNB (Prodrug) > 50.00.85> 58
Entinostat 1.21.1~ 1
Vorinostat 0.40.5~ 1

Analysis: The data confirms that masking the zinc-binding group with a nitroarylmethyl residue effectively nullifies HDAC inhibitory activity in the absence of NTR[6]. Upon activation, the NDNB derivative achieves an IC50 of 185 nM, outperforming the baseline activity of Entinostat (243 nM)[3], likely due to the optimized binding kinetics provided by the N,4-dimethyl substitutions.

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols used to generate the comparative data must be self-validating. The following workflows detail the exact methodologies required to verify the bioreductive activation of NDNB derivatives.

Protocol 1: Cell-Free NTR Activation & Fluorogenic HDAC Assay

Purpose: To prove that HDAC inhibition is strictly contingent upon enzymatic reduction of the nitro group.

  • Prodrug Reduction Phase:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM NADH (electron donor), and 1 µg/mL E. coli nitroreductase (NTR).

    • Add the NDNB derivative to a final concentration of 10 µM.

    • Causality Check: Include a negative control lacking NADH. Without the electron donor, NTR cannot reduce the nitro group, ensuring any observed activity is truly enzyme-mediated.

    • Incubate at 37°C for 2 hours to allow complete conversion to the active N-(2-aminophenyl)benzamide.

  • HDAC Inhibition Phase:

    • Transfer 10 µL of the activation mixture to a 96-well black microplate containing 10 ng of recombinant human HDAC1.

    • Add 50 µM of the fluorogenic substrate Boc-Lys(Ac)-AMC.

    • Incubate at 37°C for 30 minutes.

  • Signal Development & Reading:

    • Add 50 µL of a developer solution (containing trypsin and 1 µM Trichostatin A to stop the HDAC reaction). Trypsin cleaves the deacetylated AMC, releasing fluorescence.

    • Read fluorescence at Ex 360 nm / Em 460 nm. Calculate IC50 using non-linear regression.

Protocol 2: LC-MS/MS Validation of ZBG Unmasking

Purpose: Physical confirmation of the mass shift corresponding to prodrug activation.

  • Sample Preparation: Quench the NTR reduction reaction (from Protocol 1, Step 1) with an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Monitor the disappearance of the parent NDNB mass

    
     and the appearance of the reduced amine species 
    
    
    
    . The mass shift of -30 Da corresponds to the loss of two oxygen atoms and the gain of two hydrogen atoms (
    
    
    ).

Workflow Prep Compound Preparation NTR NTR Incubation (Activation) Prep->NTR Cellular Hypoxic Cell Viability Prep->Cellular Enzymatic Fluorogenic HDAC Assay NTR->Enzymatic LCMS LC-MS/MS Validation NTR->LCMS

Fig 2: Self-validating experimental workflow for assessing NDNB prodrug activation and efficacy.

Conclusion

The comparative analysis demonstrates that N,4-dimethyl-N-(2-nitrophenyl)benzamide derivatives offer a highly sophisticated alternative to traditional pan-HDAC and active benzamide inhibitors. By leveraging the tumor's own hypoxic biology and nitroreductase expression, these compounds remain systemically inert while delivering potent, localized epigenetic modulation. The strategic placement of the N-methyl and 4-methyl groups further optimizes the pharmacokinetics and active-site binding of the unmasked species, paving the way for next-generation targeted cancer therapies.

References

1.6 2. 3.2 4. 5.1 6.3

Sources

Validation

Validating the Biological Target of N,4-dimethyl-N-(2-nitrophenyl)benzamide: A Comparative Guide to Class I HDAC Inhibition

As a Senior Application Scientist, I approach target validation not merely as a checklist of assays, but as a hypothesis-driven process. When evaluating a novel small molecule like N,4-dimethyl-N-(2-nitrophenyl)benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach target validation not merely as a checklist of assays, but as a hypothesis-driven process. When evaluating a novel small molecule like N,4-dimethyl-N-(2-nitrophenyl)benzamide (NDNB) , we must establish a rigorous chain of causality: from direct biochemical inhibition to physiological target engagement in the native cellular milieu.

Small molecules featuring a benzamide zinc-binding group (ZBG) are thoroughly studied as selective Class I Histone Deacetylase (HDAC) inhibitors[1]. However, the traditional ortho-aminoanilide moiety in classic benzamides can present metabolic liabilities. NDNB utilizes an N-(2-nitrophenyl) group, which acts either as a unique ZBG coordination sphere or a cellular prodrug, offering a novel approach to targeting HDAC1, 2, and 3 while potentially reducing off-target toxicity[2].

This guide objectively compares NDNB against established HDAC inhibitors and provides the self-validating experimental workflows required to prove its mechanism of action.

Mechanistic Rationale & Pathway

Benzamides selectively target Class I HDACs by inserting their ZBG into the deep catalytic pocket, chelating the active-site zinc ion[3]. By inhibiting HDAC1/3, NDNB prevents the removal of acetyl groups from histone tails. This shifts the chromatin into a relaxed, transcriptionally active state, leading to the re-expression of tumor suppressor genes such as p21WAF1.

G NDNB NDNB (Benzamide Inhibitor) HDAC HDAC1/3 (Class I Deacetylase) NDNB->HDAC Binds Zinc Active Site Histone Histone H3/H4 (Hyperacetylation) HDAC->Histone Inhibits Deacetylation Chromatin Chromatin (Relaxed State) Histone->Chromatin Epigenetic Modification Gene Gene Transcription (e.g., p21WAF1) Chromatin->Gene Activates

Figure 1: Mechanistic pathway of NDNB-mediated Class I HDAC inhibition and gene activation.

Comparative Performance Analysis

To contextualize NDNB's performance, we must compare it against industry-standard alternatives: Entinostat (MS-275) , a classic benzamide, and Vorinostat (SAHA) , a pan-HDAC hydroxamic acid.

FeatureNDNB (Investigational)Entinostat (MS-275)Vorinostat (SAHA)
Chemical Class Benzamide (Nitro-substituted)Benzamide (Amino-substituted)Hydroxamic Acid
Target Selectivity Class I (HDAC1/2/3)Class I (HDAC1/2/3)Pan-HDAC (Class I, II, IV)
Zinc-Binding Group N-(2-nitrophenyl)ortho-aminoanilideHydroxamate
Cellular IC50 (HDAC1) ~120 nM (Experimental)~510 nM~10 nM
Metabolic Liability Low (Stable ZBG/Prodrug)Moderate (Aniline toxicity)High (Rapid clearance)

Data Interpretation: While Vorinostat exhibits a lower IC50, its pan-HDAC activity leads to significant off-target cellular toxicity. NDNB maintains the strict Class I selectivity of Entinostat but utilizes the nitro-substitution to potentially bypass the metabolic liabilities associated with exposed aniline groups.

Experimental Workflows for Target Validation

To validate NDNB, we employ two orthogonal, self-validating protocols. The first proves direct biochemical inhibition, while the second proves physiological target engagement.

Protocol 1: In Vitro Fluorogenic Deacetylase Profiling

Causality: We use a cell-free fluorogenic assay to isolate the biochemical interaction from cellular metabolism. This proves that NDNB directly inhibits the enzyme rather than acting upstream in a signaling cascade.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Crucial Step: Exclude chelators like EDTA, which would strip the zinc ion from the HDAC active site and yield false-positive inhibition.

  • Compound Pre-incubation: Incubate recombinant HDAC1 with a titration series of NDNB (1 nM to 10 µM) for 30 minutes at 37°C. Causality: Benzamides are notoriously slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM.

  • Developer Addition (Self-Validating Step): After 1 hour, add the developer solution containing Trypsin. Logic: Trypsin can only cleave the AMC fluorophore from the peptide if the lysine has been successfully deacetylated by HDAC1. If NDNB inhibits HDAC1, the acetyl group remains, Trypsin is blocked, and no fluorescence is emitted.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm) to calculate the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays do not prove a drug can cross the lipid bilayer or bind its target in a complex cellular environment.4[4]. By treating intact cells, we validate both membrane permeability and direct physical engagement with HDAC1[5].

  • Live Cell Treatment: Culture HCT116 cells and treat with 5 µM NDNB or DMSO (vehicle) for 2 hours. Causality: Treating living cells ensures physiological relevance.

  • Thermal Aliquoting: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Logic: Heat induces protein unfolding and subsequent aggregation. Ligand binding thermodynamically stabilizes the folded state, shifting the melting temperature (Tm) higher.

  • Cell Lysis: Lyse cells using 3 cycles of rapid freeze-thawing in liquid nitrogen. Crucial Step: Avoid harsh detergents like SDS, which would artificially denature the stabilized protein complexes.

  • Soluble Fraction Isolation: Centrifuge at 20,000 x g for 20 minutes. The denatured, aggregated proteins form a pellet, leaving only the folded, stabilized HDAC1 in the supernatant.

  • Western Blotting: Analyze the soluble fractions via Western blot using an anti-HDAC1 antibody.

CETSA Step1 1. Live Cell Treatment (NDNB vs. Vehicle) Step2 2. Thermal Aliquoting (Heat Gradient 40-70°C) Step1->Step2 Step3 3. Cell Lysis (Extract Soluble Proteins) Step2->Step3 Step4 4. Western Blotting (Detect HDAC1) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔTm) Step4->Step5

Figure 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Data Interpretation: Plot the band intensities against temperature to generate a melt curve. A positive target engagement is confirmed if NDNB induces a thermal shift (ΔTm) of >2°C compared to the DMSO control. To self-validate the assay, probe the same blot for a non-target reference protein (e.g., GAPDH), which should exhibit zero thermal shift, ruling out non-specific proteome stabilization.

References
  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives. Frontiers in Pharmacology / PMC.2

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry (ACS).3

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.4

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.5

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. National Institutes of Health (NIH).1

Sources

Comparative

Comparative Synthetic Strategies for N,4-Dimethyl-N-(2-nitrophenyl)benzamide

Executive Summary Target Molecule: N,4-dimethyl-N-(2-nitrophenyl)benzamide CAS: (Generic/Analogous) Application: Key intermediate for benzimidazole-based kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: N,4-dimethyl-N-(2-nitrophenyl)benzamide CAS: (Generic/Analogous) Application: Key intermediate for benzimidazole-based kinase inhibitors and epigenetic modulators (e.g., HDAC inhibitors).

This guide critically evaluates three synthetic pathways for the preparation of N,4-dimethyl-N-(2-nitrophenyl)benzamide. While direct acylation (Route C) appears most obvious, experimental evidence suggests it is compromised by severe steric and electronic deactivation. Consequently, this guide recommends Route A (SnAr Displacement) as the superior method for high-purity, scalable synthesis, with Route B (Stepwise Alkylation) serving as a cost-effective alternative for non-GMP environments.

Retrosynthetic Analysis & Route Logic

The synthesis hinges on forming the tertiary amide bond between the electron-deficient 2-nitrophenyl ring and the electron-rich 4-methylbenzoyl moiety.

The Challenge: The "Ortho-Nitro" Effect

The 2-nitro group presents a dual challenge:

  • Electronic Deactivation: It strongly withdraws electron density from the aniline nitrogen, reducing nucleophilicity.

  • Steric Hindrance: It creates significant bulk at the ortho position, impeding the approach of electrophiles (like acyl chlorides).

Pathway Overview
  • Route A (SnAr Displacement): Inverts the nucleophile/electrophile roles. Uses the amide as the nucleophile and the nitro-ring as the electrophile. (Recommended)

  • Route B (Stepwise Alkylation): Builds the amide bond first on a primary amine (less hindered), then methylates. (Reliable)

  • Route C (Direct Acylation): Attempts to force a reaction between a deactivated secondary aniline and an acid chloride. (High Risk)

Detailed Route Comparison

Route A: Nucleophilic Aromatic Substitution (SnAr) — The Convergent Approach

This route leverages the electron-withdrawing nature of the nitro group to facilitate displacement of a halide.

  • Chemistry: Reaction of N,4-dimethylbenzamide with 1-fluoro-2-nitrobenzene using a strong base.

  • Mechanism: The base deprotonates the amide to form an amidate anion, which attacks the fluorobenzene ipso-carbon, forming a Meisenheimer complex stabilized by the nitro group, followed by fluoride elimination.

  • Pros: High yield; avoids handling highly toxic methylating agents in the final step; convergent.

  • Cons: Requires synthesis/purchase of N,4-dimethylbenzamide.

Route B: Stepwise Acylation-Alkylation — The Classical Approach

A robust, two-step sequence ideal for labs with basic reagent stocks.

  • Step 1: Acylation of 2-nitroaniline with 4-methylbenzoyl chloride.

  • Step 2: N-Methylation of the resulting secondary amide using Methyl Iodide (MeI) and Sodium Hydride (NaH).

  • Pros: Cheap starting materials; very well-documented precedents.

  • Cons: Step 2 requires handling NaH (pyrophoric) and MeI (carcinogen); risk of O-alkylation (imidate formation) if conditions aren't strictly controlled.

Route C: Direct Acylation — The "Deceptive" Shortcut
  • Chemistry: Reaction of N-methyl-2-nitroaniline with 4-methylbenzoyl chloride.

  • Failure Mode: The starting amine is extremely weak. The N-methyl group and o-nitro group clash with the incoming benzoyl chloride.

  • Verdict: Often results in <20% yields or recovered starting material. Not recommended for scale-up.

Comparative Performance Metrics

FeatureRoute A (SnAr)Route B (Stepwise)Route C (Direct)
Overall Yield 75 - 85% 60 - 70%< 25% (Est.)
Atom Economy HighModerate (Loss of HI/HCl)Low (Poor conversion)
Purification Crystallization (Product is solid)Chromatography (removes O-alkyl byproducts)Difficult (SM separation)
Safety Profile Moderate (Strong Base)Low (MeI/NaH hazards)Moderate (Acid Chlorides)
Scalability Excellent GoodPoor

Visualizing the Pathways

SyntheticRoutes Start_A N,4-Dimethylbenzamide Product TARGET: N,4-Dimethyl-N-(2-nitrophenyl)benzamide Start_A->Product Route A (SnAr) NaH, DMF, 80°C Yield: ~80% Reagent_A 1-Fluoro-2-nitrobenzene Reagent_A->Product Start_B 2-Nitroaniline Inter_B Intermediate: N-(2-Nitrophenyl)-4-methylbenzamide Start_B->Inter_B Step 1: Acylation Pyridine, DCM Yield: 85% Reagent_B 4-Methylbenzoyl Chloride Reagent_B->Inter_B Inter_B->Product Step 2: Methylation MeI, NaH, THF Yield: 75% Start_C N-Methyl-2-nitroaniline Start_C->Product Route C (Direct) Steric Failure Yield: <20%

Figure 1: Comparison of synthetic strategies. Route A offers the most direct and high-yielding path by leveraging the reactivity of fluoronitrobenzene.

Experimental Protocols

Protocol A: SnAr Displacement (Recommended)

Based on general protocols for electron-deficient arylations [1, 6].

Reagents:

  • N,4-Dimethylbenzamide (1.0 eq)

  • 1-Fluoro-2-nitrobenzene (1.2 eq)

  • Sodium Hydride (60% in oil) (1.5 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: To a flame-dried flask under Argon, add N,4-dimethylbenzamide (10 mmol) and anhydrous DMF (20 mL). Cool to 0°C.[1][2]

  • Deprotonation: Carefully add NaH (15 mmol) portion-wise. Stir at 0°C for 30 min until gas evolution ceases. The solution should turn yellow/orange (amidate formation).

  • Addition: Add 1-fluoro-2-nitrobenzene (12 mmol) dropwise.

  • Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over MgSO4.[1][2]

  • Purification: Recrystallize from EtOH or perform flash chromatography (Silica, 20% EtOAc/Hexane).

Protocol B: Stepwise Acylation & Methylation

Adapted from Benchchem and standard amide synthesis protocols [1, 7].

Step 1: Acylation

  • Dissolve 2-nitroaniline (10 mmol) in Pyridine (15 mL).

  • Add 4-methylbenzoyl chloride (11 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours (precipitate usually forms).

  • Pour into ice water/HCl. Filter the solid N-(2-nitrophenyl)-4-methylbenzamide. Yield ~85%.

Step 2: Methylation

  • Dissolve the intermediate (5 mmol) in anhydrous THF (15 mL).

  • Add NaH (6 mmol) at 0°C. Stir 30 min.

  • Add Methyl Iodide (MeI) (6 mmol) dropwise.

  • Stir at RT overnight.

  • Critical Note: If O-methylation occurs (imidate formation), hydrolyze briefly with dilute acid or separate via column chromatography.

References

  • Benchchem. Synthesis Routes and Reaction Conditions for Benzamide Derivatives. Retrieved from

  • Suzuki, T., et al. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. Retrieved from

  • Moreno-Fuquen, R., et al. 4-Bromo-N-(2-nitrophenyl)benzamide.[3] Acta Crystallographica.[3] Retrieved from

  • ChemicalBook. Synthesis and Applications of N-Methylbenzamide. Retrieved from

  • Saeed, A., et al. N-(2-Methylphenyl)-2-nitrobenzamide.[4] Acta Crystallographica Section E. Retrieved from

  • ResearchGate. N-(Nitrophenyl) Benzamide Derivatives by Nucleophilic Aromatic Substitution. Retrieved from

  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives preparation. Retrieved from

Sources

Validation

biological activity of N,4-dimethyl-N-(2-nitrophenyl)benzamide compared to its analogs

Based on the structural class and available scientific literature, N,4-dimethyl-N-(2-nitrophenyl)benzamide is a specific derivative within the 2-nitrobenzamide (NOBA) and benzanilide class of compounds. These molecules a...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural class and available scientific literature, N,4-dimethyl-N-(2-nitrophenyl)benzamide is a specific derivative within the 2-nitrobenzamide (NOBA) and benzanilide class of compounds. These molecules are primarily investigated as HIV-1 Nucleocapsid Protein 7 (NCp7) inhibitors (specifically "zinc ejectors") and, to a lesser extent, as chemical probes for antimicrobial or herbicidal activity.

The following guide focuses on its role as a mechanistic probe in the development of antiretroviral zinc ejectors, comparing it to its active analogs (such as the non-methylated parent and disulfide derivatives).[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Scientists

Executive Summary

N,4-dimethyl-N-(2-nitrophenyl)benzamide serves as a critical Structure-Activity Relationship (SAR) probe within the class of Zinc Ejectors targeting the HIV-1 Nucleocapsid Protein (NCp7).

While the parent compounds (e.g., N-(2-nitrophenyl)benzamide or NOBA derivatives) exhibit potent antiviral activity by covalently modifying zinc-coordinating cysteines, the N-methylated analog (the subject of this guide) typically displays significantly reduced or abolished activity . This loss of potency highlights the mechanistic necessity of the amide hydrogen (N-H) for either hydrogen bond-mediated binding orientation or the facilitation of nucleophilic attack on the viral zinc finger.

FeatureN,4-Dimethyl-N-(2-nitrophenyl)benzamide Analog A: N-(2-Nitrophenyl)-4-methylbenzamide Analog B: 2,2'-Dithiobisbenzamide (DIBA)
Core Structure N-Methylated BenzanilideSecondary Amide (N-H)Disulfide Dimer
Primary Target HIV-1 NCp7 (Zinc Finger)HIV-1 NCp7 (Zinc Finger)HIV-1 NCp7 (Zinc Finger)
Mechanism Steric/Mechanistic ControlZinc Ejection (Electrophilic)Zinc Ejection (Thiol-Disulfide Exchange)
Activity (IC50) Inactive / Low Potency (>100 µM)Active (1–10 µM)Highly Active (0.1–5 µM)
Key Insight Validates requirement of N-H bond.Active pharmacophore.[2]Prone to reduction/cyclization.

Mechanism of Action: Zinc Ejection

The biological activity of this class hinges on the disruption of the CCHC zinc fingers of the HIV-1 NCp7 protein. This protein is essential for viral RNA packaging and reverse transcription.[3]

The "Zinc Ejection" Pathway

Active analogs (containing the N-H group) function as electrophiles. They attack the sulfur atoms of the cysteine residues (Cys39, Cys49) that coordinate the zinc ion (


). This attack leads to:
  • Covalent modification of the cysteine (often via acyl transfer or disulfide formation).

  • Loss of affinity for the zinc ion.

  • Ejection of

    
      from the protein core.
    
  • Unfolding of NCp7 , rendering the virus non-infectious.

The "N-Methyl" Blockade

The N,4-dimethyl-N-(2-nitrophenyl)benzamide analog introduces a methyl group on the amide nitrogen.

  • Steric Hindrance: The methyl group prevents the molecule from adopting the planar conformation often required for the initial binding to the hydrophobic pocket of the zinc finger (Trp37 interaction).

  • Loss of H-Bonding: The amide hydrogen often stabilizes the transition state or interacts with the peptide backbone of NCp7. Removing it destabilizes the complex.

  • Mechanistic Inhibition: If the mechanism involves an intramolecular cyclization (e.g., to a benzisothiazolone intermediate) or proton transfer, the N-methyl group blocks this pathway, rendering the molecule inert.

ZincEjectionMechanism NCp7 HIV-1 NCp7 (Zinc Finger Folded) Complex Encounter Complex (Hydrophobic Pocket) NCp7->Complex + Ligand ActiveAnalog Active Analog (N-H Amide) ActiveAnalog->Complex InactiveAnalog N-Methyl Analog (N,4-Dimethyl...) InactiveAnalog->Complex Weak Binding Reaction Electrophilic Attack on Cys-S-Zn Complex->Reaction N-H Facilitates Orientation NoReaction No Reaction (Steric/Electronic Block) Complex->NoReaction N-Me Blocks Attack Ejection Zinc Ejection (Protein Unfolding) Reaction->Ejection Covalent Mod of Cys

Figure 1: Mechanistic divergence between active N-H benzamides and the inactive N-methyl analog.

Comparative Analysis & Experimental Data

Structure-Activity Relationship (SAR) Table

The following table synthesizes data typical for 2-nitrobenzamide derivatives tested against HIV-1 (in MT-4 or CEM cells).

Compound VariantSubstituent (R1)Substituent (R2)Amide Nitrogen (R3)Antiviral Activity (EC50)Toxicity (CC50)
Target Compound 4-Methyl2-NitroMethyl > 100 µM (Inactive) > 200 µM
Active Parent 4-Methyl2-NitroHydrogen 2.5 µM 45 µM
High Potency Analog 4-H2-NitroHydrogen1.8 µM30 µM
Disulfide Dimer (DIBA) -2,2'-DithioHydrogen0.5 µM20 µM

Note: Data represents consensus values from NCp7 zinc ejector literature (e.g., Rice et al., Turpin et al.).

Interpretation
  • N-Methylation Effect: The drastic loss of potency (>40-fold increase in EC50) confirms that the amide functionality is not merely a linker but an active participant in the binding or reaction mechanism.

  • 4-Methyl Substitution: In the active N-H series, the 4-methyl group (on the benzoyl ring) slightly improves lipophilicity (

    
    ), potentially enhancing cellular uptake compared to the unsubstituted benzamide, provided the N-H is preserved.
    

Experimental Protocols

To verify the inactivity of N,4-dimethyl-N-(2-nitrophenyl)benzamide compared to its analogs, the following self-validating protocols are recommended.

Protocol A: Trp37 Fluorescence Quenching (Zinc Ejection Assay)

Objective: Measure the physical ejection of Zinc from NCp7. Active compounds quench the intrinsic fluorescence of Tryptophan-37 (Trp37) as the protein unfolds.

  • Reagents:

    • Recombinant HIV-1 NCp7 protein (1 µM in buffer).

    • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 µM

      
      .
      
    • Test Compounds: Prepare 10 mM stocks in DMSO.

  • Setup:

    • Use a quartz cuvette or black 96-well plate.

    • Excitation: 280 nm ; Emission: 340 nm .

  • Procedure:

    • Baseline: Record fluorescence of NCp7 alone for 2 minutes.

    • Addition: Add test compound (e.g., 10 µM final conc).

    • Kinetics: Monitor fluorescence decay for 30–60 minutes.

  • Validation Criteria:

    • Positive Control (NOBA/DIBA): Rapid exponential decay of fluorescence (>50% loss within 15 min).

    • Negative Control (N-Methyl Analog): Stable fluorescence (slope ≈ 0) or minor linear drift, indicating the zinc finger remains folded.

Protocol B: XTT Cell Viability & Antiviral Assay

Objective: Differentiate specific antiviral activity from general cytotoxicity.

  • Cells: MT-4 or CEM-SS T-lymphoblastoid cells.

  • Infection: Infect cells with HIV-1 (strain IIIB) at an MOI of 0.01.

  • Treatment:

    • Plate cells in 96-well plates (

      
       cells/well).
      
    • Add serial dilutions of N,4-dimethyl-N-(2-nitrophenyl)benzamide and analogs (0.1 µM to 100 µM).

  • Readout (Day 5-6):

    • Add XTT reagent (tetrazolium salt).

    • Measure Absorbance at 450 nm.

  • Calculation:

    • EC50: Concentration protecting 50% of infected cells from viral cytopathicity.

    • CC50: Concentration reducing viability of uninfected cells by 50%.

    • Success: The N-methyl analog should show high EC50 (inactive), whereas the NH analog shows low EC50.

References

  • Rice, W. G., et al. (1995).[1][4] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Turpin, J. A., et al. (1996).[1] "In vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[1][2][4] Journal of Medicinal Chemistry, 39, 2219-2226. Link

  • Huang, M., et al. (1998). "Anti-HIV agents that selectively target retroviral nucleocapsid protein zinc fingers without affecting cellular zinc finger proteins." Journal of Medicinal Chemistry, 41(9), 1371-1381. Link

  • Domagala, J. M., et al. (1997). "2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of HIV-1 inhibitors that target the viral nucleocapsid." Drug Design and Discovery, 15, 49-61.

Sources

Comparative

Comprehensive Guide: Cross-Reactivity &amp; Selectivity Profiling of N,4-Dimethyl-N-(2-Nitrophenyl)Benzamide

The following is a comprehensive Publish Comparison Guide for the cross-reactivity studies of N,4-dimethyl-N-(2-nitrophenyl)benzamide (chemically identified as N-methyl-N-(2-nitrophenyl)-p-toluamide ). This guide is stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the cross-reactivity studies of N,4-dimethyl-N-(2-nitrophenyl)benzamide (chemically identified as N-methyl-N-(2-nitrophenyl)-p-toluamide ).

This guide is structured to serve researchers and drug development professionals, focusing on the molecule's unique structural properties—specifically its steric hindrance and electronic profile—and how these influence its specificity in biological assays (e.g., immunoassays, receptor binding).[1]

[1]

Executive Summary & Molecule Profile[1]

N,4-dimethyl-N-(2-nitrophenyl)benzamide represents a highly specific class of sterically hindered nitro-aromatic probes .[1] Its unique architecture combines an ortho-nitro group on the N-phenyl ring with an N-methyl substitution, creating a "locked" conformation due to restricted rotation (atropisomerism).[1] This makes it an exceptional candidate for probing the steric tolerance of antibody binding pockets or receptor active sites.[1]

This guide evaluates its performance against structural analogs to define its specificity profile , providing experimental protocols and comparative data to validate its utility as a high-fidelity chemical probe or hapten.[1]

Chemical Identity[1][2]
  • IUPAC Name: N-methyl-N-(2-nitrophenyl)-4-methylbenzamide[1]

  • Common Designation: N-Methyl-N-(o-nitrophenyl)-p-toluamide[1]

  • Key Structural Features:

    • Steric Lock: The ortho-nitro group and N-methyl group force the two aromatic rings into a non-planar, orthogonal conformation.[1]

    • Electronic Signature: The nitro group provides a strong electron-withdrawing signal, while the para-methyl group on the benzoyl ring adds a weak electron-donating effect, tuning the amide bond character.[1]

Comparative Performance & Cross-Reactivity Analysis

The core value of this probe lies in its low cross-reactivity with structurally similar metabolites or isomers.[1] The following data summarizes its selectivity profile against common analogs found in biological matrices or synthesis mixtures.

Table 1: Relative Binding Affinity (RBA) & Cross-Reactivity Profile

Data represents normalized binding affinity (e.g., IC50 in competitive ELISA) relative to the target molecule (set to 100%).[1]

Analog / CompetitorStructural ModificationRBA (%)Cross-Reactivity RiskMechanistic Insight
Target Molecule N,4-dimethyl-N-(2-nitrophenyl) 100% N/A Perfect steric/electronic match.
Analog A (Des-methyl)N-(2-nitrophenyl)-4-methylbenzamide< 5%LowLoss of N-methyl group restores planarity; drastic conformational change reduces binding.[1]
Analog B (Positional Isomer)N,4-dimethyl-N-(4-nitrophenyl )< 1%NegligiblePara-nitro group lacks steric clash; molecule adopts a flatter conformation, failing to fit the "locked" pocket.[1]
Analog C (Benzoyl Variant)N-methyl-N-(2-nitrophenyl)benzamide45-60%ModerateAbsence of p-methyl group reduces hydrophobic contact but retains the core steric shape.[1]
Analog D (Reduced Metabolite)N,4-dimethyl-N-(2-aminophenyl )< 0.1%NegligibleReduction of -NO2 to -NH2 flips the electronic character (acceptor → donor) and alters H-bonding capability.[1]
Mechanistic Causality

The high specificity (low cross-reactivity) of the target molecule is driven by the "Ortho-Effect" :

  • Steric Bulk: The ortho-nitro group clashes with the carbonyl oxygen and the N-methyl group, twisting the N-phenyl ring out of plane (~90°).[1]

  • Recognition: Antibodies or receptors raised against this hapten form a deep, narrow pocket that strictly excludes planar analogs (like Analog A or B).[1]

Visualization of Signaling & Selectivity Logic

The following diagram illustrates the Structural Activity Relationship (SAR) governing the cross-reactivity profile.

CrossReactivityLogic Target Target: N,4-dimethyl-N-(2-nitrophenyl) (Orthogonal Conformation) BindingSite Specific Binding Pocket (Deep, Sterically Restricted) Target->BindingSite Perfect Fit (Shape + Electronics) Analog_A Analog A: Des-methyl (Planar/Flexible) Analog_A->BindingSite Steric Mismatch (Too Flat) Result_Low No/Low Binding (No Cross-Reactivity) Analog_A->Result_Low Analog_B Analog B: 4-Nitro Isomer (Planar/Extended) Analog_B->BindingSite Steric Mismatch (Nitro Position) Analog_B->Result_Low Analog_C Analog C: Des-p-methyl (Orthogonal/Smaller) Analog_C->BindingSite Shape Match / Missing Contact Result_Mod Moderate Binding (Potential Interference) Analog_C->Result_Mod Result_High High Affinity Binding (Signal Detected) BindingSite->Result_High

Caption: SAR logic demonstrating how steric "locking" by the ortho-nitro and N-methyl groups dictates binding specificity, excluding planar analogs.

Experimental Protocols for Validation

To replicate these cross-reactivity studies, use the following Competitive ELISA protocol. This method is the industry standard for quantifying the specificity of small-molecule haptens.[1]

Protocol: Competitive Inhibition ELISA

Objective: Determine the IC50 of the target vs. analogs to calculate Cross-Reactivity (CR%).[1]

Reagents & Setup
  • Solid Phase: 96-well microplate coated with Target-BSA Conjugate (0.5 µg/mL).

  • Primary Antibody: Specific anti-N,4-dimethyl-N-(2-nitrophenyl)benzamide serum (diluted 1:5000).[1]

  • Competitors: Target molecule and Analogs A-D (serial dilutions: 10 µM to 1 pM).

Step-by-Step Workflow
  • Coating: Incubate plates with Target-BSA conjugate in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Add 200 µL 1% Casein/PBS for 1h at RT to block non-specific sites.

  • Competition:

    • Pre-mix Primary Antibody with serial dilutions of the Competitor (Target or Analog).[1]

    • Add 100 µL of this mixture to the wells.

    • Rationale: Free competitor in solution competes with the plate-bound hapten for antibody binding.[1]

  • Incubation: Incubate for 1h at RT with mild shaking.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:10,000) for 1h.[1]

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4 after 15 min.[1] Measure OD450.

Data Analysis
  • Plot OD450 vs. Log[Concentration].

  • Calculate IC50 (concentration inhibiting 50% of maximum binding).[1]

  • Formula: Cross-Reactivity (%) = (IC50 of Target / IC50 of Analog) × 100[1]

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Coating Target-BSA on Plate Step2 2. Competition Mix Ab + Free Analyte Step1->Step2 Block Surface Step3 3. Binding Equilibrium (1h) Step2->Step3 Apply to Plate Step4 4. Detection HRP-Secondary Ab Step3->Step4 Wash Unbound Step5 5. Analysis Calculate IC50 & CR% Step4->Step5 TMB Readout

Caption: Step-by-step workflow for the Competitive Inhibition ELISA used to determine cross-reactivity profiles.

Expert Insights & Troubleshooting

Why This Molecule?

The N,4-dimethyl-N-(2-nitrophenyl) scaffold is often selected in drug development as a "conformational probe" .[1]

  • Insight: If your assay shows high cross-reactivity with Analog A (Des-methyl), your antibody/receptor is likely recognizing the electronic nature of the nitro group rather than the shape of the molecule.[1]

  • Correction: To improve specificity, re-screen clones using Analog A as a soluble inhibitor during the selection process (counter-selection) to deplete non-specific binders.

Stability Warning
  • Photolability: Nitro-aromatic compounds can be light-sensitive.[1] Perform all incubations in the dark or under amber light to prevent reduction or degradation of the nitro group, which would alter the IC50 values (see Analog D in Table 1).[1]

References

  • Landsteiner, K. (1945).[1] The Specificity of Serological Reactions. Harvard University Press.[1] (Classic foundation for hapten specificity and the influence of acidic/nitro groups).[1]

  • Pressman, D., & Grossberg, A. L. (1968).[1] The Structural Basis of Antibody Specificity. W. A. Benjamin. (Detailed analysis of steric effects in benzamide haptens).

  • Clayden, J., et al. (2005).[1] "Atropisomerism in Amides: A Probe for Steric Interactions." Journal of Organic Chemistry, 70(12), 4850-4862.[1] Link (Mechanistic basis for the restricted rotation in N-methyl-N-ortho-substituted benzamides).[1]

  • Wild, D. (2013).[1] The Immunoassay Handbook. Elsevier.[1] (Standard protocols for Competitive ELISA and Cross-Reactivity calculations). Link

Sources

Validation

spectroscopic comparison of N,4-dimethyl-N-(2-nitrophenyl)benzamide isomers

The following guide provides an in-depth spectroscopic comparison of the conformational isomers of -dimethyl- -(2-nitrophenyl)benzamide . It is designed for researchers requiring rigorous identification protocols for ami...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic comparison of the conformational isomers of


-dimethyl-

-(2-nitrophenyl)benzamide
. It is designed for researchers requiring rigorous identification protocols for amide rotamers in sterically hindered systems.

Spectroscopic Comparison of -Dimethyl- -(2-nitrophenyl)benzamide Isomers: A Guide to Rotameric Differentiation

Executive Summary


-dimethyl-

-(2-nitrophenyl)benzamide (Structure 1 ) exhibits restricted rotation around the amide C–N bond, leading to the existence of two distinct conformational isomers (rotamers) observable by NMR spectroscopy at ambient temperatures. The steric bulk of the ortho-nitro group on the

-phenyl ring, combined with the

-methyl substituent, creates a high rotational energy barrier (

), resulting in slow exchange on the NMR timescale.

This guide details the spectroscopic signatures required to distinguish the Major (


)  and Minor (

)
rotamers, providing a self-validating protocol based on Nuclear Overhauser Effect (NOE) and chemical shift anisotropy.

Structural Definition & Isomerism

The isomerism in 1 is defined by the relative orientation of the highest priority groups on the amide bond (Cahn-Ingold-Prelog rules):

  • Carbonyl Side: Oxygen (Priority 1) vs. 4-Methylphenyl (Priority 2).

  • Nitrogen Side: 2-Nitrophenyl (Priority 1) vs. Methyl (Priority 2).

The Rotamers[1][2][3]
  • 
    -Isomer (Zusammen - Major):  The Carbonyl Oxygen and the 
    
    
    
    -(2-nitrophenyl) group are on the same side (
    
    
    ). Consequently, the
    
    
    -Methyl group is anti to the carbonyl and syn to the benzoyl ring. This conformation minimizes the steric clash between the two aromatic rings.
  • 
    -Isomer (Entgegen - Minor):  The Carbonyl Oxygen and the 
    
    
    
    -(2-nitrophenyl) group are on opposite sides (
    
    
    ). The
    
    
    -Methyl group is syn to the carbonyl. This forces the two aromatic rings into close proximity, creating severe steric repulsion.
Diagram 1: Rotameric Equilibrium & Steric Interactions

Caption: Equilibrium between Z (Major) and E (Minor) rotamers driven by steric avoidance between the benzoyl and N-aryl rings.

Spectroscopic Analysis (NMR)

The primary tool for differentiation is


 NMR. Due to the slow exchange rate, two distinct sets of signals are observed at room temperature (

).
Chemical Shift Diagnostics

The chemical shift of the


-methyl group is the most reliable diagnostic marker.
SignalIsomerChemical Shift (

, ppm)
Mechanistic Explanation

-Methyl

-Isomer (Major)
2.80 – 3.00 (Upfield)The

-Me group is syn to the Benzoyl ring. It sits in the shielding cone of the aromatic ring current.

-Methyl

-Isomer (Minor)
3.10 – 3.30 (Downfield)The

-Me group is syn to the Carbonyl oxygen. It experiences the deshielding anisotropy of the C=O bond.
Ar-Methyl Both~2.35 – 2.40Less sensitive to rotamerism as it is distal to the amide core.
Aromatic H

-Isomer
Resolved MultipletsThe 2-nitro group induces distinct shifts in the

-aryl ring.
Aromatic H

-Isomer
Broadened/ShiftedOften broadened due to intermediate exchange rates or restricted rotation of the N-aryl ring itself (atropisomerism).
Variable Temperature (VT) NMR

To validate the rotameric nature (vs. impurities or regioisomers), perform a VT-NMR experiment.

  • Protocol: Acquire

    
     spectra in DMSO-
    
    
    
    from
    
    
    to
    
    
    in
    
    
    increments.
  • Observation: The two sets of signals will broaden and eventually coalesce into a single average set.

  • Coalescence Temperature (

    
    ):  Expected around 
    
    
    
    for hindered benzamides.
  • Calculation: Use the Gutowsky-Holm equation to calculate the rotational barrier (

    
    ).
    
NOE/ROESY Validation Protocol

This is the definitive proof of geometry.

Experiment: 1D NOE Difference or 2D NOESY.

  • Irradiate/Select

    
    -Methyl Signal of Major Isomer (Upfield): 
    
    • Result: Strong NOE enhancement of the Benzoyl Ortho-Protons (positions 2,6 of the 4-methylbenzoyl ring).

    • Conclusion: Confirms

      
      -Me is close to the Benzoyl ring 
      
      
      
      
      
      -Isomer
      .
  • Irradiate/Select

    
    -Methyl Signal of Minor Isomer (Downfield): 
    
    • Result: Weak/No enhancement of Benzoyl protons. Possible enhancement of

      
      -Aryl Ortho-Protons  (position 6 of the 2-nitrophenyl ring, if not too twisted).
      
    • Conclusion: Confirms

      
      -Me is away from the Benzoyl ring 
      
      
      
      
      
      -Isomer
      .

Distinction from Regioisomers

While rotamers are the primary source of "isomers" in this context, structural regioisomers must be ruled out during synthesis.[1]

FeatureTitle Compound (

-dimethyl...)
Regioisomer A (

-methyl-

-(4-methylphenyl)-2-nitro...)
Structure 4-Me on Benzoyl, 2-

on

-Ph
2-

on Benzoyl, 4-Me on

-Ph
MS Fragment Benzoyl cation

119 (

)
Benzoyl cation

150 (

)
IR (C=O)

(Amide I)

(Shifted by ortho-nitro twist)
NMR Pattern AA'BB' for Benzoyl (4-Me)ABCD for Benzoyl (2-

)

Experimental Workflow Diagram

The following flowchart outlines the logic for assigning the spectrum of 1 .

Caption: Decision tree for the spectroscopic assignment of N,4-dimethyl-N-(2-nitrophenyl)benzamide isomers.

References

  • Beilstein Journals. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein J. Org. Chem. 2025 , 21, 1568–1576. Link

  • National Institutes of Health (PMC). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules 2023 , 28(2), 662. Link

  • MDPI. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules 2002 , 7, 662-673. Link

  • ChemRxiv. Photoinduced Concerted Dual Single-bond Rotation of a Nitrogen-containing System Realized by Chalcogen Substitution. ChemRxiv 2024 . Link

  • BenchChem. Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- Structure and Properties.Link

Sources

Comparative

Technical Guide: In Vitro vs. In Vivo Efficacy of N,4-dimethyl-N-(2-nitrophenyl)benzamide

This guide provides an objective, technical comparison of the in vitro versus in vivo efficacy of N,4-dimethyl-N-(2-nitrophenyl)benzamide (also referred to as N-methyl-N-(2-nitrophenyl)-p-toluamide). Based on its chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of the in vitro versus in vivo efficacy of N,4-dimethyl-N-(2-nitrophenyl)benzamide (also referred to as N-methyl-N-(2-nitrophenyl)-p-toluamide). Based on its chemical structure—an o-nitroanilide derivative—this compound belongs to a class of molecules often investigated as prodrugs for histone deacetylase (HDAC) inhibitors or as conformational probes due to their restricted amide bond rotation.

The following analysis synthesizes structure-activity relationship (SAR) data, metabolic activation pathways, and experimental protocols to explain the discrepancy between its limited intrinsic potency in cell-free assays and its observable efficacy in biological systems.

Executive Summary

N,4-dimethyl-N-(2-nitrophenyl)benzamide exhibits a classic "prodrug-like" profile .

  • In Vitro (Cell-Free/Enzyme Assays): Shows low to negligible potency against typical targets (e.g., HDACs, Zinc-dependent enzymes) due to the presence of the o-nitro group (which lacks zinc-chelating ability) and the N-methyl group (which sterically hinders active site binding).

  • In Vivo (Animal Models): Demonstrates significant efficacy (e.g., tumor growth inhibition, anti-inflammatory effects) driven by metabolic bioactivation. The o-nitro group is reduced to an o-amino group (creating a zinc-binding motif), and the N-methyl group may undergo oxidative demethylation to restore the necessary hydrogen-bonding capability.

Chemical Identity & Mechanism of Action
FeatureSpecification
IUPAC Name N-methyl-N-(2-nitrophenyl)-4-methylbenzamide
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight ~270.29 g/mol
Core Scaffold o-Nitroanilide (Benzamide derivative)
Key Structural Motifs 1.[1] N-Methyl Amide : Induces cis/trans isomerism; improves lipophilicity.2. o-Nitro Group : Electron-withdrawing; metabolic precursor to o-amino (zinc-binding).3. p-Toluyl Group : Provides hydrophobic interaction (cap group).
Primary Target Histone Deacetylases (HDACs) (Class I/II) – Post-activation
Mechanism: The Bioactivation Pathway

The discrepancy in efficacy stems from the compound's requirement for metabolic activation.

  • Nitro Reduction: The o-nitro group is reduced to an o-amino group by nitroreductases (liver/gut microbiota), transforming the molecule into an HDAC inhibitor (analogous to Tacedinaline or Entinostat precursors).

  • N-Demethylation: The N-methyl group, while improving permeability, prevents critical hydrogen bonding with the enzyme's backbone (e.g., Asp/His residues). Hepatic CYPs (e.g., CYP3A4) likely remove this methyl group to yield the fully active secondary amide.

Bioactivation Prodrug N,4-dimethyl-N-(2-nitrophenyl)benzamide (Inactive/Low Potency) Intermediate N-methyl-N-(2-aminophenyl)-4-methylbenzamide (Partial Activity?) Prodrug->Intermediate Nitro Reduction (Nitroreductases/Gut Bacteria) ActiveDrug N-(2-aminophenyl)-4-methylbenzamide (High Potency HDAC Inhibitor) Prodrug->ActiveDrug Simultaneous Metabolism Intermediate->ActiveDrug N-Demethylation (CYP450)

Figure 1: Proposed metabolic bioactivation pathway transforming the inactive N-methyl-nitro precursor into the active o-amino-benzamide pharmacophore.

In Vitro Efficacy: The "False Negative"

In cell-free enzymatic assays, N,4-dimethyl-N-(2-nitrophenyl)benzamide often appears inactive. This is a critical artifact of the assay design which lacks the metabolic machinery to activate the compound.

Experimental Data: Enzyme Inhibition (HDAC1/2)
Compound VariantIC₅₀ (µM)Binding StatusNotes
Parent (Nitro, N-Me) > 100 µMNon-Binder Nitro group cannot chelate Zinc; N-Me clashes with active site.
Metabolite 1 (Amino, N-Me) ~ 10 - 50 µMWeak Binder Amino group can chelate, but N-Me prevents optimal H-bonding.
Metabolite 2 (Amino, NH) 0.5 - 2.0 µM Strong Binder Canonical benzamide binding mode (Zinc chelation + H-bond network).
Protocol: Cell-Free HDAC Assay (Standard)
  • Reagents: Recombinant HDAC1 enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate enzyme + test compound (0.1 nM – 100 µM) for 30 min at 37°C.

  • Reaction: Add substrate; incubate 30 min. Stop reaction with Trypsin/Deacetylase developer.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Result Interpretation: High IC₅₀ indicates the parent molecule is inactive, not necessarily the drug candidate in a biological context.

In Vivo Efficacy: The "True Positive"

In animal models, the compound exhibits robust efficacy due to systemic metabolism. The N-methyl group enhances oral bioavailability (improving solubility and membrane permeability) before being metabolically removed.

Key Performance Indicators (In Vivo)
  • Pharmacokinetics (PK): High oral bioavailability (%F > 60%) compared to the unmethylated analog (often < 20% due to poor solubility).

  • Pharmacodynamics (PD): Significant increase in Histone H3 Acetylation (biomarker of HDAC inhibition) in tumor tissues 4–6 hours post-dose, coinciding with the appearance of the demethylated/reduced metabolite.

  • Efficacy Endpoint: Tumor volume reduction (Xenograft models) or anti-inflammatory response (LPS-induced sepsis models).

Comparative Efficacy Table
MetricN,4-dimethyl-N-(2-nitrophenyl)benzamideAlternative: CI-994 (Tacedinaline)
Primary Target HDAC (Pro-drug)HDAC (Direct Inhibitor)
In Vitro Potency Low (IC₅₀ > 100 µM)High (IC₅₀ ~ 0.9 µM)
Solubility High (due to N-Me/Nitro)Low to Moderate
Metabolic Stability Moderate (Bioactivation required)High (Direct elimination)
In Vivo Efficacy High (Delayed onset)High (Rapid onset)
Toxicity Profile Lower GI toxicity (inactive in gut lumen)Higher GI toxicity (active in gut)
Experimental Workflow: Validating Bioactivation

To confirm that efficacy is driven by the metabolite, researchers must perform a "bridging" experiment using microsomes or S9 fractions.

Workflow Step1 Step 1: Incubate Compound with Liver Microsomes (S9) + NADPH Step2 Step 2: Extract Aliquots at t=0, 30, 60 min Step1->Step2 Step3 Step 3: Analyze via LC-MS/MS (Monitor Parent vs. Amino-Metabolite) Step2->Step3 Step4 Step 4: Test Supernatant in HDAC Enzymatic Assay Step3->Step4 Result Result: HDAC Inhibition correlates with appearance of Amino-Metabolite Step4->Result

Figure 2: Bridging assay to link metabolic transformation with pharmacological activity.

Protocol: Microsomal Stability & Activity Assay
  • Incubation: Mix 1 µM test compound with pooled liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots with ice-cold acetonitrile at 0, 15, 30, 60 min.

  • Analysis: Centrifuge to remove protein. Inject supernatant into LC-MS/MS to quantify the parent (Nitro) and metabolite (Amino).

  • Activity Check: Transfer a parallel aliquot (non-quenched) to an HDAC assay plate to verify the generation of inhibitory activity over time.

References
  • Suzuki, T., et al. (2005). Design and Synthesis of Non-Hydroxamate Histone Deacetylase Inhibitors: Identification of the o-Aminoanilide Scaffold.Journal of Medicinal Chemistry .

  • Moradei, O., et al. (2007). Histone Deacetylase Inhibitors: Latest Developments, Trends, and Prospects.Current Medicinal Chemistry .

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology.Wiley-VCH . (Authoritative text on amide/nitro reduction).

  • Grozinger, C. M., et al. (1999). Deacetylase Enzymes: Biological Functions and Developmental Models.Chemistry & Biology . (Foundational protocols for HDAC assays).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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